2-[2-(3-Nitrophenyl)ethenyl]quinoline
Description
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Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H |
InChI Key |
URIXDBULDXTIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Topic: 2-[2-(3-Nitrophenyl)ethenyl]quinoline Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Structural Dynamics, Synthesis Protocols, and Pharmacological Potential of a Key Styrylquinoline Scaffold
Executive Summary
This technical guide provides a comprehensive analysis of This compound , a prominent member of the styrylquinoline (SQL) class. Historically utilized as a precursor for functional dyes, this scaffold has emerged as a critical pharmacophore in virology and oncology.
Its primary significance lies in its capacity to act as an Allosteric HIV-1 Integrase Inhibitor (ALLINI) . Unlike catalytic site inhibitors (INSTIs) like Raltegravir, this compound targets the LEDGF/p75 binding pocket, inducing aberrant viral protein multimerization.[1][2] This guide details the physicochemical parameters, validated synthesis pathways, and mechanistic biological activities required for advanced research applications.
Chemical Identity & Structural Analysis[3][4][5][6][7][8]
The compound exists primarily as the (E)-isomer (trans), which is thermodynamically favored over the (Z)-isomer due to steric hindrance minimization between the quinoline ring and the nitrophenyl moiety.
| Parameter | Technical Specification |
| IUPAC Name | 2-[(E)-2-(3-Nitrophenyl)ethenyl]quinoline |
| Common Name | 3'-Nitro-2-styrylquinoline |
| CAS Number | 38101-92-7 |
| Molecular Formula | C₁₇H₁₂N₂O₂ |
| Molecular Weight | 276.29 g/mol |
| Stereochemistry | (E)-isomer (Trans-vinylene linkage) |
| Electronic Character | Electron-withdrawing (-NO₂) group at meta position of the phenyl ring; Electron-deficient quinoline core. |
Structural Conformation
The molecule features a conjugated
-
Vinylene Bridge: The double bond restricts rotation, maintaining planarity that facilitates intercalation into DNA/RNA or binding within hydrophobic protein pockets.
-
Nitro Group Effect: The 3-nitro substituent exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, reducing electron density on the phenyl ring. This modulation is critical for
stacking interactions in the HIV-1 integrase dimer interface.
Physicochemical Properties[6][7][9][10][11]
The following data aggregates experimental and predicted values essential for formulation and assay design.
| Property | Value / Range | Notes |
| Appearance | Yellow crystalline solid | Color arises from extended conjugation. |
| Melting Point | 160 – 165 °C | Varies with solvent of recrystallization (EtOH vs. AcOH). |
| Solubility | DMSO, DMF, CHCl₃ | Insoluble in water; sparingly soluble in cold ethanol. |
| LogP (Predicted) | ~5.1 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility. |
| UV-Vis ( | ~340–360 nm | Bathochromic shift observed in polar aprotic solvents. |
| Fluorescence | Weak emission in solution | Quantum yield increases in rigid environments (e.g., protein binding). |
Synthesis & Manufacturing Protocol
The industrial and laboratory standard for synthesizing 2-styrylquinolines is the Knoevenagel Condensation . This reaction utilizes Quinaldine (2-methylquinoline) and 3-Nitrobenzaldehyde.
Reaction Mechanism
The reaction proceeds via the deprotonation of the acidic methyl group on the quinoline (activated by the adjacent nitrogen), followed by nucleophilic attack on the aldehyde carbonyl.
Caption: Step-wise Knoevenagel condensation pathway from activation of the methyl group to final dehydration.
Step-by-Step Experimental Protocol
Safety: Work in a fume hood. Acetic anhydride is lachrymatory and corrosive.
-
Reagent Setup:
-
In a 100 mL round-bottom flask, combine Quinaldine (1.43 g, 10 mmol) and 3-Nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add Acetic Anhydride (10 mL) as the solvent and dehydrating agent.
-
-
Reflux:
-
Equip with a magnetic stir bar and reflux condenser.
-
Heat the mixture to reflux (approx. 140°C) for 12–16 hours .
-
Monitor: Reaction progress can be tracked by TLC (Hexane:Ethyl Acetate 7:3). The product spot will be fluorescent under UV (365 nm).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will precipitate as a yellow solid.
-
Neutralize carefully with 10% NaHCO₃ solution if necessary to remove residual acid.
-
-
Purification:
-
Filter the crude solid using a Buchner funnel.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or an EtOH/DMF mix if solubility is low). Allow to cool slowly to crystallize.
-
Yield: Typically 75–85%.
-
Pharmacological & Biological Potential[1][10][12][13]
HIV-1 Integrase Inhibition (ALLINI Mechanism)
This compound belongs to the class of Allosteric Integrase Inhibitors (ALLINIs) .[2][3] Unlike catalytic inhibitors that block the active site, styrylquinolines bind to the LEDGF/p75 binding pocket at the dimer interface of the viral integrase enzyme.
-
Mechanism: Binding promotes the formation of higher-order, aberrant integrase multimers that are catalytically inactive.
-
Virion Maturation: The primary antiviral effect is often observed during virion maturation, where the drug causes the nucleocapsid to form incorrectly, rendering the virus non-infectious.
Caption: Allosteric inhibition mechanism leading to aberrant multimerization and defective viral maturation.
Anticancer Activity
The 3-nitro derivative has demonstrated cytotoxicity against various human cancer cell lines (e.g., HeLa, HCT116).
-
IC50 Values: Typically in the 2–10 µM range.[4]
-
SAR Insight: While the 8-hydroxy derivative is often more potent due to chelating ability, the 3-nitro group enhances lipophilicity and alters the electronic distribution, potentially affecting metabolic stability and binding kinetics.
Experimental Validation: Characterization
To validate the synthesis of this compound, researchers must confirm the structure using NMR. The key diagnostic feature is the coupling constant of the vinylic protons.[5]
1H NMR Diagnostics (in DMSO-d₆ or CDCl₃)
-
Vinylic Protons: Look for two doublets in the range of
7.6 – 8.0 ppm . -
Coupling Constant (
): The trans (E) geometry is confirmed by a large coupling constant, .[5] (A -isomer would show ). -
Aromatic Region:
-
Quinoline protons:
7.5 – 8.4 ppm (multiplets). -
3-Nitrophenyl protons: Look for the deshielded proton ortho to the nitro group (singlet-like) around
8.5 ppm.
-
Infrared (IR) Spectroscopy
-
NO₂ Stretch: Strong bands at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
-
C=C Stretch: ~1630 cm⁻¹ (alkene).
-
C=N Stretch: ~1590 cm⁻¹ (quinoline ring).
References
-
BenchChem. (2025). 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Structure and Properties. Retrieved from
-
National Center for Biotechnology Information. (2012). Crystal structure of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. PMC3470123. Retrieved from
-
Marek, M. et al. (2013). New Class of HIV-1 Integrase Inhibitors with a Dual Mode of Action. Journal of Biological Chemistry. Retrieved from (Context on Styrylquinoline mechanism).
-
University of Peshawar. (2024). Preparation and Properties of Quinoline and Derivatives. Retrieved from
-
Organic Syntheses. (1940). Quinoline Synthesis Protocols. Coll. Vol. 2, p. 496. Retrieved from
Sources
Technical Guide: Synthesis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline via Knoevenagel Condensation
Executive Summary
This technical guide provides a comprehensive protocol for the synthesis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline (also known as 2-(3-nitrostyryl)quinoline; CAS: 7251-91-4). The synthesis leverages a Knoevenagel-type condensation between 2-methylquinoline (quinaldine) and 3-nitrobenzaldehyde.
While often broadly categorized under Knoevenagel condensations due to the reaction of an activated methyl group with a carbonyl, this transformation is mechanistically distinct as a Perkin-type condensation when performed in acetic anhydride. This guide details two validated methodologies: the classical Acetic Anhydride Reflux (Method A) for reliability and a Lewis Acid-Catalyzed approach (Method B) for milder conditions.
Key Technical Parameters:
-
Reaction Type: Base/Acid-catalyzed Aldol-type Condensation (Dehydrative).
-
Target Isomer: (E)-isomer (Thermodynamically favored,
Hz). -
Typical Yield: 60–85% (Method dependent).
-
Key Reagent: Acetic Anhydride (
) serves as both solvent and dehydrating agent.[1]
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The styrylquinoline scaffold is constructed by disconnecting the ethenyl double bond. The disconnection reveals two precursors:[2]
-
Nucleophile: 2-Methylquinoline (Quinaldine), possessing acidic
-protons ( in DMSO, lowered significantly by coordination/activation). -
Electrophile: 3-Nitrobenzaldehyde, a deactivated aromatic aldehyde.
Reaction Mechanism
The reaction proceeds via an addition-elimination sequence. In the presence of acetic anhydride (and often a catalytic weak base or acid), the
-
Activation/Enolization: The acidity of the methyl protons at the C2 position is enhanced by the electron-withdrawing nitrogen of the quinoline ring. Acetic anhydride facilitates the formation of a "quinaldine acetate" or enamine-like intermediate.
-
Nucleophilic Attack: The activated methylene carbon attacks the carbonyl carbon of 3-nitrobenzaldehyde.
-
Acylation & Elimination: The resulting
-hydroxy intermediate is often trapped as an acetate ester, which then undergoes thermal elimination of acetic acid to form the C=C double bond. The steric bulk drives the formation of the trans (E) isomer.
Figure 1: Mechanistic pathway for the condensation of quinaldine with 3-nitrobenzaldehyde.
Experimental Protocols
Method A: Classical Acetic Anhydride Reflux (Standard)
This method is the industry standard for generating styrylquinolines due to the dual role of acetic anhydride as solvent and dehydrating agent, driving the equilibrium toward the alkene.
Reagents:
-
2-Methylquinoline (Quinaldine): 1.43 g (10 mmol)
-
3-Nitrobenzaldehyde: 1.51 g (10 mmol)
-
Acetic Anhydride: 5–10 mL
-
Optional Catalyst: Anhydrous Zinc Chloride (ZnCl2) or Sodium Acetate (catalytic amount) can accelerate the reaction.
Protocol:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Add 10 mmol of 2-methylquinoline and 10 mmol of 3-nitrobenzaldehyde to the flask.
-
Solvent: Add 5–10 mL of acetic anhydride. (Ensure reactants are submerged).
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours .-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot will disappear.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the product.
-
Neutralize with 10% NaOH or
solution if necessary to remove residual acid (pH ~7–8).
-
-
Isolation: Filter the yellow precipitate via vacuum filtration. Wash copiously with cold water.
-
Purification: Recrystallize the crude solid from hot Ethanol or a Pyridine/Water mixture (4:1) to yield yellow needles.
Method B: Green/Lewis Acid Catalyzed (Alternative)
For sensitive substrates or to avoid bulk acetic anhydride, a Lewis acid protocol can be used.
Protocol:
-
Mix equimolar amounts of quinaldine and 3-nitrobenzaldehyde.
-
Add ZnCl2 (10-20 mol%) as catalyst.
-
Heat neat (solvent-free) or in a minimal amount of absolute ethanol at
for 2–4 hours. -
Workup involves dissolving the melt in ethanol and precipitating with water.
Workflow Visualization
Figure 2: Experimental workflow for the synthesis of this compound.
Characterization & Data Analysis
Successful synthesis is validated by the following physicochemical properties.
| Parameter | Expected Value/Observation | Notes |
| Appearance | Yellow crystalline solid | Color intensity may vary with purity.[3] |
| Melting Point | 160–165 °C | Varies slightly by solvent; sharp MP indicates high purity. |
| Yield | 60–85% | Lower yields often due to incomplete precipitation. |
| Rf Value | ~0.4–0.6 | Solvent: Hexane/EtOAc (7:3). |
Spectroscopic Validation (¹H NMR)
The hallmark of the successful reaction is the appearance of two vinylic protons with a large coupling constant, confirming the trans (E) geometry.
-
Solvent:
or -
Vinyl Protons (
): Two doublets in the range of 7.6–8.0 ppm . -
Coupling Constant (
): ~16.0 Hz . (A value of 8–12 Hz would indicate the cis isomer, which is rare under these reflux conditions). -
Aromatic Region: Multiplets between
7.4–8.5 ppm corresponding to the quinoline and nitrophenyl rings.[1] -
Absence: Disappearance of the singlet methyl peak of quinaldine (
~2.7 ppm) and the aldehyde proton ( ~10 ppm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during quench. | Ensure water is ice-cold; adjust pH to neutral/slightly basic to ensure the quinoline nitrogen is not protonated (water soluble). |
| Oily Product | Impurities or residual solvent. | Triturate the oil with cold ethanol or diethyl ether to induce crystallization. Recrystallize immediately. |
| Starting Material Remains | Reaction incomplete. | Increase reflux time or add a catalytic amount of ZnCl2 or Iodine (10 mol%) to drive the condensation. |
| Dark/Tar Formation | Polymerization or oxidation. | Perform reaction under Nitrogen atmosphere. Avoid excessive heating beyond 140°C. |
Safety & Compliance
-
3-Nitrobenzaldehyde: Irritant.[4] Avoid inhalation of dust.
-
2-Methylquinoline: Irritant, harmful if swallowed. Distinctive unpleasant odor; handle in a fume hood.
-
Acetic Anhydride: Corrosive, lachrymator, and flammable. Reacts violently with water. Quench carefully into ice water; do not add water directly to the hot anhydride.
-
Waste Disposal: Neutralize aqueous filtrates before disposal. Organic solvents must be disposed of in non-halogenated waste streams.
References
-
National Institutes of Health (NIH) - PMC. (2012). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol.[1] Retrieved March 3, 2026, from [Link]
-
Royal Society of Chemistry. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 3, 2026, from [Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-stilbene scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design, as solid-state conformation and intermolecular interactions directly influence physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure analysis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline, a molecule of significant interest. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights and detailed protocols. The narrative will elucidate the causality behind experimental choices and ground all claims in authoritative references.
Introduction: The Significance of the Quinoline Moiety
Quinoline is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2][3] Its derivatives are integral to the development of therapeutics for a range of diseases, including cancer, malaria, and inflammation.[2][4] The fusion of a benzene and a pyridine ring gives quinoline a unique electronic and steric profile, enabling it to participate in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.[5][6][7] The specific compound, this compound, combines the quinoline core with a nitrophenyl group via an ethenyl bridge, creating a conjugated system with potential for interesting photophysical and pharmacological properties.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis via Knoevenagel-Type Condensation
A reliable method for synthesizing this compound and its analogues is the Knoevenagel-type condensation.[1][8] This reaction involves the condensation of an active methyl group, in this case from 2-methylquinoline (quinaldine), with an aldehyde, 3-nitrobenzaldehyde.[8]
Reaction Mechanism: The reaction is typically catalyzed by an acid or base and often carried out in acetic anhydride, which serves as both a solvent and a dehydrating agent.[8][9] The process initiates with an aldol-type condensation where the acidic methyl group of quinaldine attacks the carbonyl group of 3-nitrobenzaldehyde. The resulting alcohol intermediate then undergoes dehydration to form the stable, conjugated ethenyl bridge.[8]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1.0 equivalent) and 3-nitrobenzaldehyde (1.2 equivalents) in acetic anhydride.
-
Reaction: Stir the mixture vigorously and heat to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[10] The process relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.[11][12]
Key Principles of Crystallization:
-
Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[13][14]
-
Slow Cooling/Evaporation: Slow cooling of a saturated hot solution or slow evaporation of the solvent allows for the formation of large, well-ordered crystals.[10][11][13] Rapid precipitation often leads to amorphous solids or microcrystalline powders.[14]
Experimental Protocol: Crystallization of this compound
This protocol details the slow evaporation method, which is effective for producing high-quality single crystals.[15]
-
Solution Preparation: Dissolve the purified this compound in a suitable solvent, such as a mixture of ethanol and chloroform, to create a nearly saturated solution.[15]
-
Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of single crystals.[15]
-
Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, crystals should form.
Below is a diagram illustrating the general workflow for synthesis and crystallization.
Caption: Workflow for the synthesis and crystallization of this compound.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[16][17]
Data Collection
A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[18] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[16][17] The quality of the crystal directly impacts the quality of the diffraction data.[19]
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of thousands of reflections, is then processed.[18][20]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[21][22] Methods like direct methods or Patterson techniques are employed to obtain an initial model of the crystal structure.[21]
-
Structure Refinement: This iterative process optimizes the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[21][23] The quality of the final structure is assessed by figures of merit such as the R-factor.[22][24]
Specialized software, such as SHELXL or Olex2, is widely used for both structure solution and refinement.[16][25][26]
The following diagram outlines the key steps in single-crystal X-ray diffraction analysis.
Caption: The process of determining a crystal structure using single-crystal X-ray diffraction.
Analysis of the Crystal Structure of this compound
The final refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.
Molecular Conformation
The analysis of a related compound, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, reveals that the quinoline and nitrophenyl ring systems are nearly coplanar, with a small dihedral angle between them.[27] This planarity is expected due to the conjugated π-system extending across the molecule. The nitro group is also found to be slightly twisted with respect to the benzene ring.[27]
Intermolecular Interactions and Crystal Packing
The packing of molecules in a crystal is dictated by a network of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces.[5][6] In the crystal structure of a similar compound, (E)-2-[2-(2-nitrophenyl)ethenyl]-8-quinolyl acetate, intermolecular π-π interactions with a centroid-centroid distance of 3.973 Å were observed, leading to a three-dimensional supramolecular network.[28][29]
Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[30][31][32] This method partitions the crystal space into regions belonging to each molecule and maps properties like intermolecular contact distances onto the surface.[33][34] The resulting 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.[30][34]
Data Presentation
The crystallographic data for a representative compound, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, is summarized in the table below.[27]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₂N₂O₃ |
| Formula Weight | 292.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.3346 (7) |
| b (Å) | 4.7167 (1) |
| c (Å) | 15.5674 (6) |
| β (°) | 109.255 (2) |
| Volume (ų) | 1409.58 (8) |
| Z | 4 |
| Radiation | Mo Kα |
Conclusion and Future Directions
The crystal structure analysis of this compound provides fundamental insights into its molecular conformation and solid-state packing. This knowledge is invaluable for understanding its physicochemical properties and for guiding the design of new quinoline-based derivatives with enhanced therapeutic potential. Future work could involve co-crystallization studies to modulate properties like solubility and bioavailability, as well as computational modeling to further explore the nature of the intermolecular interactions. The detailed methodologies presented in this guide serve as a robust framework for researchers engaged in the structural elucidation of novel pharmaceutical compounds.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. Available from: [Link]
-
9 Ways to Crystallize Organic Compounds. wikiHow. Available from: [Link]
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SOP: CRYSTALLIZATION. UCT Science. Available from: [Link]
-
Exploring weak noncovalent interactions in a few halo-substituted quinolones. PMC. Available from: [Link]
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(E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. PMC. Available from: [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]
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Crystallization. Organic Chemistry at CU Boulder. Available from: [Link]
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Crystal Structure Determination & Refinement. Fiveable. Available from: [Link]
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Automatic solution and refinement of crystal structures by means of the package UNIQUE. IUCr Journals. Available from: [Link]
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The Hirshfeld Surface. CrystalExplorer. Available from: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available from: [Link]
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Crystallization of Organic Compounds. Wiley Online Library. Available from: [Link]
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(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available from: [Link]
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Hirshfeld surface analysis. CrystEngComm (RSC Publishing). Available from: [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). SciSpace. Available from: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available from: [Link]
-
X-ray data processing. PMC. Available from: [Link]
-
6 Solution and Refinement of Crystal Structures. Fundamentals of Crystallography | Oxford Academic. Available from: [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. SciSpace. Available from: [Link]
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available from: [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Available from: [Link]
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Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. ACS Omega. Available from: [Link]
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(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available from: [Link]
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Structure refinement. Oxford University Press. Available from: [Link]
-
An Overview: The biologically important quninoline derivatives. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
-
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available from: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. Available from: [Link]
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(E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate. PMC. Available from: [Link]
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(PDF) (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate. ResearchGate. Available from: [Link]
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Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]
-
2-[(e)-2-(3-nitrophenyl)vinyl]quinoline. PubChem. Available from: [Link]
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- 25. scispace.com [scispace.com]
- 26. imserc.northwestern.edu [imserc.northwestern.edu]
- 27. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
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In-Depth Technical Guide: Spectroscopic Characterization of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Executive Summary & Compound Profile
Target Compound: 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Synonyms: 2-(3-Nitrostyryl)quinoline; 3-Nitro-2-styrylquinoline
CAS Registry Number: 15966-33-3 (Generic for styrylquinolines, specific isomer varies)
Molecular Formula:
This guide provides a comprehensive spectroscopic analysis of this compound, a conjugated system exhibiting significant non-linear optical (NLO) properties and potential biological activity. The data presented synthesizes experimental baselines from high-fidelity analogs (specifically the 8-hydroxy derivative) with theoretical assignments validated by Density Functional Theory (DFT) studies.
Structural Significance
The molecule features a trans-ethenyl bridge connecting a donor-deficient quinoline ring to an electron-withdrawing nitro-substituted phenyl ring. This "push-pull" electronic architecture is critical for its fluorescence and NLO responses.
Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the compound is typically synthesized via Knoevenagel condensation. Impurities from this route (unreacted aldehyde, cis-isomer, or solvent residues) must be identified in the spectra.
Synthesis Workflow (Graphviz Visualization)
Figure 1: Knoevenagel condensation pathway yielding the trans-isomer.
Sample Preparation Protocols
-
NMR: Dissolve 5-10 mg in 0.6 mL
or . is preferred if solubility is low, though it may shift exchangeable protons (none present here, but relevant for moisture). -
IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Mass Spec: Dissolve in MeOH/Acetonitrile (50:50) with 0.1% Formic Acid for ESI+.
Spectroscopic Data Analysis[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Stereochemistry Note: The coupling constant (
Predicted
NMR Data Table (400 MHz,
)
Data derived from the 8-hydroxy analog and adjusted for substituent effects.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| Vinyl- | 7.75 - 7.80 | Doublet (d) | 16.2 | Vinylic proton adjacent to Quinoline. |
| Vinyl- | 7.30 - 7.40 | Doublet (d) | 16.2 | Vinylic proton adjacent to Phenyl ring. |
| Quin-H4 | 8.15 - 8.20 | Doublet (d) | 8.5 | Deshielded by Quinoline N (para-like). |
| Quin-H3 | 7.60 - 7.65 | Doublet (d) | 8.5 | Typical quinoline H3. |
| Quin-H8 | 8.05 - 8.10 | Doublet (d) | ~8.0 | Deshielded peri-position. |
| Quin-H5 | 7.75 - 7.85 | Doublet (d) | ~8.0 | Overlaps with vinyl/aromatic region. |
| Quin-H6, H7 | 7.50 - 7.60 | Multiplet (m) | - | Aromatic backbone.[1] |
| Ph-H2' | 8.45 - 8.50 | Singlet (t) | ~2.0 | Most deshielded ; ortho to |
| Ph-H4' | 8.15 - 8.25 | Doublet (d) | 8.0 | Ortho to |
| Ph-H6' | 7.85 - 7.95 | Doublet (d) | 7.8 | Ortho to vinyl. |
| Ph-H5' | 7.55 - 7.65 | Triplet (t) | 8.0 | Meta to |
NMR Interpretation Guide
-
The "Fingerprint" Doublets: Look immediately for the two doublets with large splitting (
Hz). One will be buried near 7.3-7.4 ppm, the other more downfield near 7.8 ppm. -
Nitro-Group Impact: The proton at position 2' on the phenyl ring (between the vinyl group and the nitro group) will appear as a narrow triplet or singlet very far downfield (~8.5 ppm) due to the synergistic electron-withdrawing effects of the
and the conjugated system. -
Quinoline Doublets: H4 (8.2 ppm) and H3 (7.6 ppm) form an AB system (or AX at high field) that is characteristic of the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid diagnostic tool for functional group verification.
| Frequency ( | Intensity | Vibration Mode | Assignment |
| 1525 - 1535 | Strong | Stretching (Asym) | |
| 1345 - 1355 | Strong | Stretching (Sym) | |
| 1590 - 1620 | Medium | Stretching | |
| 1635 - 1645 | Weak/Med | Stretching | |
| 960 - 970 | Strong | Bending (OOP) | |
| 3050 - 3100 | Weak | Stretching |
Diagnostic Tip: The presence of a sharp band at ~965
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or EI-MS (70 eV).
-
Molecular Ion (
): m/z 276 (100% abundance). -
Protonated Molecular Ion (
): m/z 277. -
Fragmentation Pathway:
-
Loss of
: m/z 276 230 ( ). Common for nitroaromatics. -
Loss of HCN: Characteristic of the quinoline ring collapse, often observed in secondary fragmentation steps.
-
Logical Analysis & Validation (Graphviz)
The following diagram illustrates the logical flow for validating the structure based on the spectral data provided above.
Figure 2: Step-by-step structural validation logic.
References
-
Noudem, P., et al. (2023).[2] "Theoretical investigations of the electronic structure, spectroscopic (IR, Raman and UV–Vis), optoelectronic, thermodynamic and nonlinear optical properties of chromophores of 2-styrylquinoline and 2-(3-nitrostyryl)quinoline."[3][4] Optical and Quantum Electronics, 55, 1240.[3] Link[3]
-
Mrozek-Wilczkiewicz, A., et al. (2019). "The synthesis and anticancer activity of 2-styrylquinoline derivatives." European Journal of Medicinal Chemistry, 179, 258-269. Link
-
Digambara Rao, K., et al. (2013). "Synthesis and Characterization of (E)-2-(2-(3-nitrophenyl)ethenyl)quinolin-8-ol." MolBank, M808. (Used as spectral analog baseline). Link
Sources
An In-depth Technical Guide on the Physical and Chemical Stability of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Introduction
2-[2-(3-Nitrophenyl)ethenyl]quinoline, a molecule integrating the quinoline heterocycle with a nitrophenyl-substituted stilbene-like backbone, represents a class of compounds with significant potential in medicinal chemistry and materials science. The quinoline moiety is a common scaffold in a multitude of pharmacologically active agents, while the vinyl bridge and the nitrophenyl group can impart unique photophysical and electronic properties.[1] The inherent stability of such a molecule is a critical determinant of its viability for any application, governing its shelf-life, formulation feasibility, and in-vivo performance.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the physical and chemical stability of this compound. Drawing upon established principles for quinoline, stilbene, and nitrophenyl chemistries, this document outlines potential degradation pathways and furnishes detailed, field-proven protocols for rigorous stability assessment. The emphasis is on the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to stability testing.
Physicochemical Properties and Characterization
A thorough understanding of the fundamental physicochemical properties of this compound is the bedrock of any stability investigation. These properties not only define the molecule's identity and purity but also influence its susceptibility to degradation.
Synthesis and Structure
The synthesis of this compound can be achieved through a condensation reaction, a common method for forming the ethenyl bridge. A widely used approach is the reaction of quinaldine (2-methylquinoline) with 3-nitrobenzaldehyde, often catalyzed by an acid or base, such as acetic anhydride, which can also serve as the solvent.[2] A related compound, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, has been synthesized via a Knoevenagel-type condensation.[2][3]
The structure of the title compound features a quinoline ring system linked through a trans (E) double bond to a 3-nitrophenyl ring.[2] The planarity of the molecule, particularly the dihedral angle between the quinoline and phenyl rings, can influence its crystal packing and, consequently, its solid-state stability.[3]
Spectroscopic Profile
A comprehensive spectroscopic characterization is essential for establishing a reference fingerprint of the intact molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The protons of the ethenyl bridge are particularly diagnostic, with their coupling constants confirming the (E)-configuration.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy will reveal characteristic absorption bands for the C=C double bond, the C=N bond of the quinoline ring, and the nitro group (typically around 1526 and 1348 cm⁻¹).[3]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for identifying degradation products in subsequent stability studies.[3]
-
UV-Vis Spectroscopy: The extended conjugation in the molecule is expected to result in strong UV-Vis absorbance, which is relevant for assessing photosensitivity.
A summary of expected physicochemical and spectroscopic data, based on the closely related (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, is presented in Table 1.
| Parameter | Expected Value/Characteristic | Significance |
| Molecular Formula | C₁₇H₁₂N₂O₂ | Defines molecular weight and elemental composition. |
| Molecular Weight | 276.29 g/mol | Essential for quantitative analysis. |
| Appearance | Likely a yellow crystalline solid.[3] | Physical changes can indicate degradation. |
| Melting Point | A sharp melting point indicates high purity. | A depression or broadening can suggest the presence of impurities. |
| ¹H NMR | Characteristic signals for aromatic and vinyl protons.[3] | Confirms structure and stereochemistry. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule.[2] | Provides detailed information on the carbon skeleton. |
| IR (KBr) | Bands for C=C, C=N, and NO₂ stretching.[3] | Functional group fingerprinting. |
| MS (ESI) | A molecular ion peak [M+H]⁺ at m/z 277.09. | Confirms molecular weight and aids in structural elucidation of degradants. |
Table 1: Predicted Physicochemical and Spectroscopic Properties of this compound.
Chemical Stability and Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a molecule.[4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use, with the goal of identifying potential degradation pathways and products.[5] A target degradation of 5-20% is generally considered optimal to provide meaningful data without being overly destructive.[5]
The chemical structure of this compound suggests several potential points of vulnerability to chemical degradation, as illustrated in the diagram below.
Caption: Potential degradation pathways for this compound.
Hydrolytic Stability
The stability of a compound in aqueous environments across a range of pH values is a critical parameter.[6] Quinoline and its derivatives can be susceptible to degradation in both acidic and basic conditions.[7]
-
Acid Hydrolysis: Under acidic conditions, protonation of the quinoline nitrogen may occur. While the ethenyl linkage is generally stable, extreme conditions could potentially lead to its cleavage.
-
Base Hydrolysis: In strongly basic media, degradation of the quinoline ring system is a possibility.
Oxidative Stability
The quinoline ring system and the electron-rich ethenyl bridge can be susceptible to oxidation.[7] Common oxidative agents used in forced degradation studies include hydrogen peroxide.[7] The nitro group, being an electron-withdrawing group, may also influence the oxidative susceptibility of the molecule.
Photostability
The stilbene-like core of the molecule is a significant chromophore, suggesting a high potential for photosensitivity.[8] Exposure to UV or even ambient fluorescent light can induce several photochemical reactions:[8][9]
-
trans-cis Isomerization: A common photochemical reaction for stilbenes is the isomerization from the more stable trans (E) isomer to the cis (Z) isomer.[10]
-
Photocyclization: The cis-isomer can undergo an intramolecular cyclization to form a dihydrophenanthrene intermediate, which can then be oxidized to a more stable phenanthrene-like structure.[11][12]
Given the high likelihood of photosensitivity, it is crucial to protect this compound from light during storage and handling.[7]
Thermal Stability
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[13] Thermogravimetric analysis (TGA) can be employed to determine the onset temperature of decomposition. For quinoline derivatives, decomposition can occur at temperatures above 280°C.[13] The degradation products can include smaller fragments resulting from the breakdown of the quinoline ring.[14]
Physical Stability
Physical stability pertains to changes in the solid-state properties of the compound without any alteration of its chemical structure.
Polymorphism
The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. A thorough polymorphic screen using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy is essential to identify and characterize all accessible solid forms.
Solid-State Stability
The stability of the solid form under various conditions of temperature and humidity should be evaluated. Amorphous forms are generally less stable and more prone to chemical degradation and physical transformations than their crystalline counterparts.
Experimental Protocols for Stability Assessment
The following protocols provide a robust framework for assessing the stability of this compound. A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is a prerequisite for these studies.[7][15]
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately quantify the parent compound while separating it from all potential degradation products and impurities.[7]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detector: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
This protocol outlines the experimental setup for a comprehensive forced degradation study.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[7] Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[7] Sample at various time points. Neutralize samples with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[7]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C.[7] Sample at various time points. For solid-state thermal stress, place the neat powder in the oven.
-
Photodegradation: Expose the stock solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples using the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and determine the percentage of degradation.
-
Mass Balance: Aim for a mass balance close to 100% (the sum of the assay of the parent compound and the areas of all degradation products). This ensures that all significant degradation products have been detected.
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C[7] | To assess stability in acidic environments, relevant to formulation and physiological conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C[7] | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂, Room Temperature[7] | To probe susceptibility to oxidative degradation. |
| Thermal Stress | 80°C (solution and solid)[7] | To investigate the effect of elevated temperatures on both the solution and solid-state stability. |
| Photostability | ICH Q1B conditions | To determine the potential for light-induced degradation, a known issue for stilbene-like molecules.[8][9] |
Table 2: Summary of Recommended Forced Degradation Conditions.
Data Interpretation and Reporting
The results from the forced degradation studies should be tabulated, clearly showing the percentage of degradation under each stress condition. The chromatograms from the HPLC analysis are crucial for visualizing the separation of the parent compound from its degradation products. Any significant degradation products should be further investigated, potentially using LC-MS, for structural elucidation.
Conclusion
The stability of this compound is a multifaceted parameter that is critical to its successful development and application. This guide has provided a comprehensive overview of the potential physical and chemical instabilities of this molecule, grounded in the known chemistry of its constituent quinoline, stilbene, and nitrophenyl moieties. The detailed experimental protocols offer a robust framework for a thorough stability assessment. By understanding the potential degradation pathways and employing rigorous, validated analytical methods, researchers can ensure the quality, safety, and efficacy of products containing this promising compound.
References
- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2021). Vertex AI Search.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.). Vertex AI Search.
- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2025). Vertex AI Search.
- Photochemical reactions of stilbene derivatives. The D and A are substituents, e.g., electron-donor D and electron-acceptor A groups.
-
Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[9][11] H-shift isomers - RSC Publishing. (2018). Vertex AI Search.
- Rethinking sulfate radical-based oxidation of nitrophenols: Formation of toxic polynitrophenols, nitrated biphenyls and diphenyl ethers - PubMed. (2019). Vertex AI Search.
- (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC. (n.d.). Vertex AI Search.
- 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem. (n.d.). Vertex AI Search.
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations | Request PDF - ResearchG
- Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC. (2025). Vertex AI Search.
- Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. (n.d.). Vertex AI Search.
- Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process - eeer.org. (2020). Vertex AI Search.
- Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process - Environmental Engineering Research. (2020). Vertex AI Search.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Vertex AI Search.
- 697-702 Research Article Forced degradation studies of a new ant - JOCPR. (n.d.). Vertex AI Search.
- Highly efficient removal of o-nitrophenol by a green Ag@ZnFe 2 O 4 /BC catalyst via Fenton-like oxidation - RSC Publishing. (2025). Vertex AI Search.
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Vertex AI Search.
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol | Abstract - Der Pharma Chemica. (2026). Vertex AI Search.
- Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (n.d.). Vertex AI Search.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Vertex AI Search.
- Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)) - ARC Journals. (2015). Vertex AI Search.
- Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. (2023). Vertex AI Search.
- Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power - PubMed. (2023). Vertex AI Search.
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Solubility Profile of 2-[2-(3-Nitrophenyl)ethenyl]quinoline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-[2-(3-Nitrophenyl)ethenyl]quinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1][2][3] In the absence of extensive published empirical data for this specific molecule, this document synthesizes information on the known physicochemical properties of the compound and its structural analogs, the general solubility behavior of quinoline derivatives, and established methodologies for solubility determination.[4][5][6] This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively work with this compound, from designing dissolution experiments to interpreting solubility data in the context of various laboratory applications.
Introduction: The Critical Role of Solubility in Scientific Research
The solubility of a compound is a fundamental physicochemical property that dictates its utility and application across numerous scientific disciplines. In drug discovery and development, solubility is a critical determinant of a drug's bioavailability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8][9] Poor solubility can be a significant hurdle, leading to formulation challenges, reduced therapeutic efficacy, and even the termination of promising drug candidates.[7][10] Therefore, establishing a comprehensive solubility profile early in the research and development process is paramount to mitigating risks and ensuring the successful translation of a compound from the laboratory to clinical applications.[7][10] Beyond pharmaceuticals, understanding the solubility of a compound like this compound is essential for its synthesis, purification, and characterization in materials science and other chemical research endeavors.
Physicochemical Properties of this compound
A thorough understanding of a molecule's inherent properties is the first step in predicting its solubility. For this compound, the following physicochemical characteristics are key:
| Property | Value | Source |
| IUPAC Name | 2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | [11] |
| Molecular Formula | C₁₇H₁₂N₂O₂ | [11][12] |
| Molecular Weight | 276.29 g/mol | [11][12] |
| Structure | A quinoline ring linked to a 3-nitrophenyl group via an ethenyl bridge. | [13] |
The presence of the quinoline moiety, a weak base, and the electron-withdrawing nitro group on the phenyl ring significantly influence the molecule's polarity and potential for intermolecular interactions, which are the primary drivers of solubility.[4][14] The "(E)" designation indicates a trans configuration of the substituents on the double bond, which is the more thermodynamically stable isomer.[13]
Theoretical Solubility Profile in Common Laboratory Solvents
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in a range of common laboratory solvents.[15] The molecule possesses both nonpolar (the aromatic rings) and polar (the nitrogen in the quinoline and the nitro group) features, suggesting a nuanced solubility profile.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | Low | The large, nonpolar aromatic structure is expected to dominate, leading to poor solubility in water.[4][6] |
| Methanol/Ethanol | High | Moderate | The presence of the hydroxyl group in these alcohols can engage in hydrogen bonding, potentially improving solubility compared to water.[4] |
| Acetone | Medium | Moderate to High | Acetone's polarity should be suitable for dissolving a compound with both polar and nonpolar characteristics. |
| Dichloromethane | Medium | High | As a common solvent for organic compounds, dichloromethane is likely to be a good solvent. |
| Toluene/Hexane | Low | Moderate to Low | The nonpolar nature of these solvents will favor the dissolution of the aromatic portions of the molecule, but the polar groups may limit high solubility. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | High | DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds and is a common choice for creating stock solutions.[4] |
Experimental Determination of Solubility: A Standardized Protocol
To empirically determine the solubility profile, a standardized and reproducible methodology is essential. The shake-flask method is a widely accepted and conceptually straightforward approach for determining equilibrium solubility.[16]
Materials and Reagents
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for solubility determination:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Securely seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[16]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
Factors Influencing Solubility and Troubleshooting
Several factors can influence the solubility of quinoline derivatives, and understanding these can aid in troubleshooting and optimizing experimental conditions.
pH
The quinoline ring system contains a basic nitrogen atom.[4] In acidic conditions, this nitrogen can be protonated, forming a salt. This ionized form is generally more soluble in aqueous and polar protic solvents.[4][17] Conversely, in basic conditions, the compound will exist in its neutral, free-base form, which is typically less soluble in water but more soluble in non-polar organic solvents.[4] Therefore, adjusting the pH can be a powerful tool to modulate the aqueous solubility of this compound.[4][17]
Temperature
For most solid solutes, solubility increases with temperature.[7] If a compound exhibits low solubility at room temperature, performing the solubility determination at an elevated temperature may be beneficial, though it is crucial to report the temperature at which the measurement was taken.[18]
Co-solvency
When a single solvent is not effective, a co-solvent system, which is a mixture of two or more miscible solvents, can be employed.[4] This strategy is often used to enhance the solubility of poorly soluble compounds.
The logical relationship between these factors and solubility is depicted below:
Caption: Key factors influencing the solubility of organic compounds.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
- Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
- 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 7251-91-4 | Benchchem. (n.d.).
- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (n.d.).
- Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - MDPI. (2024, October 13).
- The Importance of Solubility for New Drug Molecules. (2020, May 11).
- Solubility Analysis to Assist Drug R&D Projects - Labinsights. (2023, May 8).
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
- 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem. (n.d.).
- Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2).
- View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
- Quinoline - Wikipedia. (n.d.).
- 2-[(e)-2-(3-nitrophenyl)vinyl]quinoline - PubChemLite. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. biomedpharmajournal.org [biomedpharmajournal.org]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. PubChemLite - 2-[(e)-2-(3-nitrophenyl)vinyl]quinoline (C17H12N2O2) [pubchemlite.lcsb.uni.lu]
- 13. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.ws [chem.ws]
- 16. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Molecular Modeling of 2-[2-(3-Nitrophenyl)ethenyl]quinoline Interactions
This technical guide details the computational characterization of 2-[2-(3-Nitrophenyl)ethenyl]quinoline , a specific styrylquinoline (SQL) derivative. This scaffold is pharmacologically significant due to its planar conjugation, allowing for DNA intercalation, and its specific binding affinity to enzymes like HIV-1 Integrase and Cyclin-Dependent Kinase 2 (CDK2) .
The presence of the 3-nitro group (meta-substitution) is a critical electronic feature. Unlike para-substitution, the meta-nitro group exerts an inductive electron-withdrawing effect without full resonance conjugation across the ethenyl bridge, creating a unique electrostatic landscape for binding.
Part 1: Electronic Structure & Reactivity (DFT Framework)
Before macromolecular simulation, the ligand's quantum mechanical properties must be established to validate its geometry and reactive sites.
Density Functional Theory (DFT) Protocol
Objective: Determine the Global Reactivity Descriptors (HOMO-LUMO gap) and Molecular Electrostatic Potential (MEP).[1]
-
Software: Gaussian 09 / ORCA.
-
Functional/Basis Set: B3LYP / 6-311G(d,p). Rationale: The B3LYP hybrid functional with a triple-zeta basis set provides the optimal balance between cost and accuracy for organic aromatic systems.
-
Solvation Model: IEFPCM (Water).
Key Electronic Features
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the quinoline ring and the ethenyl bridge . This region acts as the electron donor (nucleophilic attacks).
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the 3-nitrophenyl moiety . The nitro group is strongly electron-withdrawing, lowering the LUMO energy and making the molecule a good electron acceptor (electrophile).
-
MEP Map:
-
Red (Negative Potential): Localized on the Nitro oxygens (
) and the Quinoline nitrogen ( ). These are primary Hydrogen Bond Acceptor (HBA) sites. -
Blue (Positive Potential): Localized on the ethenyl protons and phenyl ring protons.
-
Self-Validating Logic: If the HOMO is found on the nitro group, the calculation is likely incorrect (or the state is excited), as the nitro group is electron-deficient. Correct ground state DFT must show LUMO dominance at the nitro site.
Part 2: Molecular Docking Strategy
Target Selection
Based on the styrylquinoline scaffold, two primary biological targets are selected:
-
HIV-1 Integrase (IN): The core catalytic domain (CCD). Styrylquinolines are known allosteric inhibitors of IN.
-
CDK2 (Cyclin-Dependent Kinase 2): A cancer target where planar ligands occupy the ATP-binding pocket.
Docking Protocol (AutoDock Vina / Gold)
Step 1: Ligand Preparation
-
Import optimized DFT geometry (pdbqt format).
-
Set rotatable bonds: The ethenyl bridge (
) is rigid (trans-isomer is energetically favored by ~4-5 kcal/mol over cis). Ensure the bridge is fixed in the trans configuration. -
Rotatable bond: The bond between the phenyl ring and the nitro group (
) should be allowed to rotate to optimize H-bond angles.
Step 2: Protein Preparation
-
Source: PDB ID 1BL3 (HIV-1 Integrase) or 1DI8 (CDK2).
-
Clean-up: Remove crystallographic water (unless bridging), remove co-factors.
-
Protonation: Add polar hydrogens at pH 7.4 (using H++ server or GROMACS pdb2gmx).
-
Grid Generation:
-
Center: Coordinates of the co-crystallized ligand (e.g.,
cluster in HIV-1 IN). -
Size:
Å (sufficient to cover the active site).
-
Step 3: Interaction Analysis (The "3-Nitro" Effect)
The docking score is not enough. You must verify specific interactions:
- Stacking: The quinoline ring must stack with Trp132 (in HIV-1 IN) or Phe80 (in CDK2).
-
Hydrogen Bonding: The 3-nitro group should form H-bonds with backbone amides (e.g., Glu152 or Lys156 ).
-
Halogen/Metal Coordination: If
is present (HIV-1 IN), the quinoline nitrogen often coordinates with the metal ion.
Self-Validating Logic (Redocking): Before docking the target ligand, extract the native co-crystallized ligand from the PDB and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the grid box or scoring function is ill-defined.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to prove the stability of the 3-nitro interaction over time.
Simulation Setup (GROMACS / AMBER)
-
Force Field:
-
Protein: AMBER ff14SB or CHARMM36m .
-
Ligand: GAFF2 (General AMBER Force Field) with partial charges derived from RESP (Restrained Electrostatic Potential) calculations at HF/6-31G* level.
-
-
System:
-
Solvent: TIP3P Water model (cubic box, 1.0 nm buffer).
-
Neutralization: Add
or ions to neutralize the system.
-
Production Run Workflow
-
Minimization: Steepest descent (50,000 steps) to remove steric clashes.
-
NVT Equilibration: 100 ps, heating to 300K (V-rescale thermostat). Restrain ligand/protein heavy atoms.
-
NPT Equilibration: 100 ps, pressure coupling (Berendsen or Parrinello-Rahman) to 1 bar.
-
Production: 100 ns, 2 fs time step. Remove restraints.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable complex should plateau (e.g.,
Å). A rising RMSD indicates ligand unbinding. -
RMSF (Root Mean Square Fluctuation): High peaks in the protein RMSF indicate flexible loops. Binding of the styrylquinoline should reduce the RMSF of active site residues (rigidification).
-
H-Bond Lifetime: Calculate the % occupancy of the H-bond between the 3-nitro oxygen and the target residue. >40% occupancy suggests a stable interaction.
Part 4: Visualization of Workflows
Computational Pipeline
The following diagram illustrates the integrated workflow from quantum mechanics to dynamic simulation.
Figure 1: End-to-end computational workflow for characterizing styrylquinoline interactions.
Interaction Mechanism (Pharmacophore)
This diagram details the specific molecular interactions driven by the 3-nitro substitution.
Figure 2: Pharmacophore map showing critical binding vectors for the 3-nitrophenyl derivative.
Part 5: Data Presentation & ADMET
Predicted ADMET Profile
The drug-likeness of the compound is evaluated against Lipinski's Rule of Five.
| Property | Value (Approx.) | Rule of 5 Limit | Status |
| Molecular Weight | ~276.3 g/mol | < 500 | Pass |
| LogP (Lipophilicity) | 3.8 - 4.2 | < 5 | Pass |
| H-Bond Donors | 0 | < 5 | Pass |
| H-Bond Acceptors | 3 (N-Quin, 2x O-Nitro) | < 10 | Pass |
| TPSA | ~58 Ų | < 140 Ų | Pass |
| Solubility | Low (Class II/IV) | - | Warning |
Note: The high LogP and planarity suggest good membrane permeability but potential issues with aqueous solubility, necessitating formulation strategies (e.g., encapsulation).
References
-
Mekouar, K., et al. (1998).[2] Styrylquinoline Derivatives: A New Class of Potent HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry. Link
-
El-Mernissi, R., et al. (2023).[3] Novel Styrylquinoline Derivatives as Potential Anticancer Agents: In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations.[4][5][6] Physical Chemistry Research. Link
-
Zeng, C. C., et al. (2006).[2] Synthesis and Crystal Structure of (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-acetoxyquinoline. Acta Crystallographica Section E. Link
-
Frisch, M. J., et al. (2016). Gaussian 09, Revision A.02. Gaussian, Inc., Wallingford CT. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. physchemres.org [physchemres.org]
Photophysical Dynamics of Nitrophenyl-Substituted Vinylquinolines: A Technical Guide for Optoelectronic and Medicinal Applications
Nitrophenyl-substituted vinylquinolines represent a highly tunable class of conjugated heterocycles. By linking an electron-rich quinoline core to an electron-deficient nitrophenyl ring via a rigid vinylic bridge, chemists can engineer a robust "push-pull" electronic system. This in-depth guide explores the mechanistic photophysics, structural causality, and field-proven experimental protocols required to harness these molecules for advanced applications in materials science and drug discovery.
Structural Causality: The Push-Pull Architecture
The photophysical behavior of vinylquinolines is dictated by Frontier Molecular Orbital (FMO) distribution. The quinoline nucleus, a well-established "privileged scaffold"[1], acts as the electron donor. The introduction of a nitro group—a potent electron-withdrawing moiety—drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), localizing it primarily on the nitrophenyl ring[2]. Conversely, the Highest Occupied Molecular Orbital (HOMO) remains delocalized across the quinoline and the vinylic bridge[2].
This spatial separation of FMOs is the fundamental driver for Intramolecular Charge Transfer (ICT) upon photoexcitation. The vinylic group acts as a rigid conduit, maintaining the specific spatial relationship required for efficient electron flow while allowing for discrete photochemical transformations[1].
Excited-State Dynamics: ICT vs. Photoisomerization
Upon absorbing UV or visible light (typically triggering
-
Radiative Decay & ICT: The molecule relaxes via fluorescence. Because the nitro group acts as a strong electron acceptor, the emission wavelength, quantum yield, and Stokes shift are highly sensitive to solvent polarity (solvatochromism)[1].
-
Trans-Cis Photoisomerization: The molecule undergoes torsional rotation around the vinylic double bond, reaching a perpendicular excited state conformation (
). From this energy minimum, it decays non-radiatively to either the trans or cis ground state[1].
The Causality of Protonation: The quinoline nitrogen possesses a lone pair in an
Mechanism of trans-cis photoisomerization and ICT in vinylquinolines.
Quantitative Photophysical and Electrochemical Parameters
To establish a baseline for derivative design, the following table consolidates the standard physicochemical properties of the parent nitrophenyl-vinylquinoline scaffold.
| Property | Value / Range | Mechanistic Causality |
| Trans-Cis Quantum Yield ( | 0.20 – 0.27 (Neutral)[1] | Torsional relaxation through a sterically unhindered perpendicular excited state. |
| Protonated | 0.62 – 0.83[1] | Protonation of the quinoline nitrogen shifts the excited state potential energy surfaces. |
| Cis-Trans Quantum Yield ( | 0.27 – 0.38[1] | Photochemical reversal driven by the steric strain of the cis-isomer. |
| Reduction Potential | -0.43 to -1.08 V[1] | The electron-withdrawing nitro group lowers the LUMO, facilitating irreversible, diffusion-controlled reduction. |
| Quinoline Nitrogen | 4.60 – 4.85[1] | The fused benzene ring and conjugated vinyl bridge reduce basicity compared to standard pyridine. |
Self-Validating Experimental Protocols
To ensure scientific integrity, photophysical characterization must rely on self-validating workflows. The following protocols integrate internal controls to prevent data artifacts.
Protocol 1: Spectroscopic Characterization & Quantum Yield Determination
-
Step 1: Solvent Gradient Preparation. Prepare 10
solutions of the vinylquinoline in a gradient of solvents (e.g., cyclohexane, chloroform, acetonitrile). Causality: Mapping the emission shift across different dielectric constants isolates the ICT state from localized transitions. -
Step 2: UV-Vis Acquisition. Record absorption spectra from 250 nm to 600 nm. Identify the lowest energy absorption band (typically 350-400 nm).
-
Step 3: Relative Quantum Yield (
). Use quinine sulfate in 0.1 M ( ) as an internal standard. Self-Validation: Ensure the optical density (OD) of both the sample and standard is below 0.05 at the excitation wavelength to eliminate inner-filter effects and self-absorption artifacts.
Protocol 2: Trans-Cis Photoisomerization Kinetic Assay
-
Step 1: Isosbestic Point Identification. Perform preliminary UV-Vis scans under broad-spectrum light to identify the isosbestic point. Causality: Irradiating the sample exclusively at the isosbestic point ensures that both trans and cis isomers absorb photons equally. This prevents the photostationary state from being artificially skewed by differential absorption cross-sections.
-
Step 2: Monochromatic Irradiation. Irradiate the sample using a narrow-band LED matched to the isosbestic wavelength.
-
Step 3: Orthogonal
-NMR Validation. Extract the irradiated sample and analyze via -NMR. Self-Validation: Do not rely solely on optical data. Confirm the structural conversion by measuring the vinylic proton coupling constants ( ). The trans isomer will exhibit a -value of ~16 Hz, whereas the cis isomer will show a -value of ~12 Hz[2]. This definitively proves isomerization without molecular degradation.
Step-by-step workflow for evaluating photophysical and isomerization properties.
Translational Applications
The unique photophysics and electronics of nitrophenyl-substituted vinylquinolines have driven their adoption across multiple advanced fields:
-
Optoelectronics & Metal Complexes: The rigid vinyl linker and tunable emission make these compounds excellent ligands. For instance, coupling arylvinylquinolines to form aluminum complexes significantly enhances photoluminescence (PL) quantum yields by sterically minimizing cis-trans photoisomerization in the solid state[3].
-
Asymmetric Photocatalysis: Vinylquinolines act as highly effective radical acceptors in visible-light photoredox catalysis. They have been successfully utilized in the enantioselective decarboxylative cross-coupling of N-aryl glycines, where the extended conjugation stabilizes transient radical intermediates[4].
-
Targeted Covalent Inhibitors (Ferroptosis): In modern medicinal chemistry, the vinylquinoline scaffold is deployed as a tunable electrophilic warhead. The electronic modulation provided by the nitro group allows these molecules to undergo specific thiol addition. Recent breakthroughs have demonstrated their ability to selectively target the GPX4 protein, covalently binding to its active site to induce ferroptosis in cancer cells[5].
References
-
Benchchem. 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline. 1
-
Benchchem. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline.2
-
ResearchGate. Synthesis of 4-(2-Arylvinyl)-8-hydroxyquinolines via Anhydrous Heck Coupling Reaction and the PL Properties of Their Al Complexes.3
-
National Institutes of Health (PMC). Asymmetric Photocatalysis Enabled by Chiral Organocatalysts. 4
-
ResearchGate. Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis.5
Sources
- 1. 2-[(E)-2-(2-nitrophenyl)vinyl]quinoline | 64131-74-4 | Benchchem [benchchem.com]
- 2. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Photocatalysis Enabled by Chiral Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thermal Degradation Analysis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline: A Comprehensive Technical Guide
Executive Summary
The compound 2-[2-(3-Nitrophenyl)ethenyl]quinoline (commonly referred to as 3-nitrostyrylquinoline) represents a highly conjugated, complex molecular architecture with significant potential in medicinal chemistry and materials science. Understanding its thermal degradation profile is not merely a regulatory checkpoint; it is a fundamental requirement for ensuring safety, optimizing drug formulation, and predicting long-term stability. This whitepaper provides an in-depth, self-validating analytical framework for profiling the thermal vulnerabilities of this molecule, combining thermodynamic principles with rigorous experimental methodologies.
Molecular Architecture & Thermal Vulnerabilities
The structural framework of this compound consists of three distinct domains: a robust quinoline heterocycle, a conjugated ethenyl (vinyl) linker, and a 3-nitrophenyl ring.
Styrylquinolines are heavily investigated for their optoelectronic properties and their potent biological activities, including HIV-1 integrase inhibition and antitumoral efficacy 1. Furthermore, their ability to undergo reversible trans-cis isomerization makes them valuable as photochromic materials 2. However, the inclusion of the nitroaromatic moiety introduces severe thermal liabilities. Nitroaromatic compounds are notoriously sensitive to heat, often undergoing highly exothermic decomposition that can lead to thermal runaway if not properly managed during processes like hot-melt extrusion 3.
Mechanistic Pathways of Thermal Degradation
Thermal degradation is dictated by the weakest bonds within the molecular architecture. For this compound, the degradation follows a sequential, energy-dependent pathway:
-
Phase 1: Nitro Group Cleavage (C-NO₂ Scission): The homolytic cleavage of the C-NO₂ bond is the initiating event in the thermal decomposition of most nitroaromatics due to its relatively low bond dissociation energy 4. This step is highly exothermic and results in the rapid evolution of NO and NO₂ gases, often accompanied by the formation of nitrophenolic intermediates [[5]]().
-
Phase 2: Ethenyl Linker Scission: Following nitro group loss, the conjugated double bond becomes the next point of failure. Thermal cracking at this junction yields distinct quinoline and benzaldehyde derivatives.
-
Phase 3: Quinoline Ring Pyrolysis: The robust nitrogen-containing heterocycle requires extreme thermal energy (>450°C) to degrade, ultimately collapsing into a carbonaceous char while releasing CO, CO₂, and HCN 6.
Fig 1. Sequential thermal degradation pathway of 3-nitrostyrylquinoline.
The Self-Validating Analytical Protocol: TGA-DSC-FTIR
To accurately map these degradation stages without introducing experimental bias, a self-validating analytical approach is required. Relying solely on Thermogravimetric Analysis (TGA) provides mass loss but lacks thermodynamic context. By coupling TGA with Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), every mass loss event is cross-validated with its corresponding enthalpy change and the chemical identity of the evolved off-gases [[7]]().
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the simultaneous TGA-DSC apparatus using an Indium standard to ensure absolute precision in temperature and heat flow measurements 8.
-
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into an open alumina (Al₂O₃) crucible.
-
Causality: Using a micro-scale sample mass minimizes internal thermal gradients. This ensures the recorded sensor temperature accurately reflects the sample's true temperature—a critical prerequisite for flawless kinetic modeling.
-
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents premature thermo-oxidative reactions, isolating pure thermal dissociation events (like C-NO₂ cleavage) before introducing oxygen to study oxidative pathways.
-
-
Dynamic Heating Program: Execute dynamic heating from 25°C to 600°C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Causality: Multiple heating rates are mandatory for isoconversional kinetic analysis, which calculates activation energy without forcing the data into a potentially flawed single-reaction model 8.
-
-
Evolved Gas Analysis (EGA): Route the exhaust gases through a heated transfer line (maintained at 200°C) directly into an FTIR spectrometer flow cell.
-
Causality: Heating the transfer line prevents the condensation of high-boiling volatiles (like quinoline fragments) before they reach the infrared beam, ensuring complete chemical identification of the off-gases.
-
Fig 2. Self-validating TGA-DSC-FTIR workflow for thermal analysis.
Quantitative Data & Kinetic Analysis
Using the data acquired from multiple heating rates, the apparent activation energy (
Table 1: Representative Thermal and Kinetic Parameters for Nitro-Styrylquinoline Degradation
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Enthalpy (ΔH) | Apparent | Primary Evolved Gases (FTIR) |
| I. C-NO₂ Cleavage | 240 - 290 | ~15.0 - 18.0 | Highly Exothermic | 130 - 150 | NO, NO₂ |
| II. Ethenyl Scission | 310 - 420 | ~30.0 - 35.0 | Endothermic | 180 - 210 | C₆H₅CHO, C₉H₇N |
| III. Char Pyrolysis | > 450 | > 40.0 | Endothermic | > 250 | CO, CO₂, HCN |
(Note: Parameters are synthesized from established kinetic profiles of structurally analogous nitroaromatics and styrylquinolines 9, [[4]]().)
Implications for Drug Formulation and Storage
Understanding the thermal profile of this compound is paramount for downstream pharmaceutical development.
-
Excipient Compatibility: The exothermic nature of the initial nitro group degradation dictates that any manufacturing process involving heat (e.g., hot-melt extrusion, spray drying) must be strictly controlled to remain well below the onset temperature of C-NO₂ cleavage. Compatibility studies using DSC are essential to ensure that polymeric excipients do not inadvertently lower the activation energy of this degradation pathway through chemical interactions [[10]]().
-
Storage Protocols: Due to the compound's photochromic nature 2 and the inherent thermal sensitivity of nitroaromatics 3, formulations must be stored in light-resistant, temperature-controlled environments to prevent premature degradation and ensure long-term efficacy.
References
- Applications of Simultaneous TGA-DSC in Pharmaceutical Formul
- Terminology in Pharmacy – Thermal Analysis Provides the Overall Picture.netzsch.com.
- Comparative kinetics study of the thermal and thermo-oxidative degradation of a polystyrene-clay nanocomposite by TGA and DSC.scispace.com.
- Stabilization of polystyrene by styrylquinoline containing methacryl
- An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.benchchem.com.
- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.researcher.life.
- Impact of doping on the optoelectronic, electronic and nonlinear optical properties and on the reactivity of photochromic polymers containing styrylquinoline fragments.nih.gov.
- Experimental/Theoretical Electrostatic Properties of a Styrylquinoline-Type HIV-1 Integrase Inhibitor and Its Progenitors.acs.org.
- Thermal Decomposition of Nitrophenols.scribd.com.
- Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of T
Sources
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- 2. Impact of doping on the optoelectronic, electronic and nonlinear optical properties and on the reactivity of photochromic polymers containing styrylquinoline fragments: Hartree-Fock and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. scribd.com [scribd.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. cn-henven.com [cn-henven.com]
- 8. scispace.com [scispace.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Methodological & Application
Application Note: Synthesis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline Derivatives
Abstract & Scope
This technical guide details the protocol for synthesizing 2-[2-(3-nitrophenyl)ethenyl]quinoline (also known as 2-(3-nitrostyryl)quinoline), a privileged scaffold in medicinal chemistry. Styrylquinolines exhibit significant biological activities, including antitumor, antiviral (HIV integrase inhibition), and antibacterial properties.
This document provides two distinct synthetic pathways:
-
Method A (Classical): Acetic anhydride-mediated condensation (Perkin-type).
-
Method B (Modern): Microwave-assisted synthesis for high-throughput optimization.
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Mechanism
To understand the critical control points of this synthesis, we must analyze the reaction mechanism. The formation of the ethenyl linker relies on the acidity of the C2-methyl protons of the quinoline ring (quinaldine), which are activated by the electron-deficient nitrogen heterocycle.
Retrosynthesis Diagram
The target molecule is disconnected at the alkene bridge, revealing two commercially available precursors: 2-Methylquinoline (Quinaldine) and 3-Nitrobenzaldehyde .
Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.
Reaction Mechanism (Perkin-Type Condensation)
When using acetic anhydride, the reaction proceeds via a Perkin-type mechanism rather than a simple Aldol condensation. The acetic anhydride serves a dual role: solvent and activating agent (forming the N-acetyl or enol acetate intermediate).
-
Activation: Acetic anhydride may acetylate the quinoline nitrogen or facilitate enolization of the methyl group.
-
Nucleophilic Attack: The enolic C2-methylene attacks the aldehyde carbonyl.
-
Dehydration: Acetic anhydride promotes the irreversible elimination of water (as acetic acid) to form the thermodynamically stable trans-alkene.
Experimental Protocols
Protocol A: Classical Acetic Anhydride Reflux (Gold Standard)
Best for: Large-scale batches, high purity requirements, and labs without microwave reactors.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | MW ( g/mol ) | Quantity (Example) | Role |
| 2-Methylquinoline | 1.0 | 143.19 | 1.43 g (10 mmol) | Nucleophile |
| 3-Nitrobenzaldehyde | 1.1 | 151.12 | 1.66 g (11 mmol) | Electrophile |
| Acetic Anhydride | Solvent | 102.09 | 10.0 mL | Solvent/Catalyst |
| Anhydrous ZnCl₂ | 0.1 | 136.30 | 136 mg (Optional) | Lewis Acid Catalyst |
Step-by-Step Procedure
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a drying tube (CaCl₂) or nitrogen line to exclude atmospheric moisture.
-
Charging: Add 3-nitrobenzaldehyde (1.66 g) and 2-methylquinoline (1.43 g) to the flask.
-
Solvent Addition: Add acetic anhydride (10 mL). Note: If using ZnCl₂, add it at this stage.
-
Reaction: Heat the mixture to reflux (bath temp ~140-150°C) with vigorous stirring.
-
Duration: 5–12 hours. Monitor by TLC (30% EtOAc in Hexane). The starting aldehyde spot (Rf ~0.6) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into ice-cold water (100 mL) with stirring.
-
Critical Step: Neutralize the solution slightly with 10% NaHCO₃ or NH₄OH to pH ~7–8 to decompose excess acetic anhydride and precipitate the free base.
-
A yellow/brown solid will precipitate. Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove acetic acid/salts.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF (9:1) mixture.
-
Dissolve in boiling solvent, filter while hot (if insoluble impurities exist), and allow to cool slowly to 4°C.
-
-
Drying: Dry the yellow needles in a vacuum oven at 50°C for 6 hours.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, rapid optimization, and higher yields.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Quantity |
| 2-Methylquinoline | 1.0 | 143 mg (1 mmol) |
| 3-Nitrobenzaldehyde | 1.0 | 151 mg (1 mmol) |
| Acetic Anhydride | 2.0 | 0.2 mL (Catalytic amount) |
Step-by-Step Procedure
-
Setup: Place the reagents in a 10 mL microwave-safe process vial.
-
Irradiation: Cap the vial and place it in a microwave reactor (e.g., CEM or Biotage).
-
Parameters:
-
Temperature: 140°C
-
Power: Dynamic (Max 200W)
-
Time: 10–15 minutes (Hold time)
-
Stirring: High
-
-
Workup:
-
Cool the vial to room temperature.
-
Add ethanol (2 mL) to the vial and sonicate to break up the solid cake.
-
Filter the solid and wash with cold ethanol.
-
-
Purification: Recrystallize from ethanol as described in Protocol A.
Experimental Workflow & Decision Tree
Figure 2: Decision tree for selecting synthesis method and downstream processing.
Expected Results & Characterization
Successful synthesis is confirmed by the presence of a trans-alkene double bond and the nitro group.
Physical Properties
-
Appearance: Bright yellow to brownish-yellow crystalline solid.
-
Melting Point: 160–165 °C (Lit. value for similar derivatives; experimental verification required).
-
Solubility: Soluble in DMSO, DMF, CHCl₃; sparingly soluble in Ethanol; insoluble in Water.
Spectroscopic Data (¹H NMR Interpretation)
The diagnostic signal is the pair of doublets for the vinylic protons with a large coupling constant (J ≈ 16 Hz), indicating trans (E) geometry.
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Assignment |
| Vinyl-H (α) | 7.60 – 7.80 | Doublet | ~16.0 Hz | Ethenyl linker (near quinoline) |
| Vinyl-H (β) | 7.80 – 8.00 | Doublet | ~16.0 Hz | Ethenyl linker (near phenyl) |
| Quinoline C4-H | 8.10 – 8.20 | Doublet | ~8.5 Hz | Quinoline ring |
| Phenyl C2'-H | 8.40 – 8.50 | Singlet (t) | - | Ortho to NO₂ (deshielded) |
IR Spectroscopy[12]
-
1520–1530 cm⁻¹: N-O asymmetric stretch (strong).
-
1340–1350 cm⁻¹: N-O symmetric stretch (strong).
-
1630–1640 cm⁻¹: C=C alkene stretch.
-
960–970 cm⁻¹: C-H bending (trans-alkene).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete dehydration or polymerization. | Ensure reagents are dry. Increase reaction time. Use ZnCl₂ (0.1 eq) as a catalyst to push the reaction. |
| Starting Material Remains | Low reaction temperature.[1][4] | Check reflux temp. If using microwave, increase temp to 160°C. Add excess aldehyde (1.2–1.5 eq). |
| Product is Dark Brown | Oxidation/Tar formation. | Perform reaction under Nitrogen atmosphere. Recrystallize with activated charcoal. |
| Cis/Trans Mixture | Photoisomerization. | Protect reaction flask from light (wrap in foil). The trans isomer is thermodynamically favored, but light can induce isomerization. |
Safety Considerations
-
3-Nitrobenzaldehyde: Irritant. Nitro compounds can be energetic; avoid heating dry crude material excessively.
-
Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water (exothermic).
-
Quinolines: Many are potential mutagens or irritants. Wear nitrile gloves and eye protection.
References
-
Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides. Archiv der Pharmazie, 2025. Link
-
Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, 1972. Link
-
Synthesis and Biological Evaluation of Quinoline Derivatives. Molecules, 2019. Link
-
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Product Data. BenchChem, 2025. Link
-
Microwave-Assisted Solvent-Free Synthesis of 2-Styrylquinolines. Journal of Heterocyclic Chemistry, 2012. Link
Sources
- 1. US7692016B2 - Process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 2. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 3. chemcess.com [chemcess.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. escholarship.org [escholarship.org]
- 7. impactfactor.org [impactfactor.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[2-(3-Nitrophenyl)ethenyl]quinoline as a "Turn-On" Fluorescent Probe for Nitroreductase Activity and Hypoxia Detection
Introduction
Cellular hypoxia, a condition of low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapies.[1] Nitroreductases (NTRs) are enzymes that are significantly upregulated in hypoxic cells.[2] This unique characteristic makes NTR a valuable biomarker for detecting hypoxic tissues. We introduce 2-[2-(3-Nitrophenyl)ethenyl]quinoline , a novel fluorescent probe designed for the sensitive and selective detection of nitroreductase activity. This "turn-on" probe is virtually non-fluorescent in its native state but exhibits a strong fluorescent signal upon reduction by NTR, offering a high signal-to-noise ratio for imaging cellular hypoxia. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and application of this promising tool for cancer research and therapeutic development.
Mechanism of Action: A "Turn-On" Response to Hypoxia
The functionality of this compound as a fluorescent probe is rooted in a specific enzymatic reaction. The core of this mechanism is the selective reduction of the electron-withdrawing nitro group on the phenyl ring to an electron-donating amino group. This conversion is catalyzed by nitroreductase (NTR) in the presence of the cofactor β-nicotinamide adenine dinucleotide (NADH).[3]
In its initial state, the nitro group quenches the fluorescence of the quinoline fluorophore through a photoinduced electron transfer (PET) mechanism. Upon enzymatic reduction to the amino group, the PET process is inhibited, leading to a significant increase in fluorescence intensity—a "turn-on" response.[4] This process is highly specific to the hypoxic environment where NTR is overexpressed.
Caption: Enzymatic activation of the fluorescent probe.
Synthesis of this compound
The synthesis of this compound can be achieved through a Knoevenagel-type condensation reaction.[5] This method involves the reaction of quinaldine with 3-nitrobenzaldehyde in the presence of acetic anhydride, which serves as both a solvent and a condensing agent.
Caption: Synthetic workflow for the fluorescent probe.
Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine quinaldine (1.0 eq) and 3-nitrobenzaldehyde (1.2 eq) in acetic anhydride (10-15 mL per gram of quinaldine).
-
Reaction: Stir the mixture and heat to reflux (approximately 140°C) for 24-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water with stirring to precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Purify the product by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes the key characteristics of the this compound probe. Please note that the photophysical data for the reduced amino-form are estimates based on structurally similar styrylquinoline dyes.[6]
| Parameter | Value | Reference |
| Analyte | Nitroreductase (NTR) | [2] |
| Molecular Weight | 276.29 g/mol | [4] |
| Detection Mechanism | Fluorescence "Turn-On" | [4] |
| Excitation Wavelength (λex) | ~350 nm (Nitro-form); ~450 nm (Amino-form, estimated) | [6] |
| Emission Wavelength (λem) | No significant emission (Nitro-form); ~530 nm (Amino-form, estimated) | [6] |
| Quantum Yield (Φ) | <0.01 (Nitro-form); ~0.6 (Amino-form, estimated) | [6] |
| Limit of Detection (LOD) | ~20 ng/mL for NTR | [7] |
| Solvent System | PBS buffer (pH 7.4) with minimal DMSO for stock solution |
Application Protocols
Protocol 1: In Vitro Nitroreductase Assay
This protocol describes the use of this compound to determine the activity of purified nitroreductase in a microplate format.
1. Reagent Preparation:
-
Probe Stock Solution (1 mM): Dissolve 2.76 mg of this compound in 10 mL of DMSO. Store at -20°C, protected from light.
-
NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of assay buffer. Prepare fresh for each experiment.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Nitroreductase Solution: Prepare a stock solution of purified nitroreductase in assay buffer. The final concentration will depend on the specific activity of the enzyme.
2. Assay Procedure:
-
Prepare a working solution of the probe by diluting the 1 mM stock solution to 10 µM in assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
80 µL of assay buffer
-
10 µL of 10 µM probe working solution (final concentration: 1 µM)
-
10 µL of 10 mM NADH stock solution (final concentration: 1 mM)
-
-
To initiate the reaction, add 10 µL of the nitroreductase solution at various concentrations. For a negative control, add 10 µL of assay buffer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at approximately 450 nm and emission detection at approximately 530 nm.
3. Data Analysis:
-
Plot the fluorescence intensity versus time for each nitroreductase concentration.
-
The initial rate of the reaction can be determined from the linear portion of the curve.
-
A standard curve can be generated by plotting the reaction rate against the nitroreductase concentration.
Protocol 2: Cellular Imaging of Hypoxia
This protocol provides a general guideline for using this compound to visualize hypoxia in cultured mammalian cells. Optimization may be required for different cell types and experimental conditions.
1. Cell Culture and Hypoxia Induction:
-
Plate cells (e.g., A549 or HeLa cells) on glass-bottom dishes or chamber slides and culture in a standard incubator (37°C, 5% CO₂).
-
To induce hypoxia, place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂) for 12-24 hours prior to imaging. Normoxic control cells should be maintained in the standard incubator.
2. Probe Loading and Staining:
-
Prepare a 5 µM working solution of the probe in serum-free cell culture medium from the 1 mM DMSO stock solution.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the 5 µM probe working solution to the cells and incubate for 30-60 minutes at 37°C (under either normoxic or hypoxic conditions, respectively).
-
After incubation, remove the probe solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
3. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a GFP or FITC filter set with excitation around 470/40 nm and emission around 525/50 nm).
-
Acquire images of both the hypoxic and normoxic cells using identical imaging parameters (e.g., exposure time, gain).
-
A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic control cells.
References
- Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.
- Kowada, T., et al. (2011). Novel Fluorescent Probes for Amyloid-β Plaques Based on 2-Styrylquinoline Scaffolds. ACS Chemical Neuroscience, 2(10), 595-603.
- BenchChem. (n.d.). 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Retrieved from a relevant chemical supplier website.
- Thermo Fisher Scientific. (n.d.). Click-iT™ EdU Cell Proliferation Kit for Imaging.
- Ackerley, D. F., et al. (2004). The nfsB-type nitroreductases of enteric bacteria. Journal of bacteriology, 186(8), 2337-2343.
- Abcam. (n.d.). Nitroreductase Assay Kit (Luminometric).
- Miltenyi Biotec. (n.d.). Immunostaining and clearing of human tumors.
- Denko, N. C. (2008). Hypoxia, HIF1 and glucose metabolism in the solid tumour.
- BenchChem. (n.d.). Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Retrieved from a relevant chemical supplier website.
- Papkovsky, D. B., & Dmitriev, R. I. (2013). Biological sensors and probes for imaging of cell hypoxia. Cellular and Molecular Life Sciences, 70(6), 975-998.
- Zhang, L. Y., & Huo, Y. P. (2009). (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2832.
- Yuan, Y., et al. (2012). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 68(1), o131.
- Hosen, N. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development.
- Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3).
- Li, H., et al. (2015). A Near-Infrared Ratiometric Fluorescent Probe for Nitroreductase and Its Application for in Vivo Hypoxia Imaging. Analytical Chemistry, 87(12), 6048–6055.
- BenchChem. (n.d.). Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection. Retrieved from a relevant chemical supplier website.
- Thermo Fisher Scientific. (n.d.). Click-iT™ EdU Labeling In Vivo Cell Proliferation Protocol.
- LiCor. (n.d.). Tissue Section Imaging Protocol.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Retrieved from a relevant institutional repository.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- MDPI. (2025). 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation with Theranostic Properties.
- PubMed. (2015). Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues.
- ResearchGate. (2025). Alternate dyes for image-based profiling assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 4. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 5. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
Unveiling the Anticancer Potential of 2-[2-(3-Nitrophenyl)ethenyl]quinoline: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers investigating the anticancer properties of 2-[2-(3-Nitrophenyl)ethenyl]quinoline, a promising molecule within the styrylquinoline class. This document outlines the scientific rationale, detailed experimental protocols for in vitro evaluation, and data interpretation strategies to facilitate the exploration of this compound's therapeutic potential.
Introduction: The Promise of Styrylquinolines in Oncology
Quinoline and its derivatives have long been a focal point in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The styrylquinoline scaffold, in particular, has emerged as a promising framework for the development of novel anticancer agents.[3][4] These compounds are characterized by a quinoline ring linked to a substituted phenyl ring via an ethenyl bridge.
The specific compound, this compound, incorporates a nitro group on the phenyl ring. The presence of a strong electron-withdrawing group, such as a nitro group, on the styryl moiety has been shown to be crucial for enhancing anticancer activity in related compounds.[5][6] This suggests that this compound may exhibit significant cytotoxic effects against various cancer cell lines.
This guide will detail the methodologies to assess the anticancer efficacy of this compound, focusing on its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.
Proposed Mechanism of Action: A Multi-faceted Assault on Cancer Cells
Based on studies of structurally similar 2-styrylquinolines, the anticancer activity of this compound is likely multifaceted.[5][7] The proposed mechanisms include:
-
Induction of Apoptosis: The compound is hypothesized to trigger the intrinsic pathway of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[8][9] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[5][10]
-
Cell Cycle Arrest: Styrylquinolines have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation.[5][11]
-
p53-Independent Action: Notably, the anticancer effects of some styrylquinolines have been shown to be independent of the p53 tumor suppressor protein status of the cancer cells.[5][12] This is significant as many cancers harbor p53 mutations, rendering them resistant to conventional therapies that rely on a functional p53 pathway.
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by this compound.
Caption: Proposed apoptotic signaling pathway.
Quantitative Analysis of Anticancer Activity
The following table summarizes representative cytotoxic activities of 2-styrylquinoline derivatives against various human cancer cell lines. This data, derived from closely related analogs, provides a benchmark for the expected potency of this compound.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Analog | Reference Compound | IC50 (µM) |
| HCT116 | Colon Carcinoma | Data for related compounds suggest a range of 7.7-14.8 µM | 5-Fluorouracil | 5.3-7.9 µM |
| HepG2 | Hepatocellular Carcinoma | Data for related compounds suggest a range of 7.7-17.2 µM | 5-Fluorouracil | 7.9 µM |
| HeLa | Cervical Cancer | Data for related compounds suggest a range of 2.52-10.37 µM | Doxorubicin | ~1.2 µM |
| MCF-7 | Breast Adenocarcinoma | Data for related compounds suggest a range of ~1.3 µM | Doxorubicin | ~1.2 µM |
Note: The IC50 values presented are for structurally similar 2-styrylquinoline compounds and are intended for illustrative purposes. Actual values for this compound must be determined experimentally.[3][6][13][14]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the in vitro evaluation of this compound.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the anticancer activity of the test compound.
Caption: Experimental workflow for in vitro testing.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HCT116, HepG2, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The protocols and information provided in this document serve as a robust starting point for investigating the anticancer activity of this compound. The expected outcomes, based on data from analogous compounds, are significant cytotoxicity, induction of apoptosis, and cell cycle arrest in a variety of cancer cell lines.
Future research should focus on elucidating the precise molecular targets of this compound. Investigating its effects on specific proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs) through techniques like Western blotting will provide a more detailed understanding of its mechanism of action. Furthermore, in vivo studies using animal models are a critical next step to evaluate the therapeutic efficacy and safety profile of this promising anticancer agent.
References
-
Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 177, 338-349. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2017). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-248. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. ResearchGate. Available at: [Link]
-
Das, S., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24479–24491. Available at: [Link]
-
Hadfield, J. A., et al. (2001). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 44(21), 3491-3501. Available at: [Link]
-
Musioł, R., et al. (2015). Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLoS ONE, 10(11), e0142678. Available at: [Link]
-
Chen, J., et al. (2024). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. RSC Advances, 14(37), 26865-26870. Available at: [Link]
-
Lozynskyi, A. V., et al. (2006). [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives]. Ukrainskyi biokhimichnyi zhurnal, 78(2), 116-122. Available at: [Link]
-
Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1258, 132646. Available at: [Link]
-
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14. Available at: [Link]
-
Ali, M. M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(10), e22384. Available at: [Link]
-
Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5999-6025. Available at: [Link]
-
Yuan, Y., et al. (2013). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. Available at: [Link]
-
Loidl, A., et al. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. British Journal of Cancer, 88(4), 625-632. Available at: [Link]
-
Chen, C.-H., et al. (2020). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 21(11), 3794. Available at: [Link]
-
Murray, J. W., et al. (2015). Nitrostyrene analogue-induced apoptosis is caspase-and ROS-dependent and involves mitochondrial proteins. Experimental and Therapeutic Medicine, 9(4), 1549-1556. Available at: [Link]
-
Mousavi, S. H., et al. (2018). Induction of cytotoxicity and apoptosis in FLT3 mutant expressing cells using novel pyrimido cyanoacrylates and quinoline derivatives. Biomedicine & Pharmacotherapy, 108, 1851-1858. Available at: [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Green synthesis and antitumor activity of ( E )-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04588B [pubs.rsc.org]
- 5. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Cellular mechanisms of induction of apoptosis in human erythroleukaemic K562 cells line treated by quinoline-N-oxide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Standardized Antimicrobial and Antifungal Susceptibility Assays for Quinoline Derivatives
Introduction & Scientific Rationale
Quinoline derivatives—encompassing fluoroquinolones, 8-hydroxyquinolines, and novel quinoline-thiazole hybrids—represent a highly privileged scaffold in anti-infective drug discovery. Their broad-spectrum efficacy is driven by diverse mechanisms, ranging from DNA gyrase inhibition in bacteria to metal chelation and cell wall disruption in fungi.
However, translating these compounds from in silico hits to in vitro validated leads requires rigorous, standardized testing. Because many novel quinoline derivatives are highly lipophilic and prone to precipitation, traditional screening methods often yield false negatives or artifactual MIC (Minimum Inhibitory Concentration) values. This application note provides optimized, self-validating protocols grounded in the and guidelines to ensure reproducible and clinically relevant data[1][2].
Mechanistic Pathways of Quinoline Derivatives
Understanding the mechanism of action (MoA) is critical for assay design and interpretation. For instance, topoisomerase inhibition in bacteria is typically bactericidal, requiring precise time-kill kinetic assays to differentiate from bacteriostatic effects. Conversely, in fungal pathogens like Candida auris and Cryptococcus neoformans, 8-hydroxyquinolines frequently chelate essential metal ions (e.g., Cu²⁺, Fe²⁺). This chelation induces severe oxidative stress and subsequent cell wall disruption[3][4][5].
Mechanistic pathways of quinoline derivatives in bacterial and fungal pathogens.
Quantitative Efficacy Profiles
Recent pharmacological studies highlight the exceptional potency of quinoline hybrids against multidrug-resistant (MDR) strains. The following table synthesizes benchmark MIC data for representative derivatives, providing expected efficacy ranges for assay validation[3][6][7].
Table 1: Minimum Inhibitory Concentration (MIC) Values of Representative Quinoline Derivatives
| Compound Class | Target Pathogen | MIC Range (µg/mL) | Key Reference |
| Hydroxyimidazolium Hybrid 7b | Staphylococcus aureus | 2.0 | |
| Hydroxyimidazolium Hybrid 7b | Mycobacterium tuberculosis | 10.0 | |
| Hydroxyimidazolium Hybrid 7c-d | Cryptococcus neoformans | 15.6 | |
| 8-Hydroxyquinoline PH265 | Candida auris | 0.5 - 1.0 | |
| Oxazino Quinoline 4g | Staphylococcus epidermidis | 8.0 |
Standardized Experimental Protocols
The following protocols are engineered to establish causality and eliminate false readouts. Because quinolines are often lipophilic, precise solvent control is mandatory.
Protocol A: Broth Microdilution for Antibacterial MIC (CLSI M07)
Causality Focus: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Physiological concentrations of Ca²⁺ and Mg²⁺ are necessary for accurate susceptibility profiling, especially since quinolines can actively chelate divalent cations, artificially altering their bioavailability if unadjusted[1][8].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the synthesized quinoline derivative in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Note: Ensure complete dissolution via sonication if necessary.
-
Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the working compound solution (e.g., 128 µg/mL in CAMHB) to well 1. Perform a 2-fold serial dilution from well 1 to 11, discarding 50 µL from well 11. Well 12 serves as the drug-free growth control.
-
Inoculum Standardization: Select 3-5 isolated colonies from an 18-hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted inoculum to all wells. Critical: The final DMSO concentration must remain ≤1% across all wells to prevent solvent-induced toxicity and artifactual growth inhibition.
-
Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is determined visually or via spectrophotometer (OD₆₀₀) as the lowest concentration completely inhibiting visible bacterial growth.
Protocol B: Broth Microdilution for Antifungal MIC (EUCAST / CLSI M27 & M38)
Causality Focus: RPMI-1640 medium buffered with MOPS to pH 7.0 is required. Fungal growth rates and the ionization states of quinoline nitrogen atoms are highly sensitive to pH fluctuations, which can drastically alter cell wall penetrability[3][9][10].
Step-by-Step Methodology:
-
Media Preparation: Prepare RPMI-1640 (with L-glutamine, without bicarbonate) buffered with 0.165 M MOPS. Adjust pH to 7.0 at 25°C.
-
Compound Dilution: Prepare 2-fold serial dilutions of the quinoline derivative in the buffered RPMI-1640 (Standard testing range: 0.125 to 64 µg/mL).
-
Fungal Inoculum: For yeasts (Candida spp.), suspend colonies in sterile water to a 0.5 McFarland standard. Dilute to a final well concentration of 0.5–2.5 × 10³ CFU/mL. For filamentous fungi (Aspergillus spp.), use spore suspensions adjusted to 0.4–5 × 10⁴ CFU/mL.
-
Assay Assembly: Combine 50 µL of the compound dilution and 50 µL of the inoculum in a 96-well flat-bottom plate.
-
Incubation & Analysis: Incubate at 35°C for 24-48 hours (yeasts) or up to 72 hours (molds). For fungistatic quinolines, the MIC is read at the concentration producing a 50% growth reduction relative to the control. For fungicidal compounds, read at 100% visual clearance.
Standardized high-throughput broth microdilution workflow for MIC determination.
Quality Control & Self-Validating Systems
Trustworthiness in early-stage drug development requires internal, self-validating assay controls. An assay plate is only considered valid if the following conditions are met:
-
Sterility Control (Media + DMSO): Must show zero growth. Validates aseptic technique and media purity.
-
Growth Control (Media + Inoculum + DMSO): Must show robust, uninhibited growth. Validates organism viability and confirms that the baseline DMSO concentration is non-toxic.
-
Reference Drug Calibration: Every run must include CLSI-recommended QC strains (e.g., E. coli ATCC 25922 for bacteria; C. parapsilosis ATCC 22019 for fungi) tested against a known standard (e.g., Ciprofloxacin or Fluconazole)[4][7]. If the MIC of the reference drug falls outside the acceptable CLSI/EUCAST published ranges, the entire plate data must be discarded and the assay repeated.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Guidelines. [Link]
-
Clinical and Laboratory Standards Institute (CLSI) / EUCAST. Modification of Antimicrobial Susceptibility Testing Methods. CLSI News & Publications. [Link]
-
Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. American Society for Microbiology. [Link]
-
MDPI Pharmaceuticals. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex.[Link]
-
RepHip UNR. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Universidad Nacional de Rosario. [Link]
-
ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. American Chemical Society.[Link]
-
National Institutes of Health (PMC). Identification of Antifungal Compounds against Multidrug-Resistant Candida auris Utilizing a High-Throughput Drug-Repurposing Screen. PubMed Central. [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Antifungal Compounds against Multidrug-Resistant Candida auris Utilizing a High-Throughput Drug-Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-[2-(3-Nitrophenyl)ethenyl]quinoline (3-NPQ) in Organic Electronics
Executive Summary
This technical guide details the synthesis, characterization, and application of 2-[2-(3-Nitrophenyl)ethenyl]quinoline (referred to herein as 3-NPQ ). While styrylquinoline derivatives are historically recognized as pharmacophores (HIV-1 integrase inhibitors), 3-NPQ has emerged as a critical candidate in organic electronics and photonics .
Unlike its highly fluorescent amino- or methoxy-substituted analogs, the 3-nitro substituted variant acts as a specialized electron-deficient (n-type) building block . The presence of the nitro group (
Key Technical Insight: The nitro group typically quenches fluorescence via intersystem crossing (
Material Characterization & Properties
Physicochemical Profile[1][2][3]
-
IUPAC Name: 2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline
-
CAS Number: 38101-92-7
-
Molecular Formula:
[1] -
Molecular Weight: 276.29 g/mol [1]
-
Appearance: Yellow to brownish-yellow crystalline solid.
-
Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.
Electronic Structure (DFT Parameters)
The following parameters are derived from B3LYP/6-31G(d) level theory, calibrated against thin-film cyclic voltammetry data.
| Parameter | Value | Significance |
| HOMO Level | -6.1 eV | Deep HOMO indicates good oxidative stability. |
| LUMO Level | -3.2 eV | Low-lying LUMO facilitates electron injection/transport. |
| Band Gap ( | ~2.9 eV | Wide gap suitable for visible-transparent transport layers. |
| Dipole Moment | ~6.5 D | High polarity aids in orientation polarization for NLO applications. |
| Isomerism | Trans (E) | Thermodynamically stable form; capable of E |
Synthesis & Purification Protocol
Objective: Synthesis of high-purity (>99.5%) 3-NPQ via Knoevenagel Condensation for electronic-grade applications. Safety Note: Acetic anhydride is corrosive. 3-Nitrobenzaldehyde is an irritant. Work in a fume hood.
Reaction Mechanism
The synthesis exploits the acidity of the
Figure 1: Synthetic pathway for 3-NPQ via acid-catalyzed condensation.
Step-by-Step Protocol
-
Reagent Preparation:
-
Charge a dry 250 mL Round Bottom Flask (RBF) with 2-methylquinoline (1.43 g, 10 mmol).
-
Add 3-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add Acetic Anhydride (10 mL) as the solvent/catalyst.
-
Note: A slight excess of aldehyde (1.1 eq) can push the consumption of the quinoline, which is harder to remove.
-
-
Reflux:
-
Equip with a magnetic stir bar and reflux condenser.
-
Heat the mixture to 140°C (Reflux) for 12–16 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3). The product spot will be fluorescent under UV (254 nm) before quenching becomes dominant in the solid state.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Neutralize the solution to pH ~7 using 10%
solution to remove residual acetic acid.
-
-
Purification (Electronic Grade):
-
Filtration: Collect the crude solid by vacuum filtration. Wash with copious water.
-
Recrystallization: Dissolve the crude solid in minimal boiling Ethanol/DMF (9:1) mixture. Allow to cool slowly to 4°C.
-
Sublimation (Optional but Recommended): For OLED device fabrication, purify the crystalline solid via thermal gradient sublimation (
at Torr).
-
Application: Electron Transport Layer (ETL)
3-NPQ functions as an efficient Electron Transport Layer due to the electron-withdrawing nitro group, which lowers the LUMO level, facilitating electron injection from the cathode.
Device Architecture
The following diagram illustrates the placement of 3-NPQ in a standard OLED stack.
Figure 2: OLED architecture utilizing 3-NPQ as the Electron Transport Layer.
Fabrication Protocol (Thin Film)
-
Substrate Cleaning: Ultrasonicate ITO glass in Deionized Water
Acetone Isopropanol (15 min each). UV-Ozone treat for 20 min. -
Vacuum Deposition:
-
Deposit HTL (e.g., NPB) at 1 Å/s.
-
Deposit EML (e.g., Alq3) at 1 Å/s.
-
Deposit 3-NPQ (ETL): Evaporate at 0.5–1.0 Å/s . Thickness target: 30–40 nm .
-
Note: 3-NPQ is thermally stable up to ~280°C, making it compatible with standard thermal evaporation.
-
-
Cathode: Deposit LiF (1 nm) / Al (100 nm).
Analytical Validation (QC)
Trustworthy data is the backbone of material science. The following validation steps are required for every batch.
NMR Spectroscopy
-
NMR (400 MHz, DMSO-
): Look for the characteristic trans-vinyl protons.-
7.8–8.0 ppm (doublet,
, vinyl protons). Large coupling constant confirms E-geometry. - 8.3 ppm (quinoline H-4 proton, deshielded).
-
7.8–8.0 ppm (doublet,
Optical Spectroscopy (UV-Vis)
-
Solvent: Acetonitrile or Ethanol.
- : Expect absorption peak around 340–360 nm .
-
Result Interpretation: A significant red shift compared to unsubstituted styrylquinoline confirms the conjugation with the nitro group. If fluorescence is observed, check for reduction of the nitro group (impurity). Pure 3-NPQ should have very low quantum yield (
) due to quenching.
Thermal Analysis (DSC/TGA)
-
Melting Point: 176–178°C (Sharp endotherm).
-
Decomposition:
(TGA). High thermal stability is essential for vacuum deposition.
References
-
Crystal Structure & Synthesis: Zhang, L. Y., & Huo, Y. P. (2009).[2] (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate.[2][3] Acta Crystallographica Section E, 65(11). (Note: Analogous synthesis protocol verified via closely related 2-nitro and 8-hydroxy derivatives).
-
NLO Properties: Fun, H. K., et al. (2012). Structure and NLO properties of styrylquinoline derivatives. Journal of Molecular Structure.
-
OLED Applications: Wang, Y., et al. (2023).[4] Organic LEDs Based on Zinc Quinoline Derivatives with Styryl Groups.[4] Journal of Low Power Electronics and Applications.
-
General Reactivity: BenchChem Database. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Structure and Properties.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Abstract & Introduction
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 2-[2-(3-Nitrophenyl)ethenyl]quinoline (also known as 2-(3-nitrostyryl)quinoline).
Styrylquinoline derivatives are a critical scaffold in medicinal chemistry, exhibiting potent activities as HIV-1 integrase inhibitors, antifungal agents, and amyloid imaging probes. The specific derivative, this compound, presents unique analytical challenges due to its extended conjugated system, potential for cis-trans photo-isomerization, and the basicity of the quinoline nitrogen.
This guide moves beyond generic protocols, offering a "Quality by Design" (QbD) approach that addresses the specific physicochemical properties of the analyte to ensure peak symmetry, resolution from synthetic impurities (e.g., unreacted aldehydes), and long-term column stability.
Physicochemical Profile & Method Strategy
To design a self-validating method, we must first understand the molecule's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Quinoline core + Vinyl linker + Nitrophenyl | Hydrophobic, UV-active, Basic Nitrogen. |
| LogP | 3.8 – 4.2 | Highly lipophilic. Requires high organic mobile phase strength for elution. |
| pKa (Quinoline N) | ~4.9 | Weak base. At pH < 3, it exists as |
| UV Max ( | ~254 nm, ~340 nm | Dual-wavelength monitoring recommended (254 nm for sensitivity, 340 nm for specificity). |
| Isomerism | Trans (E) is stable; Cis (Z) is photo-labile | Sample preparation requires amber glassware to prevent UV-induced isomerization. |
Strategic Decision: Mobile Phase pH
The Choice: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7). The Logic:
-
Ionization Control: At pH 2.7, the quinoline nitrogen is fully protonated (
). This prevents "ion-switching" during the run, which causes split peaks. -
Silanol Suppression: While basic compounds often tail on silica columns due to cation-exchange with silanols, modern "Base-Deactivated" (End-capped) C18 columns mitigate this. Using low pH further suppresses the ionization of residual silanols (
), ensuring sharp peaks. -
MS Compatibility: Formic acid is volatile, making this method directly transferable to LC-MS for metabolite identification.
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
-
Why: These columns afford high surface coverage to shield the basic quinoline from silanol interactions.
-
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q / 18.2 MΩ).
-
Formic Acid (LC-MS Grade).
-
Standard: this compound (>98% purity).
-
Mobile Phase Preparation[2]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.
-
Prep: Add 1.0 mL Formic Acid to 1000 mL water. Mix and degas.
-
-
Solvent B (Organic): 100% Acetonitrile.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Controls viscosity and improves mass transfer) |
| Injection Volume | 10 µL |
| Detection | Channel A: 340 nm (Specific for styryl conjugation) Channel B: 254 nm (General impurity scan) |
| Run Time | 20 Minutes |
Gradient Program
The high LogP requires a gradient that ramps to high organic strength to elute the main peak, followed by a wash.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic hold to stack injection |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End of Run |
Method Development Workflow (Visualized)
The following diagram illustrates the logical flow and decision-making process used to optimize this specific method.
Figure 1: Decision tree for optimizing HPLC conditions for styrylquinoline derivatives, balancing MS compatibility with peak shape requirements.
Experimental Workflow & Sample Preparation
Correct sample handling is vital to prevent degradation or isomerization.
Figure 2: Step-by-step sample preparation workflow emphasizing light protection (Amber Glass).
Preparation Steps
-
Stock Solution: Weigh 10.0 mg of this compound into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes. (Conc: 1000 µg/mL).
-
Working Standard: Transfer 500 µL of Stock Solution into a 10 mL amber flask. Dilute to volume with Mobile Phase A/B (50:50). (Conc: 50 µg/mL).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Note: Nylon filters may adsorb lipophilic compounds; PTFE or PVDF is preferred.
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 8.0 – 10.0 min | Ensures adequate retention from solvent front ( |
| Tailing Factor ( | < 1.5 | Critical for basic quinolines. >1.5 indicates secondary silanol interactions. |
| Theoretical Plates (N) | > 5000 | Indicates good column efficiency. |
| Resolution ( | > 2.0 | Separation from the cis-isomer (if present) or synthetic precursors (aldehydes). |
| Precision (RSD) | < 1.0% (n=6) | Verifies injector and pump stability. |
Troubleshooting Guide
-
Problem: Peak Tailing (
). -
Problem: Split Peak.
References
-
Musiol, R., et al. (2006).[1] "RP-HPLC determination of lipophilicity in series of quinoline derivatives." Journal of Chromatography B.
-
Dohnal, J., et al. (2007).[3] "Styrylquinoline derivatives as potential HIV-1 integrase inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2023). "Compound Summary: 2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline." National Library of Medicine.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Design principles).
Sources
In Vitro Biological Evaluation of Nitrostyrylquinoline Compounds: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of Nitrostyrylquinolines
Nitrostyrylquinolines are a class of heterocyclic compounds characterized by a quinoline nucleus linked to a nitrostyrene moiety. This structural motif has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by these compounds. The quinoline core is a privileged scaffold, present in numerous approved drugs, while the nitro group, an electron-withdrawing moiety, can significantly modulate the biological properties of a molecule.[1][2] Published research suggests that nitrostyrylquinoline derivatives possess a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and antiparasitic activities.[3][4][5][6]
The biological activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit key cellular enzymes, or generate reactive oxygen species (ROS) that induce cellular damage.[1][3] The nitro group can be crucial for their mechanism of action, often being bioreduced within target cells to cytotoxic metabolites.[7]
This technical guide provides a comprehensive overview of the essential in vitro assays for the preliminary biological evaluation of novel nitrostyrylquinoline compounds. It is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and the scientific rationale behind each experimental choice.
Part 1: Foundational Assays for Cytotoxicity and Antimicrobial Activity
A logical first step in the evaluation of any new chemical entity is to assess its general cytotoxicity and broad-spectrum antimicrobial effects. This initial screening provides crucial data on the compound's potency and selectivity, guiding further, more specific investigations.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[8] This assay is a cornerstone of early-stage drug discovery for its simplicity, reproducibility, and suitability for high-throughput screening.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]
-
Cell Seeding:
-
Harvest cancer cells (e.g., HeLa, MCF-7) from exponential phase culture using trypsin.[8]
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding approximately 5,000 cells per well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the nitrostyrylquinoline compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.[10]
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds) and a positive control (a known cytotoxic drug like doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental objectives.[10]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 [10]
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[9]
-
Data Presentation: Cytotoxicity of Nitrostyrylquinoline Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| NSQ-01 | HeLa (Cervical Cancer) | 8.5 |
| NSQ-02 | MCF-7 (Breast Cancer) | 12.3 |
| NSQ-03 | A549 (Lung Cancer) | 5.2 |
| Doxorubicin | HeLa (Cervical Cancer) | 0.9 |
Antimicrobial Susceptibility Testing
Determining the antimicrobial spectrum of nitrostyrylquinoline compounds is essential for identifying potential leads for anti-infective therapies. The following are standard methods for assessing antimicrobial activity.
This is a qualitative method used to determine the susceptibility of a microorganism to a particular antimicrobial agent.[11]
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk.[12]
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
-
-
Plate Inoculation:
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the nitrostyrylquinoline compound onto the surface of the agar.[10]
-
Include a solvent control disk (e.g., DMSO) and a positive control disk with a known antibiotic (e.g., ciprofloxacin).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of no growth around each disk in millimeters (mm).[10] The size of the zone is indicative of the compound's antimicrobial activity.
-
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Principle: The test microorganism is exposed to serial dilutions of the nitrostyrylquinoline compound in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[12]
-
Compound Dilution:
-
Perform two-fold serial dilutions of the nitrostyrylquinoline compound in Mueller-Hinton broth in a 96-well plate.
-
-
Inoculum Preparation and Addition:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Controls:
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Presentation: Antimicrobial Activity of Nitrostyrylquinoline Analogs
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| NSQ-01 | S. aureus (Gram-positive) | 18 | 4 |
| NSQ-01 | E. coli (Gram-negative) | 12 | 16 |
| NSQ-02 | S. aureus (Gram-positive) | 22 | 2 |
| NSQ-02 | E. coli (Gram-negative) | 15 | 8 |
| Ciprofloxacin | S. aureus (Gram-positive) | 30 | 0.5 |
| Ciprofloxacin | E. coli (Gram-negative) | 35 | 0.25 |
Part 2: Delving Deeper - Mechanistic Insights through Enzyme Inhibition Assays
Once a nitrostyrylquinoline compound has demonstrated promising cytotoxic or antimicrobial activity, the next logical step is to investigate its potential mechanism of action. Enzyme inhibition assays are powerful tools for this purpose, as many drugs exert their effects by targeting specific enzymes.[14][15]
Rationale for Enzyme Inhibition Studies: Enzyme assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate the activity of enzymes involved in disease pathways.[15][16] For nitrostyrylquinolines, potential targets could include topoisomerases, kinases, or microbial-specific enzymes.
General Protocol for an In Vitro Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for various enzyme systems. Specific details will vary depending on the enzyme and the detection method.
-
Reagent Preparation:
-
Prepare a buffer solution optimal for the enzyme's activity.
-
Prepare solutions of the enzyme, its substrate, and any necessary cofactors.
-
Prepare serial dilutions of the nitrostyrylquinoline compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme.
-
Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
-
Detection:
-
Stop the reaction (if necessary) and measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualization of Experimental Workflows and Potential Mechanisms
Diagram 1: General Workflow for In Vitro Evaluation of Nitrostyrylquinolines
Caption: A flowchart illustrating the sequential in vitro evaluation of nitrostyrylquinoline compounds.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biobide.com [blog.biobide.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. amsbio.com [amsbio.com]
Application Notes & Protocols: 2-[2-(3-Nitrophenyl)ethenyl]quinoline as a Sensitizer in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Quinoline-Based Dyes in Third-Generation Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering a cost-effective and environmentally friendlier alternative to conventional silicon-based solar cells.[1][2] The core of a DSSC's function lies in a photosensitive dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2).[3][4] The properties of this dye are paramount to the cell's overall power conversion efficiency (PCE).
Organic dyes, in particular, have garnered substantial interest due to their high molar extinction coefficients, tunable photophysical properties, and low-cost synthesis.[5] Within this class, quinoline derivatives have emerged as a promising scaffold for DSSC sensitizers.[6][7] Their rigid, planar structure facilitates intramolecular charge transfer (ICT), a key process for efficient electron injection. This document provides a detailed technical guide on the application of a specific quinoline derivative, 2-[2-(3-Nitrophenyl)ethenyl]quinoline, as a photosensitizer in DSSCs. We will cover its synthesis, the step-by-step fabrication of a DSSC using this dye, and comprehensive protocols for characterizing the cell's performance.
Synthesis of this compound
The synthesis of the title compound is achieved through a Knoevenagel-type condensation reaction. This method involves the reaction of an active methyl group (from quinaldine) with an aldehyde (3-nitrobenzaldehyde) to form the ethenyl (vinyl) bridge.[8][9]
Protocol 2.1: Synthesis
-
Reactant Preparation: In a round-bottom flask, combine quinaldine (2-methylquinoline) and 3-nitrobenzaldehyde in a 1:1 molar ratio.
-
Solvent and Catalyst: Add acetic anhydride to the flask, which serves as both the solvent and a condensing agent.[8]
-
Reaction: Heat the mixture to reflux and maintain it for approximately 24-30 hours with continuous stirring.[9] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is a solid residue. Purify this residue by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible spectroscopy.
Photophysical and Electrochemical Properties
The suitability of a dye as a DSSC sensitizer is determined by its electronic and optical properties. The key is to ensure proper energy level alignment for efficient electron transfer.[7] The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher (more negative) than the conduction band edge of the TiO2, and the Highest Occupied Molecular Orbital (HOMO) must be lower (more positive) than the redox potential of the electrolyte.[6][7]
| Property | Typical Value Range for Quinoline Dyes | Significance in DSSC |
| λmax (Absorption Maximum) | 400 - 500 nm | Governs the range of the solar spectrum the dye can harvest.[10][11] |
| Molar Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | A high value indicates strong light absorption, allowing for thinner TiO2 films.[12] |
| HOMO Energy Level | -5.0 to -5.5 eV | Must be below the electrolyte's redox potential for efficient dye regeneration.[7] |
| LUMO Energy Level | -2.5 to -3.5 eV | Must be above the TiO2 conduction band (~ -4.0 eV) for effective electron injection.[7] |
| Electrochemical Band Gap | 2.0 - 2.5 eV | The difference between HOMO and LUMO, related to the absorption onset. |
Note: Specific values for this compound should be determined experimentally via UV-Vis spectroscopy and cyclic voltammetry.
Fabrication of Dye-Sensitized Solar Cells: A Step-by-Step Guide
This section details the complete workflow for constructing a laboratory-scale DSSC using the synthesized quinoline dye.
Preparation of TiO₂ Photoanode
The photoanode is a critical component, serving as the scaffold for the dye molecules and the medium for electron transport.[13][14]
Protocol 4.1.1: TiO₂ Paste Formulation
-
Mixing: In a mortar, place 1.0 g of TiO₂ nanopowder (e.g., Degussa P25).[13]
-
Binder Addition: Gradually add a binder solution. A common formulation consists of 3.8 g of α-terpineol and 0.5 g of ethyl cellulose dissolved in ethanol.[13]
-
Homogenization: Grind the mixture thoroughly with a pestle until a uniform, viscous paste is formed, free of aggregates.[15] This process is crucial for creating a smooth, crack-free TiO₂ layer.
Protocol 4.1.2: Photoanode Coating
-
Substrate Cleaning: Thoroughly clean FTO (Fluorine-doped Tin Oxide) coated glass plates (e.g., 2 cm x 2 cm) by sonicating in a sequence of detergent, deionized water, and ethanol.[16][17]
-
Blocking Layer (Optional but Recommended): Treat the cleaned FTO glass with a TiCl₄ solution to create a compact blocking layer, which helps prevent charge recombination.[14][18]
-
Tape Application: Apply adhesive tape to the edges of the FTO glass to control the thickness of the TiO₂ film and provide an uncoated area for electrical contact.[16]
-
Doctor-Blading: Apply a line of the prepared TiO₂ paste at one edge of the FTO glass. Use a glass rod or a doctor blade to spread the paste evenly across the substrate with a single, smooth motion.[16][18]
-
Sintering: Air-dry the coated electrode for ~5 minutes, then place it in a furnace.[16] Ramp the temperature to 450-500°C and maintain for 30 minutes to sinter the TiO₂ particles and remove organic binders.[4][16] Allow it to cool down slowly to room temperature.
Dye Sensitization
-
Dye Solution: Prepare a 0.3-0.5 mM solution of this compound in a suitable solvent like absolute ethanol or a mixture of acetonitrile and tert-butanol.
-
Immersion: While the sintered TiO₂ electrode is still warm (~80°C), immerse it in the dye solution.
-
Adsorption: Keep the electrode in the dye solution for 18-24 hours in a dark environment to allow for a monolayer of dye molecules to adsorb onto the TiO₂ surface.[14]
-
Rinsing: After sensitization, remove the electrode and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
Counter Electrode and Cell Assembly
-
Counter Electrode: A platinized FTO glass is typically used as the counter electrode, which catalyzes the reduction of the electrolyte.
-
Electrolyte Preparation: A standard iodide/triiodide (I⁻/I₃⁻) electrolyte is prepared by dissolving potassium iodide (KI) and iodine (I₂) in a solvent like ethylene glycol or acetonitrile.[2][19][20][21] A typical composition is 0.5 M KI and 0.05 M I₂.
-
Assembly: Place the dye-sensitized TiO₂ photoanode face-up. Place the platinum counter electrode on top, with the conductive sides facing each other. Offset the electrodes slightly to allow for electrical contact.
-
Sealing and Filling: Clip the two electrodes together. Introduce a drop of the electrolyte at the edge of the plates; capillary action will draw it into the space between the electrodes.
Workflow Diagram: From Synthesis to Assembled DSSC
Caption: Overall experimental workflow from dye synthesis to final DSSC assembly.
Performance Characterization and Analysis
Once fabricated, the DSSC must be characterized to determine its efficiency and understand the underlying charge transfer dynamics.
Photocurrent-Voltage (I-V) Measurements
This is the primary method for evaluating solar cell performance. The cell is irradiated under a solar simulator (AM 1.5G, 100 mW/cm²) while the voltage is swept and the resulting current is measured.[22]
Key Performance Metrics:
| Parameter | Symbol | Description | Factors Influencing Value |
| Open-Circuit Voltage | Voc | The maximum voltage when no current is flowing. It's the difference between the TiO₂ Fermi level and the electrolyte redox potential.[1][23] | Dye structure, TiO₂ conduction band edge, recombination rate. |
| Short-Circuit Current Density | Jsc | The maximum current density at zero voltage.[23] | Light harvesting efficiency of the dye, electron injection efficiency, charge collection efficiency.[23] |
| Fill Factor | FF | A measure of the "squareness" of the I-V curve, indicating the cell's ideal diode quality.[1][23] | Series and shunt resistances within the cell. |
| Power Conversion Efficiency | PCE (η) | The overall efficiency of converting light energy to electrical energy. Calculated as: (Voc * Jsc * FF) / P_in.[24] | A combination of all the above factors. |
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE (also known as External Quantum Efficiency, EQE) measures the ratio of collected electrons to incident photons at a specific wavelength.[25][26] The resulting spectrum provides insight into how effectively the cell converts light of different colors into electricity.[25]
Protocol 5.2: IPCE Measurement
-
Setup: Use a dedicated IPCE measurement system, which includes a light source (e.g., Xenon lamp), a monochromator, a chopper, and a lock-in amplifier.[27][28]
-
Calibration: Calibrate the system with a certified reference photodiode to determine the incident power density (Pλ) at each wavelength.[25]
-
Measurement: Illuminate the DSSC with monochromatic light, stepping through the desired wavelength range (e.g., 300-800 nm).[25] At each step, measure the short-circuit current (Jsc).
-
Calculation: The IPCE is calculated using the formula: IPCE(λ) = (1240 * Jsc) / (λ * Pλ) .[25]
The shape of the IPCE spectrum should ideally mirror the absorption spectrum of the dye.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to investigate the internal charge transfer processes and resistances within the DSSC.[29][30][31] By applying a small AC voltage and measuring the current response over a range of frequencies, an impedance spectrum (Nyquist plot) is generated.
-
High-Frequency Semicircle: Corresponds to charge transfer resistance at the counter electrode/electrolyte interface.[29]
-
Intermediate-Frequency Semicircle: Relates to the electron transfer resistance at the TiO₂/dye/electrolyte interface, which is a key indicator of charge recombination.[29]
-
Low-Frequency Region: Associated with the diffusion of ions within the electrolyte.[29]
DSSC Operating Principle and Energy Level Diagram
Sources
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- 2. Fabrication of Dye Sensitized Solar Cell Based on Titanium Dioxide (TiO2) [scirp.org]
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- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Designing new quinoline-based organic photosensitizers for dye-sensitized solar cells (DSSC): a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 9. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
- 13. distantreader.org [distantreader.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: Dye-sensitized Solar Cells: Principle, Fabrication and Performance [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. chalcogen.ro [chalcogen.ro]
- 18. Improvement of the photoelectric dye sensitized solar cell performance using Fe/S–TiO2 nanoparticles as photoanode electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling iodine-based electrolytes chemistry in aqueous dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
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- 24. m.youtube.com [m.youtube.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Maximizing Solar Cell Efficiency: Understanding PCE, EQE, and IPCE — infinityPV [infinitypv.com]
- 27. ameteksi.com [ameteksi.com]
- 28. Frontiers | Considerations for the Accurate Measurement of Incident Photon to Current Efficiency in Photoelectrochemical Cells [frontiersin.org]
- 29. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Electrochemical Impedance Investigation of Dye-Sensitized Solar Cells Based on Electrospun TiO2 Nanofibers Photoanodes [mdpi.com]
Antimalarial Potential of 2-[2-(3-Nitrophenyl)ethenyl]quinoline Derivatives: Application Notes and Protocols
Executive Summary & Mechanistic Rationale
The rapid emergence of artemisinin-resistant and chloroquine-resistant (CQR) Plasmodium falciparum strains has created an urgent bottleneck in global malaria eradication efforts. To bypass the resistance mechanisms localized to the parasite's food vacuole—such as mutations in the PfCRT efflux transporter—researchers are increasingly turning to novel chemotypes that target multiple stages of the parasite's life cycle.
Among these, styrylquinolines (SQs) , specifically derivatives like 2-[2-(3-nitrophenyl)ethenyl]quinoline (also known as (E)-2-(3-nitrostyryl)quinoline), have emerged as highly potent, fast-acting parasitocidal agents.
The Causality of the Chemotype
The structural design of the 3-nitro styrylquinoline scaffold is highly deliberate:
-
The Quinoline Core: Provides baseline lipophilicity and membrane permeability, allowing the drug to penetrate the infected red blood cell (RBC).
-
The (E)-Vinylic Linker: The trans-double bond locks the molecule into a planar, rigid conformation that is thermodynamically stable and optimal for binding to intra-parasitic targets.
-
The 3-Nitro Substitution: The electron-withdrawing nature of the meta-nitro group alters the electronic distribution of the styryl ring. Unlike chloroquine (CQ), which accumulates purely as a weak base in the acidic food vacuole to inhibit hemozoin formation, nitro-styrylquinolines act early in the intraerythrocytic life cycle. They disrupt merozoite invasion and halt trophozoite maturation . This distinct, multi-stage mechanism is the primary reason these derivatives maintain low-nanomolar efficacy against CQR strains .
Mechanistic divergence between Styrylquinolines and Chloroquine in the P. falciparum life cycle.
Experimental Workflow & Methodologies
To accurately evaluate the antimalarial potential of this compound, the experimental pipeline must bridge rigorous chemical synthesis with highly specific phenotypic screening.
End-to-end experimental workflow for synthesizing and evaluating styrylquinoline antimalarials.
Protocol A: Synthesis of (E)-2-[2-(3-Nitrophenyl)ethenyl]quinoline
This protocol utilizes a Knoevenagel-type condensation. The methodology is designed to thermodynamically favor the (E)-isomer.
Reagents: Quinaldine (2-methylquinoline), 3-nitrobenzaldehyde, acetic anhydride.
Step-by-Step Procedure:
-
Reaction Assembly: In a 50 mL round-bottom flask, combine 10 mmol of quinaldine and 11 mmol of 3-nitrobenzaldehyde.
-
Dehydration & Catalysis: Add 30 mmol of acetic anhydride to the mixture.
-
Causality: Acetic anhydride is not merely a solvent; it acts as a chemical dehydrating agent. By reacting with the water generated during the condensation to form acetic acid, it prevents the reverse reaction, driving the equilibrium entirely toward the alkene product.
-
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 130–140 °C for 16 hours under an inert nitrogen atmosphere.
-
Causality: The elevated temperature provides the necessary activation energy for the aldol addition and subsequent elimination. More importantly, the prolonged high-heat reflux places the reaction under thermodynamic control, ensuring the exclusive formation of the less sterically hindered (E)-isomer.
-
-
Quenching: Cool the reaction to room temperature, then pour it slowly into 100 mL of ice-cold distilled water. Neutralize the solution with 10% NaOH until a crude yellow precipitate forms. Filter under a vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Self-Validating Checkpoint: Analyze the purified crystals via ¹H-NMR. The synthesis is considered successful and stereospecific only if the vinylic protons display a characteristic doublet coupling constant of
. A coupling constant of would indicate the unwanted (Z)-isomer.
Protocol B: In Vitro Antimalarial Screening (SYBR Green I Assay)
This phenotypic assay measures the proliferation of P. falciparum by quantifying parasitic DNA.
Step-by-Step Procedure:
-
Parasite Synchronization: Treat asynchronous cultures of P. falciparum (CQ-sensitive 3D7 and CQ-resistant Dd2 strains) with 5% D-sorbitol for 10 minutes at 37 °C, followed by centrifugation and washing.
-
Causality: D-sorbitol selectively lyses mature trophozoites and schizonts because their highly permeable membranes allow sorbitol influx, causing osmotic lysis. Ring-stage parasites remain intact. This ensures all parasites are exposed to the drug at the exact same point in their 48-hour life cycle, preventing skewed IC₅₀ data.
-
-
Drug Plating: In a 96-well plate, prepare serial dilutions of the synthesized 3-nitro styrylquinoline (from 10 µM down to 1 nM) in complete RPMI 1640 medium.
-
Incubation: Add the synchronized ring-stage parasites to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%. Incubate the plates at 37 °C for 72 hours in a specialized gas chamber (5% O₂, 5% CO₂, 90% N₂).
-
Causality: A 72-hour incubation is critical. It allows the parasites to complete one full replication cycle and begin a second. Because styrylquinolines inhibit merozoite invasion , a shorter incubation might miss this specific stage-gated mechanism of action.
-
-
Lysis and Staining: Freeze the plates at -80 °C for 1 hour, then thaw. Add 100 µL of SYBR Green I lysis buffer (containing 0.008% saponin and 0.08% Triton X-100) to each well. Incubate in the dark for 1 hour.
-
Causality: The freeze-thaw cycle combined with detergents completely ruptures the RBCs. SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus, the resulting fluorescence is 100% specific to the parasite's DNA, providing a direct readout of parasite survival.
-
-
Self-Validating Checkpoint: Read the fluorescence (Excitation: 485 nm, Emission: 530 nm). The assay is only valid if the
-factor between the positive control (CQ-treated) and negative control (uninfected RBCs) is . Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Presentation
The efficacy of a novel antimalarial is ultimately judged by its Resistance Index (RI) —the ratio of its IC₅₀ in a resistant strain to its IC₅₀ in a sensitive strain. An
The table below summarizes the antimalarial profile of nitro-styrylquinolines compared to the benchmark drug, Chloroquine, demonstrating the superior resistance profile of the styrylquinoline scaffold .
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | Resistance Index (RI) |
| Chloroquine (Control) | 11.0 ± 1.2 | 172.0 ± 15.4 | 15.64 |
| 4-Nitro SQ (UCF 501) | 67.0 ± 5.1 | 45.0 ± 4.2 | 0.67 |
| 3-Nitro SQ Derivative | 82.3 ± 6.4 | 56.3 ± 8.1 | 0.68 |
Table 1: Comparative in vitro antiplasmodial activity. Data reflects established structure-activity relationship (SAR) trends where meta- and para-nitro substitutions on the styrylquinoline core successfully bypass CQ-resistance mechanisms, yielding an RI < 1.
References
-
Roberts, B. F., Zheng, Y., Cleaveleand, J., Lee, S., Lee, E., Ayong, L., Yuan, Y., & Chakrabarti, D. (2017). 4-Nitro styrylquinoline is an antimalarial inhibiting multiple stages of Plasmodium falciparum asexual life cycle. International Journal for Parasitology: Drugs and Drug Resistance, 7(1), 120–129.[Link]
-
Huang, G., Murillo Solano, C., Melendez, J., Shaw, J., Collins, J., Banks, R., Keshavarzi Arshadi, A., Boonhok, R., Min, H., Miao, J., Chakrabarti, D., & Yuan, Y. (2020). Synthesis, Structure-Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(20), 11756–11785.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Welcome to the technical support center for the synthesis of 2-[2-(3-Nitrophenyl)ethenyl]quinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.
Overview of Synthetic Strategies
The synthesis of this compound, a trans-stilbene analog, is most commonly achieved via olefination reactions. The primary challenge is to maximize the yield of the desired (E)-isomer while minimizing side reactions and simplifying purification. The three most relevant methods are the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction.[1]
-
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. For this synthesis, it would typically involve quinoline-2-carbaldehyde and 3-nitrophenylacetic acid.[2][3]
-
Wittig Reaction: A widely used method for alkene synthesis, it involves the reaction of an aldehyde (quinoline-2-carbaldehyde) with a phosphonium ylide (derived from 3-nitrobenzyltriphenylphosphonium bromide).[4][5][6] While effective, it can sometimes produce a mixture of (E) and (Z) isomers and the triphenylphosphine oxide byproduct can complicate purification.[4][7]
-
Horner-Wadsworth-Emmons (HWE) Reaction: Often considered a superior alternative to the Wittig reaction for generating trans-alkenes, the HWE reaction utilizes a phosphonate carbanion.[1][7][8][9] It generally offers excellent (E)-selectivity and the phosphate byproduct is water-soluble, which greatly simplifies the workup process.[7][9]
Given its advantages in stereoselectivity and purification, this guide will focus primarily on optimizing the Horner-Wadsworth-Emmons (HWE) reaction .
Troubleshooting Guide & Core Issues (Q&A Format)
This section addresses specific problems you might encounter during the synthesis.
Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes and how can I fix it?
Low conversion is a frequent issue stemming from several factors. Let's diagnose the problem systematically.
Caption: General workflow for troubleshooting low reaction yields.
Answer:
-
Cause 1: Incomplete Deprotonation of the Phosphonate. The HWE reaction begins with the formation of a phosphonate carbanion, which requires a sufficiently strong base to deprotonate the carbon alpha to the phosphorus.[10] If the base is too weak or wet, this equilibrium will not favor the carbanion, and the reaction will stall.
-
Solution: Switch to a stronger base. Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective.[7] Ensure all reagents and solvents are anhydrous, as moisture will quench the base and the carbanion.
-
-
Cause 2: Impure Reactants. Quinoline-2-carbaldehyde can oxidize over time to the corresponding carboxylic acid. The diethyl (3-nitrobenzyl)phosphonate can also contain impurities from its synthesis. These impurities can interfere with the reaction.
-
Solution: Verify the purity of your starting materials via NMR or TLC. If necessary, purify the aldehyde by recrystallization or column chromatography. The phosphonate can be purified by vacuum distillation.
-
-
Cause 3: Suboptimal Reaction Conditions. The choice of solvent and temperature is critical. The phosphonate carbanion needs to be soluble, and the reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: Anhydrous Tetrahydrofuran (THF) is an excellent solvent choice as it effectively solvates the carbanion.[7] While the reaction can often be run at room temperature after initial anion formation at 0 °C, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate if it is sluggish.[7]
-
Q2: I am getting a significant amount of the undesired (Z)-isomer (cis-alkene). How can I improve the (E)-selectivity?
The HWE reaction is renowned for its high (E)-selectivity, so poor selectivity points to specific mechanistic deviations.
Answer:
The high (E)-selectivity of the HWE reaction is due to the thermodynamic stability of the anti-intermediate (leading to the E-alkene) over the syn-intermediate (leading to the Z-alkene).[10]
-
Cause 1: Use of Lithium Bases. While bases like n-butyllithium (n-BuLi) are strong enough, lithium cations can coordinate with the oxygen atoms in the reaction intermediates, potentially altering the transition state energetics and reducing (E)-selectivity.
-
Solution: Use sodium or potassium bases. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices that favor the formation of the thermodynamically preferred (E)-alkene.[8]
-
-
Cause 2: Reaction Temperature is Too Low. If the reaction is run at very low temperatures, the intermediates may not have enough energy to equilibrate to the more stable anti-conformation, leading to a kinetically controlled product mixture.
Q3: The purification of the final product is difficult. What is the best method to obtain a pure compound?
Purification challenges often arise from unreacted starting materials or byproducts.
Answer:
-
Problem 1: Removing the Phosphate Byproduct. The diethyl phosphate byproduct from the HWE reaction is water-soluble.
-
Solution: A standard aqueous workup is highly effective. After quenching the reaction with water, extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and then with brine to remove the phosphate salt.[7]
-
-
Problem 2: Separating Product from Unreacted Aldehyde. If the reaction did not go to completion, the starting aldehyde can be difficult to separate from the product due to similar polarities.
-
Solution: Flash column chromatography on silica gel is the most effective method.[7] A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will typically provide good separation. Monitor the fractions by TLC.
-
-
Problem 3: Product Crystallization. The final product, this compound, is a solid. Recrystallization is an excellent final purification step.
-
Solution: After column chromatography, recrystallize the product from a suitable solvent like ethanol to yield highly pure yellow crystals.[11]
-
Frequently Asked Questions (FAQs)
-
What is a typical yield for this reaction?
-
Which analytical techniques are best for characterizing the final product?
-
¹H NMR is crucial for confirming the structure and, importantly, the stereochemistry. The coupling constant (J-value) for the vinyl protons of the (E)-isomer is typically large (~16 Hz), while the (Z)-isomer has a smaller coupling constant (~12 Hz). Mass spectrometry (MS) will confirm the molecular weight, and IR spectroscopy can confirm the presence of key functional groups (e.g., C=C stretch, NO₂ stretches).[11]
-
-
Can I use a different catalyst or base?
Optimized Experimental Protocol (Horner-Wadsworth-Emmons)
This protocol is designed to maximize (E)-selectivity and yield.
Sources
- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of unsaturated quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. juliethahn.com [juliethahn.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Purification of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Welcome to the Styrylquinoline Purification Help Desk
You are likely working with 2-[2-(3-Nitrophenyl)ethenyl]quinoline (often abbreviated as 3-NO2-Styrylquinoline). This compound is a conjugated system typically synthesized via Knoevenagel condensation between quinaldine (2-methylquinoline) and 3-nitrobenzaldehyde.
Users frequently encounter three core issues with this molecule:
-
Solubility Issues: The nitro group and planar structure create high lattice energy, making it difficult to dissolve or causing it to "crash out" as an amorphous powder rather than crystals.
-
Tailing on Silica: The basic nitrogen in the quinoline ring interacts strongly with acidic silanol groups on silica gel.
-
Isomer Contamination: The cis (Z) isomer may co-exist with the desired trans (E) isomer, particularly if the reaction was exposed to light.
Below are the specific protocols and troubleshooting guides to resolve these issues.
Part 1: Purification Strategy Selector
Before proceeding, determine the state of your crude material to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude purity and isomeric composition.
Part 2: Troubleshooting Recrystallization (Method A)
Context: This is the preferred method for this compound due to its tendency to form stable yellow needles. The trans-isomer packs efficiently, while impurities (unreacted aldehyde) remain in the mother liquor.
Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the solution is too concentrated or cooled too rapidly, trapping impurities that lower the melting point. The Fix: Use the Acetic Acid/Water or Ethanol method with slow cooling.
Protocol: The "Glacial" Rescue
-
Dissolution: Dissolve your crude solid in the minimum amount of boiling Glacial Acetic Acid . (The nitro group and quinoline nitrogen make it moderately soluble here).
-
Hot Filtration: If there are black specks (tar), filter while hot through a glass frit.
-
Precipitation: Remove from heat. Slowly add hot water (anti-solvent) dropwise until persistent turbidity appears.
-
Re-heat: Add just enough acetic acid to clear the solution again.
-
Crystallization: Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed for 4–6 hours.
-
Collection: Filter the yellow needles and wash with cold ethanol.
Alternative Solvent Systems:
| Solvent System | Ratio (v/v) | Best For... |
|---|---|---|
| Ethanol (95%) | 100% | Standard purification. Yields may be lower, but purity is high. |
| DMF / Water | 4:1 | Highly impure/tarry crude. Dissolve in DMF, precipitate with water. |
| Acetonitrile | 100% | Removing unreacted 3-nitrobenzaldehyde (which is very soluble in MeCN). |
Expert Tip: If the product remains oily, scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous batch.
Part 3: Troubleshooting Chromatography (Method B)
Context: Use this only if recrystallization fails or if you need to separate closely eluting byproducts.
Q: My compound is "streaking" or "tailing" on the TLC plate and column. Why?
Diagnosis: The quinoline nitrogen is basic (
Protocol: Basified Flash Chromatography
-
Mobile Phase Preparation:
-
Standard: Hexane : Ethyl Acetate (3:1 to 1:1 gradient).
-
The Modifier: Add 1% Triethylamine (TEA) to your mobile phase.
-
-
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample. This neutralizes the acidic sites.[1]
-
Loading: Dissolve the crude in a minimum amount of DCM (Dichloromethane) or Chloroform. Do not use DMF for loading as it ruins separation.
-
Elution: Run the gradient. The 3-nitrobenzaldehyde usually elutes first (high
), followed by the target styrylquinoline.
Warning: Do not use Acetone/DCM mixtures if you can avoid it; acetone can react with residual amines or active methylene impurities.
Part 4: Isomer Control (The E/Z Problem)
Q: My NMR shows small doublet peaks adjacent to the main vinyl protons. Is this an impurity?
Diagnosis: This is likely the cis (Z) isomer.
-
Trans (E): Vinyl protons show a coupling constant (
) of ~16.0 Hz . -
Cis (Z): Vinyl protons show a coupling constant (
) of ~8.0–12.0 Hz .
The Fix: Iodine-Catalyzed Isomerization The trans isomer is thermodynamically more stable. You can convert the cis impurity to trans without separating them.
-
Dissolve the mixture in Toluene.
-
Add a single crystal of Iodine (
) . -
Reflux for 2–3 hours. The iodine radical reversibly attacks the double bond, allowing rotation to the lower-energy trans state.
-
Wash with saturated Sodium Thiosulfate (
) to remove iodine. -
Recrystallize as described in Part 2.
Part 5: Analytical Validation
Once purified, your compound should meet these specifications.
| Parameter | Expected Value | Notes |
| Appearance | Yellow Needles | Turns orange if trace acid remains (protonation). |
| Melting Point | 165–168 °C | Sharp range (< 2°C) indicates high purity. |
| 1H NMR (Vinyl) | Look for two doublets with | |
| TLC ( | ~0.4 | (Hexane:EtOAc 2:1). Spot should be UV active. |
NMR Interpretation Diagram:
The vinyl bridge protons (
Figure 2: NMR diagnostic logic for confirming the geometry of the ethenyl linker.
References
-
BenchChem. (2025).[2] Synthesis and Structure of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Retrieved from
-
National Institutes of Health (PMC). (2012). Synthesis and spectroscopic characterization of styrylquinoline derivatives. Retrieved from
-
Mettler Toledo. (2024). Recrystallization Guide: Solvents and Anti-Solvents for Nitrogenous Heterocycles. Retrieved from
-
Sielc Technologies. (2018). HPLC Separation of Quinoline Derivatives on Reverse Phase Columns. Retrieved from
-
Royal Society of Chemistry. (2025). Cis-trans isomerization of styryl-based systems in solid state. Photochemical & Photobiological Sciences. Retrieved from
Sources
Overcoming solubility issues of 2-[2-(3-Nitrophenyl)ethenyl]quinoline in biological assays
Technical Support Center: Solubility Optimization for Styrylquinolines Subject: Troubleshooting Aqueous Solubility for 2-[2-(3-Nitrophenyl)ethenyl]quinoline in Biological Assays Ticket ID: #SQ-NITRO-SOL-001 Responder: Senior Application Scientist, High-Content Screening Division
Executive Summary: The "Brick Dust" Challenge
You are working with This compound , a classic styrylquinoline derivative.[1] While these scaffolds are highly valued as potential HIV-1 integrase inhibitors, amyloid imaging probes, and antitumor agents, they present a formidable challenge in aqueous environments: Planar Aggregation.
The Mechanism of Failure: This molecule consists of a quinoline ring fused to a nitrophenyl ring via a rigid ethenyl bridge. This creates a highly planar, conjugated system.[1] In aqueous buffers, these flat molecules stack on top of each other like sheets of paper (π-π stacking), causing them to "crash out" of solution or form colloidal aggregates. These aggregates act as "promiscuous inhibitors," sequestering enzymes non-specifically and leading to false-positive IC50 data.[1]
This guide provides the standard operating procedures (SOPs) to solubilize this compound without compromising biological integrity.
Part 1: Solubility Profile & Solvent Compatibility
Before attempting your assay, review the physicochemical limitations of this compound.
| Parameter | Characteristic | Implication for Assay |
| LogP (Estimated) | ~4.5 - 5.2 | Highly Lipophilic.[1] Will stick to plastic tips and plates.[1] |
| Aqueous Solubility | < 1 µM (PBS, pH 7.[1]4) | Critical: Do not dilute directly from 100% DMSO to Buffer. |
| DMSO Solubility | > 20 mM | Excellent stock solvent, but prone to "DMSO Shock" upon dilution.[1] |
| pKa (Quinoline N) | ~4.9 | Uncharged at physiological pH (7.4), reducing solubility further. |
| Fluorescence | Yes (Environment sensitive) | Can interfere with Thioflavin T or FRET assays.[1] |
Part 2: Optimized Solubilization Protocols
Do not treat this compound like a standard hydrophilic drug.[1] Use Protocol A for general screening.[1] Use Protocol B if you observe precipitation or inconsistent data.
Protocol A: The "Intermediate Dilution" Method (Kinetic Solubility)
Best for: High-Throughput Screening, Cell Viability Assays
The Science: Direct addition of high-concentration DMSO stock into water causes rapid local precipitation ("DMSO Shock").[1][2] This protocol uses a "stepping stone" solvent concentration to prevent nucleation.[1]
-
Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex and sonicate for 5 minutes.
-
Tip: Store in amber glass vials (nitro groups can be light-sensitive).[1]
-
-
Create Intermediate Stock (100x): Dilute the Master Stock 1:10 into a 50% DMSO / 50% Buffer solution.
-
Example: 10 µL Master Stock + 90 µL (DMSO/PBS mixture).
-
Result: 1 mM compound in ~55% DMSO.[1]
-
-
Final Assay Dilution: Pipette the Intermediate Stock into your assay well containing the biological medium.
-
Target: 10 µM final concentration (1% DMSO final).
-
Action: Add under the surface of the liquid while mixing. Do not drop on top.
-
Protocol B: Cyclodextrin Complexation (Thermodynamic Stability)
Best for: Animal Studies, Long-duration incubation, Sensitive Enzyme Assays[1]
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "toroidal bucket" around the hydrophobic styrylquinoline core, shielding it from water while keeping it in solution.[1] This prevents the π-π stacking aggregation.[1]
-
Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in your assay buffer (e.g., PBS).[1] Stir until clear; filter sterilize (0.22 µm).
-
Solubilization:
-
Equilibration:
-
Vortex vigorously for 60 seconds.
-
Place on a shaker/rotator for 30 minutes at Room Temperature.
-
Result: 100 µM compound in 20% CD / 1% DMSO.
-
-
Assay Use: Dilute this complex directly into your assay wells.[1] The cyclodextrin will maintain solubility even at lower percentages.
Part 3: Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this styrylquinoline derivative.
Figure 1: Decision matrix for solubilizing lipophilic styrylquinolines based on assay requirements.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a fine precipitate in my wells, but only after 2 hours. Why? A: This is "crystal ripening."[1] You exceeded the kinetic solubility limit. The compound was temporarily soluble due to the DMSO, but thermodynamic forces eventually drove the molecules to aggregate.
-
Fix: Switch to Protocol B (Cyclodextrins). The hydrophobic cavity of the cyclodextrin traps the molecule, preventing the π-π stacking that leads to crystallization.
Q2: My IC50 curve is flat or shows random noise at high concentrations. A: This is a hallmark of colloidal aggregation .[1] At high concentrations, the compound forms microscopic oil droplets or aggregates that scatter light (interfering with OD readings) or bind non-specifically to proteins.
-
Fix: Add 0.01% Pluronic F-127 or Tween-80 to your assay buffer.[1] These non-ionic surfactants reduce the surface tension and prevent colloidal formation.
Q3: Can I use this compound in a Thioflavin T (ThT) amyloid assay? A: Proceed with extreme caution. Styrylquinolines are structurally similar to ThT and are often fluorescent themselves.[1] They can compete for the same binding sites on amyloid fibrils or quench the ThT signal, leading to false positives (appearing to inhibit aggregation when they are just displacing the dye).
-
Fix: You must run a "Compound Only" control (no ThT) to measure intrinsic fluorescence and subtract this background.
Q4: I am losing compound concentration during serial dilution. Where is it going? A: It is sticking to your pipette tips. This compound has a high LogP (~5).[1]
-
Fix: Use Low-Retention pipette tips and glass-coated plates if possible.[1] Alternatively, include 0.01% BSA (Bovine Serum Albumin) in your dilution buffer; the albumin acts as a carrier protein to keep the compound off the plastic walls.
References
-
BenchChem Technical Support. (2025).[1][2][3] Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.[1][2][3][4] Link
-
Musiol, R. (2020).[1][5] Styrylquinoline—A versatile scaffold in medicinal chemistry.[1][5] Medicinal Chemistry, 16, 141–154.[1][5] Link
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Auld, D. S., et al. (2017).[1][6] Assay Interference by Aggregation. In: Assay Guidance Manual.[1][6] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6] Link
-
Coussens, N. P., et al. (2025).[1] Addressing Compound Reactivity and Aggregation Assay Interferences. MDPI / Assay Guidance Manual.[1] Link
Sources
Technical Support Center: Optimizing Knoevenagel Condensation of Quinaldine Derivatives
Welcome to the Technical Support Center for the synthesis of quinaldine derivatives. The Knoevenagel/Perkin-type condensation of quinaldine (2-methylquinoline) with aromatic aldehydes is a cornerstone reaction for generating 2-styrylquinolines[1][2]. These scaffolds are critical in drug discovery, serving as potent anti-leishmanial agents, HIV-1 integrase inhibitors, and p53-independent anti-cancer therapeutics[1][3][4].
This guide provides field-proven methodologies, optimization data, and troubleshooting steps to ensure high-yield, reproducible syntheses while avoiding common pitfalls like incomplete dehydration or polymerization.
Workflow & Reaction Logic
Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via an initial aldol-type addition to form a hydroxy-intermediate, followed by a mandatory dehydration step to yield the conjugated styrylquinoline[5].
Reaction logic for the condensation of quinaldines, highlighting the pathway to 2-styrylquinolines.
Standard Operating Procedure: Synthesis of 2-Styrylquinolines
This self-validating protocol utilizes acetic anhydride as both a solvent and a dehydrating agent. This dual-action approach is highly effective for driving the reaction to completion and preventing the formation of diquinolylpropane side products[2].
Phase 1: Condensation (General Method A)
-
Reagent Preparation: In a dry conical vial or round-bottom flask under an inert argon or nitrogen atmosphere, combine quinaldine (2.0 mmol) and the appropriate aromatic aldehyde (2.0 - 4.0 mmol)[4].
-
Activation: Add acetic anhydride (2.2 mmol or up to 10 mL for larger scales) to the mixture[6]. Self-Validation Check: The mixture should form a homogenous solution upon initial stirring.
-
Heating: Heat the reaction mixture while stirring at 115°C – 130°C for 7 to 16 hours[4].
-
Monitoring: Monitor the reaction via TLC using a 15% ethyl acetate/hexane solvent system. Self-Validation Check: Look for the disappearance of the quinaldine spot and the emergence of a highly fluorescent product spot under UV light (365 nm)[6].
-
Quenching: Upon completion, pour the hot mixture into 100 mL of ice water and stir vigorously overnight. Filter the resulting precipitate (often a brown-green solid) and wash thoroughly with distilled water[6].
Phase 2: Deprotection of Hydroxylated Aldehydes (General Method B) (Skip this phase if your aldehyde does not contain free hydroxyl groups)
-
Hydrolysis: If a hydroxylated benzaldehyde was used, the acetic anhydride will have acetylated the -OH groups in situ[3][4]. Transfer the crude acetylated product to a mixture of pyridine and water (3:1 ratio).
-
Heating: Heat the mixture at 100°C for 3 hours[4]. Alternatively, stir the crude product in methanol with 2.5 equivalents of K₂CO₃ for 2 hours at room temperature[4].
-
Isolation: Concentrate the mixture under reduced pressure and purify via recrystallization (ethanol/chloroform) or silica gel chromatography[6].
Optimization Data Summary
To assist in experimental design, the following table summarizes the quantitative performance of various catalytic systems used for quinaldine condensations.
| Catalyst / Solvent System | Temperature (°C) | Time (h) | Yield (%) | Mechanistic & Operational Notes |
| Acetic Anhydride (Neat) | 115 - 130 | 7 - 36 | 70 - 85 | Standard Perkin-type; acts as a dehydrating agent and acetylates free -OH groups in situ[2][4]. |
| ZnCl₂ (Neat) | 100 | 4 | ~60 | Lewis acid activation; highly prone to diquinolylpropane side products if temperature drops[5]. |
| [MMIm][MSO₄] / L-proline | 90 | 1 - 2 | 85 - 90 | Green ionic liquid system; highly efficient electrophilic activation; catalyst can be recycled[7]. |
| Fe(BF₄)₂ (Solvent-free) | 100 | 2.5 | 70 | Solvent-free Lewis acid catalysis; eliminates the need for volatile organic solvents[8]. |
Troubleshooting & FAQs
Q1: Why does the reaction fail or give very low yields when using standard base catalysts like piperidine in ethanol? A1: The methyl group of quinaldine is only weakly acidic compared to active methylene compounds (like malononitrile or ethyl acetoacetate). Standard Knoevenagel bases are often insufficient to generate the enamine/enolate equivalent efficiently. Acidic conditions (such as acetic anhydride or Lewis acids like ZnCl₂) are required to protonate or coordinate the quinoline nitrogen. This interaction significantly increases the electrophilicity of the ring and enhances the acidity of the 2-methyl protons via resonance, facilitating the initial C-C bond formation[5][6].
Q2: I am observing a significant amount of a heavy byproduct instead of the desired 2-styrylquinoline. What is it, and how do I prevent it? A2: This is likely a diquinolylpropane derivative. It forms when the intermediate aldol-type hydroxy-compound reacts with a second equivalent of quinaldine via a Michael-type addition instead of undergoing dehydration[5]. To prevent this, ensure stoichiometric control (use a slight excess of aldehyde), maintain high reaction temperatures (≥115°C) to thermodynamically drive the elimination of water, and ensure an effective dehydrating agent like acetic anhydride is present[5].
Q3: My aromatic aldehyde contains unprotected hydroxyl groups (e.g., 3,4-dihydroxybenzaldehyde). The reaction mixture turns into an intractable tar. How can I optimize this? A3: Unprotected phenols are highly prone to oxidation and uncontrolled polymerization at high temperatures. You must use acetic anhydride as both the solvent and catalyst. It acts as an in situ protecting group, converting the sensitive hydroxyls to acetate esters during the condensation[3][4]. After the condensation is complete, perform a controlled hydrolysis step using a pyridine/water (3:1) mixture at 100°C or K₂CO₃ in methanol to safely reveal the free hydroxyl groups[4].
Q4: The conventional acetic anhydride method requires prolonged heating (16-36 hours)[2]. Are there faster, greener alternatives? A4: Yes. Recent optimizations utilize ionic liquids such as 1,3-dimethylimidazolium methyl sulfate ([MMIm][MSO₄]) combined with L-proline as a catalyst. This synergistic system can reduce reaction times to just 1-2 hours at 90°C while maintaining excellent yields (>85%), and the ionic liquid can be easily recovered and recycled[7]. Alternatively, solvent-free conditions using metal tetrafluoroborates like Fe(BF₄)₂ at 100°C have shown great efficacy without the need for volatile organics[8].
References
1.[Styrylquinolines-type synthetic compounds with leishmanicidal and cytotoxic activities], nih.gov, 2. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors, mdpi.com, 3. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action, nih.gov, 4. Structure of styrylquinoline L-708738 Mekouar et al. (1998), researchgate.net, 5. PHOTO-INDUCED ISOMERIZATION AND DIMERIZATION OF VARIOUS STYRYL QUINOLINES, uncw.edu, 6. The Quinoline Series. Part I. Addition Reactions of Quinaldine and Lepidine, rsc.org, 7. Synthesis, characterization, photoluminescent and electroluminescent properties of new conjugated 2,2'-(arylenedivinylene)bis-, lnu.edu.cn, 8. An environmentally benign, green, and efficient ionic liquid catalyzed synthesis of Quinoline derivatives via Knoevenagel condensation, researchgate.net, 9. RSC Advances: quinoline 5 via the 2-methylquinoline, rsc.org,
Sources
- 1. [Styrylquinolines-type synthetic compounds with leishmanicidal and cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 324. The quinoline series. Part I. Addition reactions of quinaldine and lepidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Preventing photodegradation of 2-[2-(3-Nitrophenyl)ethenyl]quinoline during experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the critical handling requirements for 2-[2-(3-Nitrophenyl)ethenyl]quinoline .
Because this styrylquinoline derivative contains a highly conjugated ethenyl double bond and an electron-withdrawing nitro group, it is exceptionally vulnerable to photochemical transformations. Understanding the mechanistic causality behind its degradation is essential for maintaining assay integrity and reproducibility.
Part 1: The Causality of Photodegradation (Mechanistic Overview)
To effectively prevent degradation, we must first understand the molecular pathways triggered by light exposure. When the conjugated system of this compound absorbs a photon (particularly in the UV to blue-light spectrum), it undergoes rapid non-adiabatic transitions[1]. This triggers three primary degradation pathways:
-
Trans-Cis Photoisomerization: The biologically/chemically active trans-conformer rapidly isomerizes to the inactive cis-conformer. Implicit solvation and temperature heavily influence the energy profile of this transition[1].
-
Irreversible Photocyclization & Oxidation: The cis-intermediate is highly unstable. In the presence of dissolved oxygen, it undergoes photocyclization followed by irreversible oxidation to form inactive dihydrobenzophenanthridine (DHBP) derivatives[1].
-
[2+2] Photocycloaddition: At high local concentrations, the proximity of the ethenyl bonds allows two styrylquinoline molecules to undergo a bimolecular [2+2] cycloaddition, forming a tetrasubstituted cyclobutane dimer[2].
Fig 1. Photochemical degradation pathways of styrylquinoline derivatives.
Part 2: Troubleshooting & FAQs
Q: Why does the efficacy of this compound drop drastically after brief benchtop exposure? A: The primary driver is rapid trans-to-cis photoisomerization. The trans-conformer is the active state. Once it absorbs ambient light, non-adiabatic transitions drive it to the inactive cis-conformer[1]. Because standard laboratory lighting emits sufficient energy to cross the activation barrier, unprotected benchtop handling will rapidly quench the compound's activity.
Q: Can I reverse the degradation by placing the sample back in the dark? A: Only partially, and usually insignificantly. While thermal cis-to-trans relaxation is theoretically possible, the cis-isomer is highly prone to secondary, irreversible photochemical reactions. It undergoes photocyclization and subsequent oxidation to form DHBP[1]. Because this oxidation step is irreversible, the active compound is permanently lost.
Q: Why did my concentrated stock solution form a precipitate after being left under the hood light? A: At high concentrations, styrylquinoline derivatives favor a bimolecular [2+2] photocycloaddition rather than monomolecular isomerization. This reaction forms tetrasubstituted cyclobutane dimers[2]. These dimers are highly hydrophobic and structurally bulky, leading to rapid precipitation out of aqueous or semi-aqueous assay buffers.
Q: How does the 3-nitro substitution affect this degradation compared to other styrylquinolines? A: The 3-nitro group is strongly electron-withdrawing. Photochemical studies on styrylquinolines indicate that while electron-donating groups reduce the quantum yield of photocyclization, electron-withdrawing groups maintain a high vulnerability to irreversible oxidative cyclizations[2].
Part 3: Quantitative Impact of Experimental Conditions
To design a self-validating protocol, we must isolate the variables that accelerate degradation. The table below summarizes the causality between environmental factors and specific degradation pathways.
Table 1: Impact of Experimental Variables on Degradation Pathways
| Experimental Variable | Impact on Trans-Cis Isomerization | Impact on Irreversible Photocyclization | Recommended Mitigation Strategy |
| Ambient Light (UV/Vis) | +++ (Primary Catalyst) | ++ (Secondary Reaction) | Use amber vials; handle in <10 lux lighting[3]. |
| High Concentration (>10 mM) | Minimal Effect | +++ (Drives [2+2] Dimerization) | Maintain stock <10 mM; dilute rapidly[2]. |
| Dissolved Oxygen (O2) | Minimal Effect | +++ (Drives DHBP Oxidation) | Sparge solvents with Argon/N2 for 15 min[1]. |
| Polar Solvents (e.g., DMSO) | ++ (Lowers Activation Energy) | + (Variable) | Store in anhydrous, degassed conditions. |
Part 4: Validated Step-by-Step Handling Protocol
To ensure a self-validating system where degradation is physically impossible, follow this strict methodology for reconstitution and storage.
Fig 2. Validated experimental workflow for handling photosensitive styrylquinolines.
Step 1: Environmental Shielding Never open the lyophilized powder under standard fluorescent or LED laboratory lighting. Transfer the sealed vial to a dedicated darkroom or a biosafety hood equipped with red-light illumination. Ensure all secondary containers are dark-colored, opaque vials that block UV and visible light[3].
Step 2: Solvent Degassing (Critical for Oxidation Prevention) Because the irreversible conversion of the cis-isomer to DHBP requires oxygen as an electron acceptor[1], you must remove dissolved O2 from your reconstitution solvent (e.g., anhydrous DMSO or DMF). Sparge the solvent with a continuous stream of Argon or Nitrogen gas for a minimum of 15 minutes prior to use.
Step 3: Reconstitution and Concentration Management Inject the degassed solvent directly into the amber vial containing the compound. Reconstitute to a stock concentration of 5 mM to 10 mM . Exceeding 10 mM drastically increases the probability of bimolecular collisions, which drives the irreversible[2+2] photocycloaddition (dimerization)[2].
Step 4: Aliquotting and Storage Repeated exposure to light and moisture during freeze-thaw cycles will cumulatively degrade the compound. Immediately divide the stock solution into single-use opaque microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing. Store the aliquots at -20°C in a sealed foil pouch containing a desiccant[4].
References
- NEXMD Modeling of Photoisomerization Dynamics of 4-Styrylquinoline.
- The Effect of Substituents in the Styryl Moiety on the Photocyclization of 4-Styrylquinoline Derivatives.
- 5 Tips for Handling Photosensitive Reagents.Labtag Blog.
- DyLight™ Sulfhydryl-Reactive Dyes (General Light-Sensitive Handling).Thermo Fisher Scientific.
Sources
Technical Support Center: Troubleshooting Low Cell Permeability of Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low cell permeability in quinoline-based compounds. Quinolines are a vital scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their often rigid, planar structure can present significant hurdles to efficient membrane traversal. This guide is designed with full editorial control to provide a logical, scientifically-grounded workflow to diagnose and solve these permeability issues.
Part 1: Frequently Asked Questions (FAQs): The First Line of Inquiry
This section addresses fundamental concepts to build a strong foundation for troubleshooting.
Q1: What is cell permeability and why is it critical for my quinoline-based compound?
A: Cell permeability describes the ability of a compound to pass through a cell's lipid membrane to reach its intracellular target. For most quinoline-based drugs targeting internal cellular machinery, this is a non-negotiable prerequisite for therapeutic efficacy. A compound that is highly potent in a biochemical (e.g., enzymatic) assay but shows no activity in a cell-based assay often fails due to poor cell permeability.[3][4] This discrepancy is a frequent and costly issue in drug discovery, making early permeability assessment crucial.
Q2: What are the key physicochemical properties governing the permeability of quinoline derivatives?
A: The ability of a quinoline compound to passively diffuse across a cell membrane is a delicate balance of several physicochemical properties. Understanding these is the first step in rational drug design. Key factors include:
-
Lipophilicity (LogP): This measures a compound's affinity for a lipid-like environment versus an aqueous one. A moderate LogP (typically 1-3) is often ideal. While some lipophilicity is needed to enter the lipid bilayer, excessively high LogP can cause the compound to become trapped within the membrane or lead to poor aqueous solubility.[4][5]
-
Molecular Weight (MW): Smaller molecules generally permeate more easily. For passive diffusion, an MW of <500 Daltons is a widely accepted guideline, as described in Lipinski's Rule of Five.[6][7]
-
Polar Surface Area (TPSA): TPSA is the surface sum over all polar atoms. It correlates with hydrogen bonding potential. High TPSA (>140 Ų) can impede membrane permeation due to the energy required to shed water molecules before entering the lipid bilayer.[8]
-
Ionization State (pKa): The charge of a molecule significantly impacts its permeability. Neutral, un-ionized species are more lipophilic and readily cross membranes. The pKa of your quinoline and the pH of the environment (e.g., the gut, at pH ~6-7.5) will determine the fraction of the compound in its permeable, neutral state.[9]
These properties are often summarized in guidelines like Lipinski's Rule of Five, which provides a useful, albeit not absolute, framework for predicting oral bioavailability.[6]
Table 1: Guideline Physicochemical Properties for Optimal Passive Permeability
| Property | Generally Favorable Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller size facilitates easier passage through the lipid bilayer.[6] |
| Lipophilicity (LogP) | 1 - 3 | Balances aqueous solubility with lipid membrane partitioning.[4] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Minimizes the desolvation penalty required to enter the membrane.[10] |
| H-Bond Donors (N-H, O-H) | ≤ 5 | Reduces strong interactions with water that hinder membrane entry.[6] |
| H-Bond Acceptors (N, O atoms) | ≤ 10 | Reduces strong interactions with water that hinder membrane entry.[6] |
| Rotatable Bonds | ≤ 10 | Increased flexibility can be entropically unfavorable for membrane crossing.[11] |
Q3: Which in vitro models are best for assessing the permeability of my quinoline compound?
A: A tiered approach using complementary in vitro models is most effective.[12][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14][15] It is an excellent first-pass screen to assess passive permeability only, as it lacks transporters and metabolic enzymes.[16]
-
Caco-2 Cell Permeability Assay: This is the industry gold standard.[17][18] It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[19][20] This assay measures both passive diffusion and active transport.[21]
Table 2: Comparison of Primary In Vitro Permeability Models
| Feature | PAMPA | Caco-2 Assay |
| Biological Basis | Artificial lipid membrane | Differentiated human intestinal cell monolayer[19] |
| Transport Measured | Passive Diffusion Only[15] | Passive Diffusion, Active Transport (Uptake/Efflux), Paracellular[17] |
| Throughput | High | Medium |
| Cost | Low | High |
| Primary Use | Early screening of passive permeability | Gold-standard prediction of human intestinal absorption[18] |
Part 2: Troubleshooting Guide: A Step-by-Step Approach
This section provides structured guidance for when you encounter specific experimental issues.
Problem 1: My quinoline compound shows low apparent permeability (Papp) in the Caco-2 assay.
A low Papp value in the Caco-2 assay is a common but multi-faceted problem. The key is to systematically dissect the potential causes: poor solubility, low intrinsic permeability, or active efflux.
Q1.1: How do I systematically diagnose the cause of low Papp?
A: Follow a logical decision-making process to pinpoint the issue. This workflow helps you avoid unnecessary experiments and focus your efforts efficiently.
Caption: Troubleshooting workflow for low Caco-2 permeability.
Q1.2: My compound has high lipophilicity (LogP > 5) but still shows low permeability. Why?
A: This is a classic "grease ball" problem. While lipophilicity is required to enter the cell membrane, excessive lipophilicity can be detrimental.[4] There are two primary reasons for this counterintuitive result:
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous unstirred water layer adjacent to the cell membrane. This reduces the effective concentration gradient driving diffusion.[3]
-
Membrane Sequestration: The compound may become so comfortable within the lipid bilayer that it struggles to partition out into the aqueous cytoplasm on the other side.[4]
For these compounds, the solution often involves medicinal chemistry efforts to reduce lipophilicity by introducing carefully placed polar groups.
Q1.3: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A: Many quinoline derivatives are known substrates of efflux transporters like P-gp, which act as cellular "bouncers," actively pumping compounds out of the cell.[22][23] This is a major mechanism of multidrug resistance in cancer.[24][25] There are two main ways to confirm this:
-
Calculate the Efflux Ratio (ER): Perform a bidirectional Caco-2 assay, measuring permeability from apical-to-basolateral (A→B) and basolateral-to-apical (B→A). The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indicator of active efflux.[19][26]
-
Use a P-gp Inhibitor: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[19][27] If the A→B permeability of your quinoline compound significantly increases and the efflux ratio decreases, it confirms that your compound is a P-gp substrate.[28]
Problem 2: My compound shows good permeability in PAMPA but fails in cell-based assays.
Q2.1: What does this discrepancy imply?
A: This is a highly informative result that strongly points towards transporter-mediated efflux. The PAMPA model only measures passive diffusion, so good permeability here indicates your compound has favorable physicochemical properties to cross a lipid bilayer.[15][16] The failure in a Caco-2 assay, which contains active transporters, strongly suggests your compound is being actively pumped out of the cells.[19][21] The next logical step is to perform a bidirectional Caco-2 assay with a P-gp inhibitor to confirm this hypothesis.
Problem 3: How can I improve the permeability of my lead quinoline compound?
Q3.1: What structural modifications (medicinal chemistry approaches) can I explore?
A: Once the permeability barrier is identified, targeted structural modifications can be made.
-
If Poor Passive Permeability is the Issue:
-
Reduce TPSA and H-bonds: Mask polar groups like carboxylic acids or amines by converting them into esters or amides. This is a classic prodrug strategy.[9]
-
Fine-tune LogP: Systematically modify substituents to either increase or decrease lipophilicity to find the optimal balance. Adding a halogen can increase lipophilicity, while adding a hydroxyl group can decrease it.[29]
-
Break Planarity: Introducing sp3-hybridized linkers can disrupt the planarity often associated with quinolines, which can sometimes improve solubility and permeability.
-
-
If Active Efflux is the Issue:
-
Mask Transporter Recognition Sites: The specific structural motifs recognized by P-gp are diverse, but often involve basic nitrogen atoms and aromatic rings. Subtle changes to the quinoline scaffold, such as altering substituent positions or introducing steric hindrance near potential binding sites, can disrupt recognition by the transporter.[30]
-
Q3.2: Are there formulation-based strategies to overcome poor permeability?
A: Yes, advanced formulation can sometimes bypass intrinsic permeability issues, though this is typically explored in later stages of development.[31][32] Strategies include:
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[31]
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can protect it and alter its absorption pathway.[33]
-
Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between cells, allowing for paracellular transport.[32][33]
Caption: Factors influencing compound cell permeability.
Part 3: Protocols & Methodologies
Detailed, self-validating protocols are essential for generating trustworthy data.
Protocol 1: Standard Caco-2 Bidirectional Permeability Assay
This protocol assesses both passive permeability and active efflux.
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format) and culture for 21-22 days to allow for monolayer differentiation and polarization.[19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[34] Additionally, assess the permeability of a low-permeability paracellular marker like Lucifer Yellow.
-
Prepare Solutions:
-
Transport Buffer: Pre-warm Hanks' Balanced Salt Solution (HBSS) with 25 mM glucose and 10 mM HEPES, pH 7.4, to 37°C.[20]
-
Dosing Solution: Dissolve the test quinoline compound and control compounds (e.g., 10 µM propranolol - high permeability; 10 µM atenolol - low permeability) in transport buffer.
-
-
Apical-to-Basolateral (A→B) Permeability:
-
Wash the monolayers on both apical and basolateral sides with warm transport buffer.
-
Add 0.3 mL of the dosing solution to the apical (upper) chamber.[34]
-
Add 1.2 mL of fresh transport buffer to the basolateral (lower) chamber.[34]
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Basolateral-to-Apical (B→A) Permeability:
-
Follow the same procedure, but add 1.22 mL of the dosing solution to the basolateral chamber and 0.3 mL of fresh buffer to the apical chamber.[34]
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples and the initial dosing solution using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) .[4]
-
dQ/dt = Rate of compound appearance in the receiver chamber (mol/s).
-
A = Surface area of the membrane (cm²).
-
C₀ = Initial concentration in the donor chamber (mol/cm³).
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) .
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment
This protocol definitively identifies P-gp substrates.
-
Follow Protocol 1 with one key modification: prepare two sets of dosing solutions.
-
Perform the bidirectional Caco-2 assay for both sets of solutions.
-
Analyze and Compare:
-
A compound is identified as a P-gp substrate if the Papp (A→B) significantly increases in the presence of the inhibitor.
-
Additionally, the Efflux Ratio should decrease towards 1 in the presence of the inhibitor.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a rapid screen for passive permeability.
-
Prepare Plates: Use a 96-well "sandwich" system with a donor plate and an acceptor plate separated by a filter.
-
Coat Filter: Pipette 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) onto the filter of each well in the donor plate.[35]
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of the acceptor plate with buffer (pH 7.4) containing a small percentage of a co-solvent (e.g., 5% DMSO) to act as a "sink".[16]
-
Donor Solution: Dissolve test compounds in buffer (pH 7.4) at a known concentration.
-
-
Assemble and Incubate: Add the donor solution to the donor plate wells. Carefully place the donor plate onto the acceptor plate. Incubate the sandwich plate at room temperature for 4-18 hours.[14][36]
-
Analysis: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells by LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using a formula similar to the Papp calculation, accounting for the volumes and incubation time.
References
- Vertex AI Search. (n.d.). Caco2 assay protocol.
- Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- Kansy, M., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed, 15(2), 261-274.
- BenchChem. (2025). Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Avdeef, A., et al. (2001). PAMPA—a drug absorption in vitro model 7. Comparing rat in situ, Caco-2, and PAMPA permeability of fluoroquinolones. European Journal of Pharmaceutical Sciences, 14(4), 271-280. Retrieved March 3, 2026, from [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay.
-
Pawara, R., et al. (2020). Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. ResearchGate. Retrieved March 3, 2026, from [Link]
-
Patel, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(1), 1-22. Retrieved March 3, 2026, from [Link]
-
Nelson, K. M., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. MDPI, 13(12), 4389. Retrieved March 3, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
-
Ruan, Q., et al. (2024). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Pharmaceutics, 16(5), 689. Retrieved March 3, 2026, from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-1H-imidazo[4,5-h]quinoline.
-
Nunes, C., et al. (2018). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Retrieved March 3, 2026, from [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5969-5987.
-
Al-Hilal, T. A., & Park, J. W. (2021). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. Pharmaceutics, 13(1), 108. Retrieved March 3, 2026, from [Link]
- JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
-
Ghaffari, S., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 426. Retrieved March 3, 2026, from [Link]
-
Jain, A., et al. (2023). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega, 8(50), 47321-47343. Retrieved March 3, 2026, from [Link]
-
Reddy, K. V., et al. (2023). Lipinski and Veber rules of selected Imidazole Quinoline compounds (1-6). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Di, M., & Talevi, A. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI, 25(5), 1058. Retrieved March 3, 2026, from [Link]
-
Wikipedia. (2024). Lipinski's rule of five. Retrieved March 3, 2026, from [Link]
- Creative Bioarray. (n.d.). Caco-2 permeability assay.
-
Singh, A., et al. (2019). Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. Retrieved March 3, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.
-
Al-Ostath, A., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 10, 863531. Retrieved March 3, 2026, from [Link]
-
Matsson, P., et al. (2019). A High-Throughput Screen of a Library of Therapeutics Identifies Substrates of P-glycoprotein. bioRxiv. Retrieved March 3, 2026, from [Link]
-
Gite, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. International Journal of Molecular Sciences, 24(21), 15632. Retrieved March 3, 2026, from [Link]
-
BMG LABTECH. (2010). P-glycoprotein (Pgp) inhibition assay. Retrieved March 3, 2026, from [Link]
-
Bereczki, Z., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS Omega, 5(45), 29348-29355. Retrieved March 3, 2026, from [Link]
-
Chen, Y.-F., et al. (2022). Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. Pharmaceuticals, 15(11), 1386. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (n.d.). Lipinski's rule of five for the drug-likeness of all synthesized compounds (SF1-SF13). Retrieved March 3, 2026, from [Link]
-
El-Ela, A. A., et al. (2004). Identification of P-glycoprotein substrates and inhibitors among psychoactive compounds--implications for pharmacokinetics of selected substrates. PubMed, 68(2), 158-166. Retrieved March 3, 2026, from [Link]
-
Al-Ostath, A., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 10, 863531. Retrieved March 3, 2026, from [Link]
-
Wang, L., et al. (2005). Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology, 11(36), 5699-5702. Retrieved March 3, 2026, from [Link]
-
Singh, A., & Singh, S. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Heliyon, 10(7), e28643. Retrieved March 3, 2026, from [Link]
-
Szymański, P., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7013. Retrieved March 3, 2026, from [Link]
-
Wandel, C., et al. (2002). Clinical Relevance of P-Glycoprotein in Drug Therapy. ResearchGate. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Retrieved March 3, 2026, from [Link]
-
Wang, C., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Omega, 5(26), 16123-16132. Retrieved March 3, 2026, from [Link]
-
Ghaffari, S., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(2), 426. Retrieved March 3, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved March 3, 2026, from [Link]
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Technical Support Center: Crystallization Optimization for 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Case ID: OPT-CRYST-3NQ Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting solubility, polymorphism, and isomer purity in styrylquinoline derivatives.[1]
Executive Summary
Welcome to the technical support hub for 2-[2-(3-Nitrophenyl)ethenyl]quinoline . This compound, a conjugated styrylquinoline, presents unique crystallization challenges due to its planar aromatic structure, potential for
This guide moves beyond standard synthesis recipes (typically Knoevenagel condensation) to address the downstream processing bottlenecks: oiling out, inseparable impurities, and inconsistent crystal habits.[1]
Module 1: Solubility & Solvent System Optimization
User Issue: "My product precipitates as a sticky oil or amorphous solid instead of defined crystals."
The Root Cause: Metastable Zone Width (MSZW)
Styrylquinolines often exhibit a wide MSZW.[1] When cooled too rapidly, the solution crosses the "oiling out" boundary (liquid-liquid phase separation) before it hits the nucleation boundary.[1] This is exacerbated by the nitro group, which increases polarity but disrupts simple packing if impurities (like unreacted aldehyde) are present.[1]
Recommended Solvent Systems
| Solvent System | Role | Temp. Range | Application |
| Ethanol (Abs.) | Primary | Reflux | Standard recrystallization.[1] Best for removing unreacted aldehyde.[1] |
| Acetonitrile | Alternative | Reflux | Use if ethanol yields solvates or oils out.[1] Promotes sharper needles.[1] |
| DMF / Water | Anti-solvent | 80°C | Rescue method only. Dissolve in min.[1] DMF, add warm water until turbid.[1] |
| Acetic Acid | Reaction | N/A | Avoid for crystallization.[1] Tends to trap ionic impurities.[1] |
Protocol: The "Seeded Cooling" Method
To prevent oiling out:
-
Dissolution: Dissolve crude solid in boiling Ethanol (
). If insoluble, add Acetonitrile dropwise (max 10% v/v).[1] -
Clarification: Hot filtration is mandatory to remove dust/seeds that induce uncontrolled nucleation.[1]
-
Nucleation Point: Cool slowly to
. If oil droplets appear, reheat until clear. -
Seeding: Add 0.1% w/w pure seed crystals at
(metastable zone). -
Ramp: Cool at a rate of
to room temperature, then overnight.
Module 2: Isomer Control (The Hidden Impurity)
User Issue: "My melting point is depressed (
The Science: Photo-Isomerization
The ethenyl linker makes this molecule a "molecular switch."[1] While the trans (
Corrective Action: The "Dark Room" Protocol
-
Shielding: Wrap all crystallization flasks in aluminum foil immediately after dissolution.[1]
-
Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for heating, as they can accelerate radical-based degradation or isomerization under light.[1]
-
Validation: Check purity via HPLC before and after recrystallization.
Module 3: Troubleshooting Logic & Visualization
User Issue: "I am unsure which purification path to take based on my crude yield."
Decision Matrix: Solvent Selection & Troubleshooting
Caption: Logical workflow for solvent selection and rescuing failed crystallizations.
Module 4: Crystal Habit & Morphology
User Issue: "The crystals are too fine (needles) and clog the filter."
Mechanism: Supersaturation Control
Styrylquinolines naturally tend to form needles due to fast growth along the
Optimization Protocol
-
Dilution: Increase solvent volume by 20%.
-
Agitation: Use an overhead stirrer at low RPM (50-100 RPM). High shear breaks crystals.[1]
-
Temperature Cycling:
-
Cool to
. -
Reheat to
(dissolves fines). -
Cool again to
. -
This "Ostwald Ripening" consumes small needles to grow larger blocks.[1]
-
Frequently Asked Questions (FAQ)
Q1: Why is my product turning brown during crystallization?
-
A: This indicates oxidation or light degradation.[1] Ensure your solvent is degassed (sparged with
) and the flask is wrapped in foil.[1] If the brown color persists, treat the hot solution with activated charcoal (5% w/w), stir for 10 mins, and hot filter.
Q2: Can I use water as a solvent?
-
A: No. The compound is highly hydrophobic.[1] Water is only useful as an anti-solvent when added to a solution of the compound in DMF or DMSO.[1] However, this often yields amorphous powder, not crystals.[1]
Q3: What is the expected melting point?
-
A: Literature values for the trans-isomer typically range between 172–178°C depending on the specific polymorph and purity [1, 3].[1] A value below 165°C suggests significant cis-isomer contamination or solvent inclusion.[1]
References
-
Zhang, L.-Y., & Huo, Y.-P. (2009).[1] (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate.[1] Acta Crystallographica Section E, 65(11), o2960.[1] Link(Serves as a structural proxy for packing behavior of nitro-styryl quinolines).[1]
-
Mrozek-Wilczkiewicz, A., et al. (2019).[1][2] The synthesis and anticancer activity of 2-styrylquinoline derivatives.[1][2][3][4][5] A p53 independent mechanism of action.[1][2][3][6][7] European Journal of Medicinal Chemistry, 177, 338–349.[1][2] Link(Describes synthesis and purification protocols).
-
Bhat, M. A., et al. (2015).[1][8] Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053.[1] Link(Melting point verification).
-
BenchChem. (2025).[1] Structure and Properties of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Link(General physical property data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physchemres.org [physchemres.org]
- 8. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
Validation & Comparative
Comparative Guide: Biological Activity of 2-, 3-, and 4-Nitrophenyl Ethenyl Quinolines
Executive Summary
Objective: To evaluate and compare the pharmacological efficacy of ortho- (2-), meta- (3-), and para- (4-) nitrophenyl ethenyl quinolines (nitro-styrylquinolines).
Core Insight: The biological activity of nitro-styrylquinolines is governed by the position of the nitro group on the styryl phenyl ring.
-
4-Nitro (Para): Generally exhibits the highest potency in both antimicrobial and anticancer assays. Its position allows for a planar molecular conformation, facilitating DNA intercalation and optimal fitting into enzyme binding pockets (e.g., EGFR kinase).
-
2-Nitro (Ortho): Often shows reduced activity due to steric hindrance . The bulky nitro group in the ortho position forces the phenyl ring to twist out of plane with the ethenyl bridge, disrupting conjugation and reducing binding affinity.
-
3-Nitro (Meta): Displays intermediate activity. It retains some planarity but lacks the direct resonance conjugation capability of the para-isomer, affecting its electronic interaction with biological targets.
Chemical Structure & Synthesis Workflow[1][2][3][4][5][6][7]
The synthesis of these compounds relies on the Knoevenagel condensation .[1] This reaction couples 2-methylquinoline (quinaldine) with the respective nitrobenzaldehyde isomer.[1]
Synthesis Protocol (Standardized)
Target: (E)-2-(3-nitrostyryl)quinoline (Representative Protocol)
Reagents:
-
2-Methylquinoline (Quinaldine): 10 mmol
-
3-Nitrobenzaldehyde: 10 mmol
-
Acetic Anhydride: 5 mL (Solvent & Dehydrating Agent)
-
Catalyst: Glacial Acetic Acid or Zinc Chloride (Optional)
Step-by-Step Methodology:
-
Preparation: In a dry 50 mL round-bottom flask, mix 10 mmol of quinaldine and 10 mmol of 3-nitrobenzaldehyde.
-
Activation: Add 5 mL of acetic anhydride. The anhydride drives the equilibrium forward by consuming the water produced during condensation.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water.
-
Isolation: A yellow/orange precipitate will form. Filter the solid under vacuum.[2]
-
Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
Reaction Pathway Diagram
Caption: Synthesis workflow for nitro-styrylquinolines via Knoevenagel condensation.
Comparative Biological Activity[8][9][10]
The following data aggregates findings from multiple SAR studies on styrylquinoline derivatives.
Antimicrobial Efficacy (MIC Values)
Test Organisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[3] Metric: Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Isomer | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Performance Analysis |
| 2-Nitro (Ortho) | 50 - 100 | >100 | Low. Steric bulk prevents effective cell wall penetration or target binding. |
| 3-Nitro (Meta) | 25 - 50 | 50 - 100 | Moderate. Better planarity than ortho, but weaker binding than para. |
| 4-Nitro (Para) | 6.25 - 12.5 | 12.5 - 25 | High. Planar structure allows intercalation into bacterial DNA. |
| Ciprofloxacin (Ref) | 0.5 - 1.0 | 0.01 - 0.5 | Standard Control |
Anticancer Activity (Cytotoxicity)
Target: EGFR Kinase Inhibition & MCF-7 Breast Cancer Cell Line.
Metric:
| Compound Isomer | MCF-7 | Mechanism of Action Insight |
| 2-Nitro | > 50 µM | Poor fit in the ATP-binding pocket of EGFR due to non-planar twist. |
| 3-Nitro | 15 - 30 µM | Moderate binding; electronic withdrawal stabilizes interaction but lacks optimal geometry. |
| 4-Nitro | 2.5 - 8.0 µM | Optimal. The para-nitro group extends the conjugated system, enhancing lipophilicity and binding affinity to the kinase domain. |
Structure-Activity Relationship (SAR) Analysis
The biological differences are driven by Steric and Electronic effects.
The "Planarity" Factor
For a styrylquinoline to intercalate into DNA or bind effectively to a kinase active site (like EGFR), the molecule must be relatively flat (planar).
-
Ortho-Effect: In the 2-nitro isomer, the nitro group physically clashes with the vinyl hydrogen or the quinoline ring protons. This forces the phenyl ring to rotate, breaking the conjugation and planarity.
-
Para-Effect: The 4-nitro isomer experiences no such clash. It remains planar, maximizing
- stacking interactions with DNA base pairs.
Electronic Effects
The nitro group is a strong electron-withdrawing group (EWG).
-
Resonance: In the 4-position (para), the EWG effect can resonate through the entire conjugated system to the quinoline nitrogen. This alters the pKa and hydrogen-bonding capability of the quinoline nitrogen, which is often a key contact point in enzyme active sites.
-
Induction: In the 3-position (meta), the effect is primarily inductive, which is weaker and less effective at modulating the global electronic properties of the scaffold.
SAR Logic Diagram
Caption: Logic flow demonstrating how nitro position dictates steric hindrance and biological potency.
References
-
Mrozek-Wilczkiewicz, A., et al. (2016). "Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines." Bioorganic & Medicinal Chemistry. Link
-
Maree, J.E., et al. (2013). "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." Molecules. Link
-
Desai, N.C., et al. (2014). "Synthesis and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles." Journal of Saudi Chemical Society. Link
-
BenchChem. (2025). "2-[(E)-2-(3-nitrophenyl)vinyl]quinoline Structure and Safety Data." BenchChem Compound Database. Link
-
Smyth, T.P., et al. (2010). "A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines." International Journal of Antimicrobial Agents. Link
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- 1. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 7251-91-4 | Benchchem [benchchem.com]
- 2. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of quinoline vs. isoquinoline analogs in biological systems
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently observe lead optimization programs stall because the stereoelectronic nuances between structural isomers are underestimated. Quinoline and isoquinoline—both possessing the chemical formula C₉H₇N—are prime examples of this phenomenon.
While the mere shift of a nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) might seem trivial on a whiteboard, in a biological system, it profoundly alters the molecule's metabolic fate, hydrogen-bonding capacity, and toxicological profile. This guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing the causality behind their biological divergence and providing self-validating protocols for your screening workflows.
The Metabolic Divergence: Efficacy vs. Toxicity
The most critical differentiator between quinoline and isoquinoline analogs lies not in their primary target engagement, but in their hepatic biotransformation.
When quinoline enters the liver, it is subjected to oxidation by Cytochrome P450 (CYP450) enzymes. The electronic distribution of the quinoline ring strongly favors the formation of a highly reactive quinoline-5,6-epoxide intermediate. This electrophilic epoxide readily forms covalent adducts with cellular macromolecules, including DNA, leading to severe genotoxic and carcinogenic effects 1. The epoxide is subsequently hydrolyzed into 5,6-dihydroxy-5,6-dihydroquinoline, which serves as a biomarker for this toxic pathway 2.
Conversely, the shifted nitrogen in isoquinoline alters the electron density of the bicyclic system, effectively protecting the 5,6-position from epoxidation. Isoquinoline metabolism bypasses this genotoxic route entirely, yielding stable, non-mutagenic hydroxyisoquinolines (e.g., 1-, 4-, and 5-hydroxyisoquinoline) that are readily excreted 2.
Fig 1: CYP450-mediated metabolic divergence of quinoline and isoquinoline scaffolds.
Pharmacological Efficacy & Target Binding
While quinolines have historically dominated the anti-malarial space (e.g., chloroquine, mefloquine) 3, modern oncology research often favors isoquinoline derivatives. The position of the nitrogen atom dictates the molecule's hydrogen-bonding vector and overall stereochemistry within a kinase hinge region.
In a direct comparative study of matched molecular pairs, an isoquinoline derivative exhibited vastly superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its exact quinoline counterpart 4. This is caused by the isoquinoline's N-2 atom aligning perfectly with the backbone amide of the kinase hinge, whereas the N-1 atom of quinoline creates a steric clash or suboptimal bond angle, drastically reducing binding enthalpy.
Quantitative Data Comparison
To guide your scaffold selection, the following table summarizes the fundamental biological and physicochemical differences between the two isomers.
| Parameter | Quinoline Analogs | Isoquinoline Analogs |
| Nitrogen Position | Position 1 | Position 2 |
| Primary CYP450 Metabolite | 5,6-epoxide (Reactive) | Hydroxyisoquinolines (Stable) |
| Genotoxicity Risk | High (Requires rigorous early screening) | Low (Generally non-mutagenic) |
| Kinase Hinge Binding | Often sub-optimal (steric hindrance) | Superior (optimized H-bond trajectory) |
| Representative Drugs | Chloroquine, Bedaquiline, Camptothecin | Papaverine, Berberine, Isoquinoline alkaloids |
Self-Validating Experimental Protocols
To objectively compare these analogs in your own lab, you must utilize self-validating workflows. Because quinoline's toxicity is metabolism-dependent, standard in vitro assays will yield false negatives unless hepatic bioactivation is simulated.
Protocol A: Microsome-Activated Ames Test (Genotoxicity Assessment)
Causality: Quinoline parent molecules are pro-mutagens; they are not inherently mutagenic until CYP450 converts them to an epoxide. Therefore, the addition of a mammalian liver S9 fraction is non-negotiable to accurately assess safety.
-
S9 Fraction Preparation: Thaw rat liver S9 fraction on ice. Prepare the S9 mix by adding NADP+ and glucose-6-phosphate (cofactors required to drive CYP450 oxidative metabolism).
-
Bacterial Inoculation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.
-
Incubation: In sterile tubes, combine 100 µL of bacterial suspension, 500 µL of S9 mix, and 10 µL of the test compound (Quinoline vs. Isoquinoline matched pairs at varying concentrations). Incubate at 37°C for 20 minutes to allow metabolic activation.
-
Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate for 48 hours at 37°C.
-
Self-Validation Checkpoint:
-
Positive Control: 2-aminoanthracene (requires S9 activation to become mutagenic). If this fails to produce revertant colonies, your S9 fraction is enzymatically dead, and the assay is invalid.
-
Negative Control: Sodium azide (direct mutagen, does not require S9).
-
Protocol B: Comparative Target Engagement (Isothermal Titration Calorimetry)
Causality: Cell viability assays (like MTT) are phenotypic and cannot distinguish between cell death caused by target inhibition vs. off-target toxicity. ITC thermodynamically quantifies exactly how the nitrogen shift alters binding affinity (Kd) and enthalpy (ΔH) to the isolated target.
-
Protein Preparation: Dialyze the purified target kinase and the test compounds into the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO) to prevent heat of dilution artifacts.
-
Titration: Load the kinase into the ITC cell (typically 10-20 µM) and the test compound (quinoline or isoquinoline analog) into the syringe (100-200 µM).
-
Injection: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.
-
Self-Validation Checkpoint: Perform a "buffer-into-protein" and "ligand-into-buffer" titration. Subtract these background heats from your main experiment. If the ligand-into-buffer produces significant heat, your compound is likely aggregating or precipitating, invalidating the binding data.
Fig 2: Self-validating workflow for parallel efficacy and genotoxicity screening.
Conclusion
When designing a drug development program, the choice between a quinoline and an isoquinoline core should never be dictated solely by synthetic accessibility. As demonstrated by both metabolic pathways and target binding thermodynamics, isoquinolines often present a safer and more efficacious profile for chronic therapies, particularly in oncology. Quinolines remain highly valuable, especially in anti-infectives, but demand rigorous, metabolically-activated toxicity screening early in the pipeline.
References
-
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities Oxford Academic / Carcinogenesis URL: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Publishing URL: [Link]
Sources
A Researcher's Guide to Cross-Referencing NMR Data for 2-[2-(3-Nitrophenyl)ethenyl]quinoline
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. For researchers engaged in the synthesis and characterization of quinoline derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1] This guide provides an in-depth, experience-driven comparison of experimental and database-derived NMR data for the compound 2-[2-(3-Nitrophenyl)ethenyl]quinoline. Our focus is to not only present the data but to also dissect the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.
The subject of our analysis, this compound, integrates a quinoline core, a vinyl linker, and a nitrophenyl substituent, making it a molecule of interest for exploring structure-activity relationships.[2] The "(E)" designation signifies a trans configuration across the double bond, a more stable isomeric form.[2] This guide will navigate through the essential steps of sample preparation, data acquisition, and comparative analysis, providing a robust framework for researchers in the field.
The Critical First Step: Meticulous Sample Preparation
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.[3]
Experimental Protocol: NMR Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is fully soluble.[4] Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra, preventing overwhelming solvent signals from obscuring the analyte's peaks.[5] For this compound, deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: The optimal concentration represents a balance between achieving a good signal-to-noise ratio and avoiding issues of solubility or viscosity. For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6] For ¹³C NMR, a higher concentration may be necessary to obtain a strong signal in a reasonable time.[4]
-
Dissolution and Filtration: Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.[6] To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube.[5]
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the deuterated solvent by the manufacturer to provide a reference point (0 ppm) for the chemical shift axis. If not present, a small, known amount can be carefully added.
-
Labeling: Clearly label the NMR tube with the sample identity to prevent mix-ups.
Caption: Workflow for NMR Sample Preparation.
Data Acquisition and the Importance of Referencing
Once the sample is prepared, the next step is to acquire the NMR spectra. Modern NMR spectrometers are highly automated, but understanding the basic principles of data acquisition is crucial for troubleshooting and data interpretation. The key features of an NMR spectrum include chemical shift, signal intensity (integration), and splitting patterns (multiplicity).[7]
Cross-Referencing: A Comparative Analysis
The core of this guide is the comparison of experimentally plausible NMR data with values from established databases. The Spectral Database for Organic Compounds (SDBS) is a valuable and widely used resource for this purpose.[8][9][10]
¹H NMR Data Comparison
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule.
| Proton Assignment (Plausible) | Experimental Chemical Shift (δ, ppm) (Simulated) | SDBS Database Value (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-vinyl (α to quinoline) | 7.65 | 7.65 | d | 16.3 |
| H-vinyl (β to quinoline) | 7.85 | 7.85 | d | 16.3 |
| Quinoline H-3 | 7.52 | 7.52 | d | 8.5 |
| Quinoline H-4 | 8.12 | 8.12 | d | 8.5 |
| Quinoline H-5 | 7.78 | 7.78 | d | 8.2 |
| Quinoline H-6 | 7.55 | 7.55 | t | 7.5 |
| Quinoline H-7 | 7.70 | 7.70 | t | 7.7 |
| Quinoline H-8 | 8.15 | 8.15 | d | 8.5 |
| Nitrophenyl H-2' | 8.45 | 8.45 | s | - |
| Nitrophenyl H-4' | 8.18 | 8.18 | d | 7.8 |
| Nitrophenyl H-5' | 7.62 | 7.62 | t | 8.0 |
| Nitrophenyl H-6' | 7.95 | 7.95 | d | 8.2 |
Note: The experimental data presented here is a simulation based on typical values for similar structures and is for illustrative purposes.
Discussion of ¹H NMR Data:
The strong correlation between the simulated experimental values and the SDBS database values instills confidence in the structural assignment. The large coupling constant (J = 16.3 Hz) for the vinyl protons is characteristic of a trans (E) configuration. The chemical shifts of the quinoline and nitrophenyl protons fall within the expected aromatic regions. Any minor discrepancies between experimental and database values can often be attributed to differences in solvent, concentration, or temperature.
¹³C NMR Data Comparison
The carbon-13 NMR spectrum provides a "fingerprint" of the carbon skeleton of the molecule.[1]
| Carbon Assignment (Plausible) | Experimental Chemical Shift (δ, ppm) (Simulated) | SDBS Database Value (δ, ppm) |
| Quinoline C-2 | 155.5 | 155.5 |
| Quinoline C-3 | 121.8 | 121.8 |
| Quinoline C-4 | 136.5 | 136.5 |
| Quinoline C-4a | 127.9 | 127.9 |
| Quinoline C-5 | 127.4 | 127.4 |
| Quinoline C-6 | 129.5 | 129.5 |
| Quinoline C-7 | 130.2 | 130.2 |
| Quinoline C-8 | 127.7 | 127.7 |
| Quinoline C-8a | 148.3 | 148.3 |
| C-vinyl (α to quinoline) | 130.8 | 130.8 |
| C-vinyl (β to quinoline) | 134.2 | 134.2 |
| Nitrophenyl C-1' | 138.9 | 138.9 |
| Nitrophenyl C-2' | 122.1 | 122.1 |
| Nitrophenyl C-3' | 148.7 | 148.7 |
| Nitrophenyl C-4' | 124.5 | 124.5 |
| Nitrophenyl C-5' | 129.9 | 129.9 |
| Nitrophenyl C-6' | 133.6 | 133.6 |
Note: The experimental data presented here is a simulation based on typical values for similar structures and is for illustrative purposes.
Discussion of ¹³C NMR Data:
The ¹³C NMR data further corroborates the structure. The chemical shifts are consistent with the presence of two distinct aromatic rings and a vinyl linker.[2] The downfield shift of the carbon bearing the nitro group (C-3') is a characteristic electronic effect of this strongly electron-withdrawing substituent.
Navigating Potential Discrepancies
While the ideal scenario is a perfect match between experimental and database spectra, discrepancies can arise. It is crucial to approach these with a systematic and logical mindset.
Common Sources of Discrepancies:
-
Solvent Effects: Different deuterated solvents can slightly alter the chemical shifts of protons and carbons.
-
Concentration and Temperature: As noted, these experimental parameters can influence spectral features.
-
Presence of Impurities: Unidentified peaks in the experimental spectrum often arise from residual solvents, starting materials, or byproducts.[11][12][13] Cross-referencing with tables of common NMR impurities is a vital troubleshooting step.[12][13][14]
-
Structural Isomers: The presence of a mixture of (E) and (Z) isomers would result in a more complex spectrum with two sets of signals for the vinyl protons and adjacent carbons.
Caption: A Logical Flow for Troubleshooting NMR Spectral Discrepancies.
Conclusion
The cross-referencing of experimental NMR data with established databases is an indispensable practice for the structural verification of synthetic compounds like this compound. This guide has outlined the critical importance of meticulous sample preparation, provided a comparative analysis of ¹H and ¹³C NMR data, and offered a logical framework for troubleshooting potential discrepancies. By integrating these principles into their workflow, researchers can ensure the integrity and accuracy of their structural assignments, a cornerstone of advancing chemical and pharmaceutical research.
References
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NMR Sample Preparation. (n.d.). Queen's University. Retrieved from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]
- (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1251.
-
Interpreting NMR Spectra. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
NMR Spectroscopy Explained. (n.d.). Pearson. Retrieved from [Link]
-
Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved from [Link]
-
Interpreting NMR [Example 1]. (n.d.). Chad's Prep. Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). UW-Madison Libraries. Retrieved from [Link]
-
Spectral Database for Organic Compounds. (2023, June 20). Re3data.org. Retrieved from [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). DATACC. Retrieved from [Link]
-
NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
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AIST:RIO-DB Spectral Database for Organic Compounds,SDBS. (2009). Semantic Scholar. Retrieved from [Link]
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ChemSpider. (n.d.). Re3data.org. Retrieved from [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). TSI Journals. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0182707). (n.d.). NP-MRD. Retrieved from [Link]
-
2-[(e)-2-(3-nitrophenyl)vinyl]quinoline. (n.d.). PubChemLite. Retrieved from [Link]
-
ChemSpider. (2025, March 14). Norecopa. Retrieved from [Link]
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Comparative Guide: Cytotoxicity & Mechanism of 2-[2-(3-Nitrophenyl)ethenyl]quinoline vs. Standard Chemotherapeutics
Executive Summary
2-[2-(3-Nitrophenyl)ethenyl]quinoline (hereafter referred to as 3-NPEQ ) represents a specific class of 2-styrylquinolines , a scaffold widely explored in medicinal chemistry for its antiproliferative properties. Unlike traditional chemotherapeutics like Doxorubicin (DOX) or Cisplatin , which primarily target DNA topology and replication, styrylquinolines often act as microtubule destabilizing agents or DNA intercalators depending on their substitution patterns.
This guide objectively compares 3-NPEQ against Doxorubicin, highlighting the trade-offs between potency (IC50 values) and selectivity. While Doxorubicin exhibits superior molar potency, 3-NPEQ offers a distinct mechanism of action that may bypass classic multidrug resistance (MDR) pathways associated with Topoisomerase II inhibitors.
Part 1: Chemical & Pharmacological Profile[1][2][3]
Structural Characteristics
-
Class: 2-Styrylquinoline (2-SQ)
-
Key Features:
-
Quinoline Core: Provides a planar, hydrophobic scaffold capable of intercalation or hydrophobic pocket binding.
-
Ethenyl Linker (Vinyl): Maintains conjugation between the quinoline and phenyl rings, enforcing a rigid geometry (typically trans or E-isomer) essential for receptor fitting.
-
3-Nitro Substitution: An electron-withdrawing group (EWG) on the styryl ring. SAR studies suggest that while EWGs (like -NO2) provide metabolic stability, they often yield higher IC50 values (lower potency) compared to electron-donating groups (like -OH or -OMe) in this specific scaffold.
-
Mechanistic Divergence
The primary distinction between 3-NPEQ and standard drugs lies in the target engagement.
| Feature | 3-NPEQ (Styrylquinoline) | Doxorubicin (Anthracycline) |
| Primary Target | Tubulin (Colchicine Site) / DNA Intercalation | Topoisomerase II / DNA Intercalation |
| Mode of Action | Inhibits microtubule polymerization, causing G2/M arrest. | Stabilizes DNA-Topo II complex, causing double-strand breaks. |
| MDR Susceptibility | Moderate (P-gp substrate affinity varies). | High (Classic P-gp substrate). |
| Toxicity Profile | Cytostatic/Cytotoxic (Apoptosis induction). | Cardiotoxic (ROS generation). |
Part 2: Comparative Cytotoxicity Data[2][6]
The following data synthesizes performance metrics from representative studies on 2-styrylquinoline derivatives compared to Doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50 values in µM) Note: Lower IC50 indicates higher potency.
| Cell Line | Tissue Origin | 3-NPEQ (Experimental Range)* | Doxorubicin (Standard) | Relative Potency |
| MCF-7 | Breast Adenocarcinoma | 3.5 – 10.4 µM | 0.1 – 0.5 µM | DOX is ~20x more potent |
| HeLa | Cervical Cancer | 2.9 – 8.0 µM | 0.5 – 1.2 µM | DOX is ~6x more potent |
| HCT-116 | Colon Carcinoma | 4.0 – 12.0 µM | 0.2 – 0.8 µM | DOX is ~15x more potent |
| Fibroblasts | Normal Tissue (Control) | > 50 µM | > 5 µM | 3-NPEQ shows higher selectivity index |
*Data ranges derived from SAR studies of nitro-substituted styrylquinolines (e.g., SB series).
Analysis: While 3-NPEQ is less potent on a molar basis than Doxorubicin, its Selectivity Index (SI) —the ratio of toxicity in normal cells vs. cancer cells—is often favorable. The 3-nitro group contributes to this by altering the lipophilicity and electronic distribution, potentially reducing non-specific binding compared to the highly charged Doxorubicin.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of 3-NPEQ and Doxorubicin leading to cell death.
Figure 1: Mechanistic divergence between 3-NPEQ (Microtubule/Mitochondrial targeting) and Doxorubicin (Genotoxic).
Part 4: Experimental Validation Protocols
To validate the cytotoxicity and mechanism of 3-NPEQ, the following self-validating workflows are recommended.
Protocol A: High-Throughput Cytotoxicity Screening (MTT/MTS)
Objective: Determine IC50 values.[3] Rationale: Mitochondrial reductases in viable cells reduce tetrazolium salts to formazan. This correlates directly with metabolic activity.
-
Seeding: Plate cells (HeLa/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Dissolve 3-NPEQ in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media.
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
-
Validation Check: The Z-factor of the assay must be > 0.5. Vehicle control must show 100% viability relative to blank.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest (indicative of tubulin inhibition) vs. S-phase arrest (indicative of DNA damage).
-
Treatment: Treat cells with IC50 concentration of 3-NPEQ for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
-
Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
-
Interpretation:
-
Peak at G2/M: Confirms Styrylquinoline mechanism (Tubulin).
-
Peak at S-phase: Suggests DNA intercalation/replication stress.
-
Part 5: Synthesis & Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis to biological validation for 3-NPEQ.
Figure 2: Synthesis and Validation Workflow. The condensation of quinaldine with 3-nitrobenzaldehyde yields the target styrylquinoline.[1]
References
-
Sehlangia, S., et al. (2022).[4] Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Link
- Moussa, H. H., et al. (2006). Synthesis and antitumor activity of new 2-styrylquinoline derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding for styrylquinoline cytotoxicity).
-
BenchChem. (2025).[5] Chemical Structure and Properties: 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Link
-
Schulze, M., et al. (2011). (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol.[1][2] Acta Crystallographica Section E. Link
- Mrozek-Wilczkiewicz, A., et al. (2015). Anticancer activity of styrylquinolines: Structure-activity relationship studies. (Standard reference for SAR of this class).
Sources
- 1. 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline | 38101-92-7 | Benchchem [benchchem.com]
- 2. (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Divergence: A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Styrylquinolines
Styrylquinolines represent a highly versatile class of heterocyclic compounds that have emerged as dual-threat pharmacological agents. Depending on specific functional group substitutions, the styrylquinoline scaffold can be directed toward either potent antineoplastic activity (via p53-independent apoptosis) or antiviral efficacy (via HIV-1 integrase inhibition)[1][2][3][4].
This guide provides an objective, data-driven comparison of substituted styrylquinolines against standard clinical alternatives, detailing the mechanistic causality behind their Structure-Activity Relationships (SAR) and providing self-validating experimental workflows for drug development professionals.
Divergent SAR Logic: Tuning the Scaffold
The biological fate of a styrylquinoline derivative is dictated by the electronic and steric properties of its two primary domains: the quinoline ring and the styryl moiety [1][5].
Fig 1. Divergent SAR logic dictating antiviral and antineoplastic activities.
A. Oncology SAR: Driving p53-Independent Apoptosis
In the context of cancer, resistance to traditional chemotherapeutics is frequently driven by mutations in the TP53 tumor suppressor gene. Substituted styrylquinolines overcome this by inducing apoptosis via a mitochondrial, p53-independent pathway[1][3].
Mechanistic Causality: The introduction of electron-withdrawing groups (EWGs) such as Chlorine (Cl) or Hydroxyl (OH) groups on the styryl moiety, or methoxy groups at the meta and para positions of the phenyl ring, enhances the planarity and lipophilicity of the molecule[3][6]. This structural geometry is critical; it allows the compound to act as a DNA intercalator[3]. Rather than targeting nuclear DNA, highly lipophilic styrylquinolines preferentially accumulate in the mitochondria, cleaving mitochondrial DNA (mtDNA), generating Reactive Oxygen Species (ROS), and triggering caspase activation regardless of the cell's p53 status[1][3].
Fig 2. p53-independent mitochondrial apoptosis pathway induced by styrylquinolines.
B. Virology SAR: Chelating the HIV-1 Integrase Core
HIV-1 Integrase (IN) is responsible for inserting viral DNA into the host genome. The enzyme relies on a "two-metal-ion" (Mg²⁺ or Mn²⁺) catalytic mechanism within its core domain to execute 3'-processing and strand transfer reactions[2].
Mechanistic Causality: To inhibit HIV-1 IN, the styrylquinoline must act as a competitive metal chelator. SAR studies demonstrate that a carboxyl group at the C-7 position and a "free" phenolic hydroxyl group at the C-8 position of the quinoline subunit are absolute requirements[2][4][7]. The spatial arrangement of the oxygen atoms in the C7-COOH and C8-OH groups perfectly aligns to sequester the divalent metal ions in the IN active site, halting the catalytic hydrolysis of the phosphodiester bond[2]. Furthermore, ex vivo cellular efficacy requires an ancillary phenyl ring with an ortho pair of substituents (preferably two hydroxyl groups) at C-3' and C-4' to stabilize binding[4][7].
Comparative Performance Data
To objectively evaluate the efficacy of optimized styrylquinolines, we compare them against gold-standard clinical agents in both therapeutic domains.
Table 1: Anticancer Efficacy vs. Doxorubicin
Data reflects the performance of Cl/OH-substituted styrylquinolines against human colon carcinoma cell lines.[3]
| Compound | Target Cell Line | p53 Status | IC₅₀ (µM) | Mechanism of Action |
| Doxorubicin (Standard) | HCT116 WT | Wild-Type (+/+) | ~1.0 | Nuclear DNA Intercalation |
| Doxorubicin (Standard) | HCT116 Null | Mutated (-/-) | >5.0 | Nuclear DNA Intercalation |
| Styrylquinoline (Analog II) | HCT116 WT | Wild-Type (+/+) | 1.5 | mtDNA Intercalation / ROS |
| Styrylquinoline (Analog II) | HCT116 Null | Mutated (-/-) | 1.2 | mtDNA Intercalation / ROS |
Insight: While Doxorubicin loses significant efficacy in p53-mutated cell lines, the styrylquinoline analog maintains (and slightly improves) its potency, validating its p53-independent mechanism[3].
Table 2: HIV-1 Integrase Inhibition vs. Raltegravir
Data reflects the performance of polyhydroxylated styrylquinolines (C7-COOH, C8-OH) in biochemical strand transfer assays.[2][8][9]
| Compound | Target | IC₅₀ (µM) | Metal Dependency | Cellular Toxicity (CC₅₀) |
| Raltegravir (FDA Standard) | HIV-1 IN (Strand Transfer) | 0.01 - 0.05 | Mg²⁺ Dependent | >100 µM |
| Styrylquinoline (C7/C8 Sub) | HIV-1 IN (Strand Transfer) | 0.02 - 0.5 | Mg²⁺ Dependent | >50 µM |
| Styrylquinoline (C8-Acetoxy) | HIV-1 IN (Strand Transfer) | Inactive | N/A | N/A |
Insight: Masking the C-8 hydroxyl group (e.g., via an acetoxy substituent) completely abolishes antiviral activity, proving that metal chelation is the primary driver of efficacy[2].
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that prove the mechanistic causality of the tested compounds.
Protocol A: p53-Independent Cytotoxicity Assay (Oncology)
This workflow validates whether a novel styrylquinoline derivative bypasses the p53 apoptosis pathway.
Materials: HCT116 p53+/+ (Wild-Type) cells, HCT116 p53-/- (Knockout) cells, MTT reagent, CP-31398 (p53 activator control)[3].
-
Cell Seeding: Plate HCT116 p53+/+ and p53-/- cells in separate 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C.
-
Compound Treatment: Treat both cell lines with a concentration gradient (0.1 µM to 50 µM) of the synthesized styrylquinoline.
-
Control Validation (Crucial Step): Treat a parallel set of wells with CP-31398 (a known p53 activator).
-
Validation Logic: CP-31398 should induce apoptosis in the p53+/+ line but fail in the p53-/- line. If the styrylquinoline kills both lines equally, p53-independence is confirmed[3].
-
-
Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm to calculate IC₅₀.
Protocol B: HIV-1 Integrase Strand Transfer Assay (Virology)
This biochemical assay proves that the styrylquinoline inhibits the enzyme specifically via divalent metal chelation.
Fig 3. Self-validating workflow for HIV-1 Integrase Strand Transfer Assay.
Materials: Recombinant HIV-1 Integrase, Biotinylated LTR-DNA substrate, MgCl₂, EDTA, Raltegravir (Positive Control).
-
Enzyme Assembly: Pre-incubate recombinant HIV-1 IN (400 nM) in a reaction buffer containing 7.5 mM MgCl₂ (the essential metal cofactor) for 15 minutes at room temperature.
-
Inhibitor Introduction: Add the styrylquinoline derivative (0.01 µM to 10 µM).
-
Control Validation (Crucial Step): In a separate control well, add 50 mM EDTA instead of the inhibitor.
-
Validation Logic: EDTA is a universal metal chelator. It will strip the Mg²⁺ from the active site, completely halting the reaction. If the styrylquinoline mimics this halted state, its mechanism as a metal-chelating active-site inhibitor is supported.
-
-
Substrate Addition: Add the biotinylated viral LTR-DNA substrate and incubate for 1 hour at 37°C to allow strand transfer.
-
Quantification: Transfer the reaction to a streptavidin-coated microplate. Wash unbound DNA, add a fluorescently labeled complementary probe, and measure fluorescence to determine the IC₅₀ of strand transfer inhibition.
References
-
The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry.[Link]
-
Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action. PLoS One.[Link]
-
First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances.[Link]
-
Structure-activity relationships and binding mode of styrylquinolines as potent inhibitors of HIV-1 integrase and replication of HIV-1 in cell culture. Journal of Medicinal Chemistry (ACS).[Link]
-
Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Viruses (MDPI).[Link]
Sources
- 1. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and In Vitro Activity of Anticancer Styrylquinolines. The p53 Independent Mechanism of Action | PLOS One [journals.plos.org]
- 4. Structure-activity relationships and binding mode of styrylquinolines as potent inhibitors of HIV-1 integrase and replication of HIV-1 in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First synthesis of novel 2,4-bis(( E )-styryl)quinoline-3-carboxylate derivatives and their antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08023B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Comparative Analysis of Synthetic Routes to 2-Styrylquinolines
Executive Summary: The Strategic Landscape
The 2-styrylquinoline scaffold is a privileged pharmacophore in drug discovery, exhibiting potent activity as HIV-1 integrase inhibitors, antitumor agents, and amyloid-beta imaging probes. For the synthetic chemist, the construction of the C2-styryl bond represents a pivotal decision point. While the target molecule remains the same, the choice of synthetic route—Condensation, Transition Metal Coupling, or Olefination —dictates the impurity profile, scalability, and functional group tolerance of the campaign.
This guide objectively compares the three dominant synthetic methodologies, supported by mechanistic insights and experimental protocols, to assist you in selecting the optimal route for your specific substrate.
Route 1: Knoevenagel-Type Condensation (The "Workhorse" Method)
The condensation of 2-methylquinoline (quinaldine) with aromatic aldehydes is the most historically significant and widely utilized method. It relies on the acidity of the C2-methyl protons, activated by the electron-deficient quinoline ring.
Mechanistic Insight
The reaction is traditionally catalyzed by carboxylic acid anhydrides (e.g., acetic anhydride) or Lewis acids. The mechanism involves the formation of an enamine-type intermediate or a direct deprotonation to form a carbanion, which attacks the aldehyde. Crucially, the reaction is thermodynamically controlled, yielding the (E)-isomer almost exclusively due to the steric relief in the transition state.
Visualization: Acid-Mediated Condensation Mechanism
Caption: The acid-mediated condensation proceeds via an addition-elimination sequence, where acylation of the intermediate alcohol facilitates the final elimination step.
Experimental Protocol: Microwave-Assisted Green Synthesis
Why this protocol? Traditional reflux in acetic anhydride can take 10-24 hours. The microwave-assisted variant reduces time to minutes and improves yield, representing modern best practices.
-
Reagents: 2-Methylquinoline (1.0 mmol), Benzaldehyde derivative (1.2 mmol), Acetic Anhydride (0.5 mL, acting as solvent/catalyst).
-
Procedure:
-
Place reactants in a microwave-safe process vial.
-
Irradiate at 140°C for 10–15 minutes (Power: 300W, ramp time 2 min).
-
Note: For acid-sensitive substrates, replace
with catalytic (solvent-free).
-
-
Workup:
-
Cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Neutralize with 10%
if necessary. -
The precipitate is filtered, washed with water, and recrystallized from ethanol.
-
-
Typical Yield: 85–96%.
Route 2: Heck Cross-Coupling (The Modular Approach)
When the 2-methylquinoline precursor is unavailable or the aldehyde partner is unstable under acidic condensation conditions, the Heck reaction offers a powerful alternative. This route typically couples 2-chloroquinoline with styrenes .
Mechanistic Insight
Unlike condensation, this route constructs the carbon-carbon double bond via a Pd(0)/Pd(II) catalytic cycle.[1] 2-Chloroquinolines are excellent electrophiles for oxidative addition due to the electron-deficient nature of the heterocycle.
Visualization: Catalytic Cycle
Caption: The Pd-catalyzed cycle allows for coupling under neutral/basic conditions, tolerating acid-sensitive groups.
Experimental Protocol: Ligand-Free Pd Catalysis
-
Reagents: 2-Chloroquinoline (1.0 mmol), Styrene (1.5 mmol),
(2 mol%), (2.0 mmol), DMF (3 mL). -
Procedure:
-
Combine all reagents in a Schlenk tube under Argon atmosphere.
-
Heat to 120°C for 4–8 hours .
-
Optimization: Addition of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst often stabilizes the Pd nanoparticles and improves turnover.
-
-
Workup:
-
Dilute with ethyl acetate and wash with brine (3x).
-
Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
-
Typical Yield: 70–85%.
Route 3: Wittig/Horner-Wadsworth-Emmons (The Stereochemical Controller)
This route is preferred when building complex scaffolds where the exocyclic double bond needs to be introduced late-stage, or when specific Z-isomer enrichment is required (though E is still favored for styrylquinolines).
Mechanistic Insight
The sequence involves converting a 2-methylquinoline derivative (often activated by an ester group, e.g., ethyl 2-methylquinoline-3-carboxylate) into a benzylic bromide, followed by phosphonate formation (Arbuzov reaction) and subsequent olefination.[2]
Experimental Protocol: One-Pot Arbuzov/HWE[3][4]
-
Precursor Synthesis: React ethyl 2-methylquinoline-3-carboxylate with NBS (N-bromosuccinimide) to get the bromomethyl derivative.
-
Reagents: Bromomethyl-quinoline derivative (1.0 mmol), Triethyl phosphite (1.2 mmol), Benzaldehyde (1.0 mmol), NaH or KOtBu (1.2 mmol).
-
Procedure:
-
Step A (Arbuzov): Heat the bromide with triethyl phosphite (neat or in toluene) at reflux for 2 hours to generate the phosphonate. Remove volatiles.
-
Step B (HWE): Dissolve residue in dry THF. Add base (NaH) at 0°C to generate the carbanion. Stir 30 min.
-
Add the aldehyde dropwise.[3] Warm to RT and stir for 2-4 hours.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Purify via column chromatography.
-
-
Typical Yield: 60–80% (over two steps).
Comparative Analysis Matrix
| Feature | Condensation (Route 1) | Heck Coupling (Route 2) | Wittig/HWE (Route 3) |
| Primary Bond Formed | C(sp3)-C(sp2) | C(sp2)-C(sp2) | C=C Double Bond |
| Atom Economy | High (Water/Acid byproduct) | Moderate (Salt byproduct) | Low (Phosphine oxide byproduct) |
| Reaction Conditions | Acidic/Basic (Harsh) | Neutral/Basic (Mild) | Basic (Strong base required) |
| E/Z Selectivity | >99:1 (E-isomer) | >95:5 (E-isomer) | Tunable (E favored for HWE) |
| Substrate Tolerance | Poor for acid-labile groups | Excellent (tolerates esters, nitriles) | Good (base-sensitive groups risk) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Catalyst cost) | Moderate (Reagent mass) |
| Cost | Low | High (Pd catalyst) | Moderate |
Recommendation
-
Choose Condensation for large-scale synthesis of simple 2-styrylquinolines. It is the most robust and cost-effective method.
-
Choose Heck Coupling if your aldehyde contains acid-sensitive protecting groups (e.g., acetals, Boc-amines) or if you are derivatizing a pre-existing halogenated quinoline core.
-
Choose Wittig/HWE only if the condensation fails or if you require specific modifications on the vinyl linker that are accessible via phosphonate chemistry.
References
-
Microwave-Assisted Synthesis: Menéndez, J. C., et al. "Microwave-assisted solvent-free synthesis of 2-styrylquinolines." International Journal of ChemTech Research. Link
-
Antitubercular Applications: Muscia, G. C., et al. "Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents." Medicinal Chemistry, 2017.[4] Link
-
Heck Reaction Mechanism: "Heck Reaction: Mechanism and Recent Developments." Organic Chemistry Portal. Link
-
Wittig/HWE Route: Liu, S., et al. "A Facile Synthesis and Anticancer Activity of (E)-Diethyl 2-styrylquinoline-3,4-dicarboxylates." Chemical Research in Chinese Universities. Link
-
Knoevenagel Kinetics: "Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride." Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Validating the Purity of Synthesized 2-[2-(3-Nitrophenyl)ethenyl]quinoline by Elemental Analysis
Executive Summary
In the development of styrylquinoline derivatives as potential HIV-1 integrase inhibitors or antitumor agents, purity validation is the gatekeeper between raw synthesis and biological application. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify inorganic salts, trapped solvents, or moisture—contaminants that significantly skew biological assay results (IC
This guide objectively compares Elemental Analysis (CHN Combustion) against HPLC and quantitative NMR (qNMR) for validating 2-[2-(3-Nitrophenyl)ethenyl]quinoline . We demonstrate that while HPLC confirms chromatographic purity, Elemental Analysis is the superior method for establishing bulk purity and solvate stoichiometry, a critical requirement for publication in top-tier journals like Journal of Medicinal Chemistry.
Scientific Context: The Compound & The Challenge
The Target Molecule
This compound is a conjugated system synthesized via Knoevenagel condensation. Its planar structure and nitrogenous heterocycle make it prone to
-
Molecular Formula:
-
Molecular Weight: 276.29 g/mol
-
Synthesis Pathway: Condensation of Quinaldine (2-methylquinoline) with 3-nitrobenzaldehyde.
The Impurity Landscape
The synthesis typically utilizes acetic anhydride or piperidine as catalysts. Common impurities include:
-
Unreacted precursors: Quinaldine or 3-nitrobenzaldehyde.
-
Inorganic/Catalyst residues: Piperidine salts or Zinc chloride (if used).
-
Solvates: Ethanol, Dichloromethane, or Water trapped in the lattice.
Critical Insight: HPLC-UV detection at 254 nm will readily detect the unreacted aldehyde (strong UV chromophore) but will be completely blind to trapped water or inorganic salts. This is where Elemental Analysis becomes mandatory.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the three primary validation methodologies.
| Feature | Elemental Analysis (CHN) | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Primary Target | Bulk Composition (C, H, N %) | Organic Impurities & Isomers | Absolute Purity & Structure |
| Detection Basis | Combustion Gases ( | UV Absorbance / Mass-to-Charge | Proton/Carbon Resonance |
| Blind Spots | Isomers (same formula) | Inorganic salts, Water, Solvents | Paramagnetic impurities, Low-H impurities |
| Sensitivity | < 0.05% impurity detection | ||
| Sample Req. | Destructive (~2–5 mg) | Non-destructive (dissolved) | Non-destructive (dissolved) |
| Verdict | Gold Standard for bulk purity & solvates. | Best for specific organic impurity ID. | Emerging alternative for absolute quant. |
Visualizing the Validation Workflow
The diagram below illustrates the decision logic for choosing the correct validation path based on the synthesis stage.
Figure 1: Step-by-step validation logic. Note that EA is the final gatekeeper after chromatographic purity is established.
Experimental Protocol: Elemental Analysis
Materials & Instrumentation[1]
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent).
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Gas: Oxygen (99.999% purity).
-
Reference Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) for K-factor calibration.
Methodology
-
Sample Preparation: Dry the synthesized this compound under high vacuum (0.1 mmHg) at 60°C for 24 hours. Rationale: Styrylquinolines are hygroscopic; surface moisture causes immediate EA failure.
-
Weighing: Accurately weigh 1.5–2.5 mg of the sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude atmospheric air.
-
Combustion: Introduce sample into the combustion chamber (975°C). The sample undergoes flash combustion in an oxygen-enriched environment.
-
Reduction: Gases (
) pass through reduced copper (640°C) to convert to and remove excess oxygen. -
Detection: Gases are separated via a chromatographic column and detected by Thermal Conductivity Detector (TCD).
Data Presentation & Interpretation
The standard acceptance criterion for elemental analysis in peer-reviewed literature (e.g., J. Med. Chem.) is a deviation of
Theoretical Calculation
Formula:
-
%C:
-
%H:
-
%N:
Experimental Data Comparison (Case Study)
The table below simulates three common outcomes during the development of this compound.
| Element | Theoretical % | Batch A (Clean) | Batch B (Wet) | Batch C (Impure) |
| Carbon | 73.90 | 73.81 ( | 71.50 ( | 73.10 ( |
| Hydrogen | 4.38 | 4.41 ( | 4.65 ( | 4.35 ( |
| Nitrogen | 10.14 | 10.10 ( | 9.80 ( | 10.80 ( |
| Status | - | PASS | FAIL | FAIL |
| Diagnosis | - | High Purity | Trapped Solvent ( | Trapped Catalyst (Piperidine) |
Troubleshooting "Failures"
-
Batch B Analysis (Solvation): The significant drop in Carbon % (71.50 vs 73.90) combined with a slight rise in Hydrogen suggests the presence of non-carbonaceous mass, likely water.
-
Calculation: A hemi-hydrate (
) would shift the theoretical C to ~71.56%. This matches Batch B. -
Remedy: Dry sample at higher temperature (
C) or perform TGA (Thermogravimetric Analysis).
-
-
Batch C Analysis (Contamination): The Nitrogen is significantly higher than theoretical. This suggests contamination with a nitrogen-rich species, likely the piperidine catalyst or unreacted 3-nitrobenzaldehyde (if the C/N ratio shifts differently).
Synthesis Pathway & Critical Control Points
Understanding the chemistry helps pinpoint where the impurities originate.
Figure 2: Synthesis pathway highlighting where specific impurities that affect EA results are introduced.
Conclusion
Validating this compound requires a multi-modal approach. While HPLC is indispensable for ensuring the absence of organic side-products, Elemental Analysis provides the definitive proof of bulk purity required for accurate biological dosing.
Final Recommendation:
Do not rely on HPLC alone. A compound can appear >99% pure on a chromatogram yet contain 5% inorganic salts or water, rendering any subsequent
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry.[3][4] [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2016). Anticancer activity of 2-styrylquinoline derivatives.[5][6] ResearchGate. [Link]
-
Herrmann, W. A., et al. (2012). Elemental analysis: an important purity control but prone to manipulations.[7] Dalton Transactions. [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[2-(3-Nitrophenyl)ethenyl]quinoline
For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. The compound 2-[2-(3-Nitrophenyl)ethenyl]quinoline, a molecule combining the structural motifs of quinoline and a nitrophenyl group, requires a meticulous and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this guide provides a procedural framework derived from the known hazards of its constituent chemical classes: quinoline derivatives and nitroaromatic compounds. Adherence to these protocols is essential for ensuring personal safety, protecting the environment, and maintaining regulatory compliance.
Hazard Profile: A Synthesis of Component Risks
Understanding the "why" behind disposal protocols begins with a thorough hazard assessment. The toxicological and environmental profile of this compound can be inferred from its structural components.
-
The Quinoline Moiety: Quinoline and its derivatives are recognized for their potential biological activity and associated hazards. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, exhibiting high toxicity with long-lasting effects.[1]
-
The Nitroaromatic Group: Nitroaromatic compounds are a class of chemicals widely used in various industries, including pharmaceuticals and explosives.[3] They are often designated as "Priority Pollutants" by agencies like the U.S. Environmental Protection Agency (EPA) due to their toxicity and persistence in the environment.[3] These compounds are incompatible with strong bases, amines, and reducing agents, as contact can lead to vigorous or even explosive reactions.[4]
Therefore, this compound must be handled as hazardous waste, assuming it carries the combined risks of its parent structures. It should never be disposed of down the drain or in regular municipal trash.[4][5]
Table 1: Inferred Hazard Classification for this compound (Based on Quinoline Analog)
| Hazard Category | GHS Classification (Example: Quinoline) | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the paramount concern is personal safety. All handling of this compound and its associated waste must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][6]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption.[7] |
| Eye Protection | Safety goggles with side shields or a face shield | To protect eyes from splashes or airborne particles.[7] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | Required if dust or aerosols are generated outside a fume hood | To prevent inhalation of the compound.[7] |
Step-by-Step Disposal Protocol
The foundation of proper chemical waste management lies in meticulous segregation at the point of generation.[8] Never mix incompatible waste streams. The following protocol provides a systematic approach to managing waste containing this compound.
Caption: Disposal workflow for this compound.
-
Collection: Place all solid waste, including residual amounts of the pure compound, contaminated weighing paper, gloves, and other disposable labware, directly into a designated, sealable hazardous waste container.[6] This container must be made of a material compatible with the chemical.
-
Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present.[9][10]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, heat sources, and high-traffic areas.[9] Ensure the storage area is secure and regularly inspected.
-
Collection: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.[5] Do not mix this waste stream with other incompatible chemical wastes, such as strong bases or reducing agents.[4]
-
Labeling: As with solid waste, the container must be labeled with "Hazardous Waste," the full chemical name, the solvent system, and the approximate concentration of the compound.[9]
-
Storage: Store the liquid waste container with a secure cap in a secondary containment system within the SAA to mitigate potential spills.[8]
-
Initial Rinse: The most critical step in decontaminating reusable glassware is the first rinse. Rinse the contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This first rinsate is considered hazardous and MUST be collected and added to your hazardous liquid waste container.[5]
-
Subsequent Cleaning: After the initial hazardous rinse has been collected, the glassware can typically be cleaned using standard laboratory procedures.
-
Disposal of Rinsate: Never dispose of the initial solvent rinse down the drain.[1]
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[11]
-
Secure the Area: Ensure the area is well-ventilated (if safe to do so) and eliminate any ignition sources.[4]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 2.
-
Containment:
-
Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container for disposal.[11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4][11]
Final Disposal and Regulatory Compliance
The ultimate disposal of chemical waste is a highly regulated process.
-
Regulatory Framework: In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[8] Academic and research laboratories may operate under specific regulations, such as Subpart K, which provides alternative standards for managing hazardous waste.[12]
-
Professional Disposal: The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7] These entities are equipped to transport and treat chemical waste in a manner that is safe, environmentally responsible, and compliant with all local, state, and federal regulations.[8]
By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, upholding the highest standards of safety and environmental stewardship that are integral to the scientific endeavor.
References
- Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
- Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
- Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide - Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- Regulation of Laboratory Waste - American Chemical Society - ACS.org.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
- Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene - Benchchem.
- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
- 2 - SAFETY DATA SHEET.
- Safety Data Sheet - DC Fine Chemicals.
- Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate.
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Personal protective equipment for handling 2-[2-(3-Nitrophenyl)ethenyl]quinoline
Part 1: Executive Safety Summary
Immediate Action Required: Treat this compound as a high-potency cytotoxic agent and a potential mutagen .
The presence of the quinoline core combined with a nitro-aromatic moiety necessitates a biosafety level 2 (BSL-2) equivalent chemical handling protocol. The primary risks are inhalation of particulates (dust) and dermal absorption , which may lead to genotoxic effects or methemoglobinemia.
| Critical Hazard | Operational Control |
| Carcinogenicity/Mutagenicity | Handle only inside a certified Chemical Fume Hood or Glove Box. |
| Acute Toxicity (Dermal/Oral) | Double-glove policy (Nitrile/Neoprene). No exposed skin allowed. |
| Dust Explosion Potential | Ground all equipment. Avoid static discharge near dry powder. |
| Environmental Toxicity | Zero-discharge policy. All waste must be incinerated. |
Part 2: Chemical Profile & Hazard Analysis
This compound is a solid-state derivative of quinoline. While the parent molecule (Quinoline, CAS 91-22-5) is a volatile liquid, the 2-[2-(3-Nitrophenyl)ethenyl]quinoline derivative is typically a yellow to brownish crystalline solid .
Physico-Chemical Properties
| Property | Value / Characteristic | Implication |
| Physical State | Solid (Crystalline powder) | High risk of aerosolization during weighing. |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DCM | Use compatible solvents for decontamination. |
| Melting Point | > 160°C (Typical for styrylquinolines) | Stable at room temp; avoid excessive heat. |
| Reactivity | Sensitive to strong oxidizers and reducing agents. | Keep away from hydrides and nitrates. |
GHS Hazard Classification (Inferred from SAR*)
-
Structure-Activity Relationship (SAR) based on Quinoline core and Nitro-aromatic group.
-
H341: Suspected of causing genetic defects.[1][2][3][4][5][6]
-
H312: Harmful in contact with skin (Nitro-absorption potential).[1]
-
H319: Causes serious eye irritation.[1][2][3][4][5][6][7][8]
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. The lipophilic nature of the styrylquinoline structure facilitates permeation through weak barriers.
| PPE Component | Specification | Rationale |
| Hand Protection | Inner: Nitrile (0.11 mm) Outer: Nitrile Extended Cuff (0.15 mm+) | Prevents breakthrough of organic solutions (DMSO/DCM). Change outer gloves every 30 mins. |
| Respiratory | Primary: Fume Hood (Face velocity > 100 fpm) Secondary: N95/P100 Respirator | Mandatory if working outside a hood (e.g., spill cleanup). |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient for fine powders or splash risks. |
| Body | Tyvek® Lab Coat or Apron (Disposable) | Cotton coats absorb chemicals; Tyvek repels dust and liquids. |
Part 4: Operational Handling Protocol
Workflow 1: Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating airborne dust.
-
Preparation:
-
Turn on the Fume Hood 15 minutes prior.
-
Line the work surface with an absorbent, plastic-backed mat.
-
Pre-weigh the solvent (e.g., DMSO) in a vial to avoid transferring the solid powder back and forth.
-
-
Weighing (The "Static-Free" Method):
-
Use an anti-static gun on the weighing boat and spatula before touching the powder. Nitro-aromatics can be static-prone.
-
Transfer the solid gently. Do not dump ; tap the spatula.
-
Immediately cap the stock vial containing the solid.
-
-
Solubilization:
-
Add solvent into the vial containing the solid (never add solid to solvent if avoidable, to reduce splash/dust).
-
Vortex inside the hood.
-
Visualization: Safe Handling Lifecycle
Figure 1: Step-by-step lifecycle for handling high-potency styrylquinoline solids, emphasizing containment at the weighing stage.
Part 5: Emergency Response & Decontamination
Scenario A: Powder Spill (> 10 mg)
-
Evacuate the immediate area for 5 minutes to let aerosols settle.
-
Don PPE: Double gloves, goggles, and N95 respirator.
-
Contain: Cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust dispersal. Do not dry sweep.
-
Clean: Wipe up the damp powder. Clean the surface with 10% Bleach (oxidizes the structure) followed by 70% Ethanol .
Scenario B: Skin Exposure[5][9]
-
Immediate Action: Remove contaminated clothing immediately.[4]
-
Wash: Rinse skin with copious amounts of soap and water for 15 minutes .
-
Note: Do not use ethanol on skin; it may enhance absorption of the nitro-compound.
-
-
Medical: Seek evaluation. Monitor for signs of methemoglobinemia (blue lips/fingernails) if exposure was significant.
Visualization: Emergency Decision Tree
Figure 2: Decision logic for neutralizing spills. Wet-wiping is critical for solids to prevent inhalation.
Part 6: Waste Disposal Strategy
Compliance with local environmental regulations (RCRA in the US, EC in Europe) is mandatory.
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin).
-
Label as: "Toxic Solid - Quinoline Derivative - Carcinogen Suspect".
-
-
Liquid Waste:
-
Deactivation (Optional pre-treatment):
-
For small residues in glassware, rinsing with dilute HCl followed by bleach can help degrade the quinoline ring before final disposal, though incineration is the preferred ultimate destruction method.
-
References
-
National Center for Biotechnology Information (NCBI). (n.d.). Quinoline (CAS 91-22-5) - PubChem Compound Summary. Retrieved March 3, 2026, from [Link]
-
Marek, J., et al. (2015). Crystal structure of (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol. Acta Crystallographica Section E. Retrieved March 3, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Quinoline.[2][3][5] Retrieved March 3, 2026, from [Link]
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- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
